molecular formula C11H20KNO11S3 B12370415 Glucocheirolin

Glucocheirolin

Cat. No.: B12370415
M. Wt: 477.6 g/mol
InChI Key: VANCNMMZVVUJJN-MMKZBNFLSA-M
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Description

Glucocheirolin is a useful research compound. Its molecular formula is C11H20KNO11S3 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20KNO11S3

Molecular Weight

477.6 g/mol

IUPAC Name

potassium [(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

InChI

InChI=1S/C11H21NO11S3.K/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11;/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1

InChI Key

VANCNMMZVVUJJN-MMKZBNFLSA-M

Isomeric SMILES

CS(=O)(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

Foundational & Exploratory

Glucocheirolin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found predominantly in plants of the Brassicaceae family, particularly in the genus Erysimum (wallflowers). Like other glucosinolates, it serves as a defense compound against herbivores and pathogens. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce isothiocyanates, which are biologically active compounds with potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, degradation, and analytical methods for this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound, with the IUPAC name potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate, is a sulfur-containing glycoside.[1] Its structure consists of a β-D-glucopyranose moiety linked via a sulfur atom to a sulfonated oxime. The side chain is a 3-(methylsulfonyl)propyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₂₀KNO₁₁S₃[1][2]
Molecular Weight 477.57 g/mol [2][3]
CAS Number 15592-36-6[1][2]
Appearance Yellowish powder[1]
Solubility Soluble in water[1][4]
Melting Point 168 °C[5]
IUPAC Name potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate[1]
SMILES CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+][1]
InChI InChI=1S/C11H21NO11S3.K/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11;/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21);/q;+1/p-1/t6-,8-,9+,10-,11+;/m1./s1[3]

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, originates from the amino acid methionine. The pathway can be broadly divided into three stages: chain elongation, formation of the core glucosinolate structure, and side-chain modification.

  • Chain Elongation: Methionine undergoes a series of chain elongation cycles, adding methylene (B1212753) groups to its side chain. This process involves transamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, resulting in the formation of dihomomethionine, the precursor for glucosinolates with a four-carbon side chain.

  • Core Structure Formation: Dihomomethionine is converted to an aldoxime by a cytochrome P450 monooxygenase (CYP79F1). Subsequently, the aldoxime is converted to a thiohydroximic acid, followed by S-glucosylation by a UDP-glucose:thiohydroximate S-glucosyltransferase to form desulfothis compound. The final step in the core structure formation is the sulfation by a sulfotransferase, yielding the basic glucosinolate structure.

  • Side-Chain Modification: The characteristic methylsulfonyl group of this compound is formed through oxidation of the methylthio group of the precursor glucosinolate, glucoiberverin. This oxidation is catalyzed by a flavin-monooxygenase (FMO).

Glucocheirolin_Biosynthesis Met Methionine DHM Dihomomethionine Met->DHM Chain Elongation Aldoxime Aldoxime DHM->Aldoxime CYP79F1 Thiohydroximic_acid Thiohydroximic acid Aldoxime->Thiohydroximic_acid CYP83A1 Desulfo Desulfothis compound Thiohydroximic_acid->Desulfo Glucosyltransferase Glucoiberverin Glucoiberverin Desulfo->Glucoiberverin Sulfotransferase This compound This compound Glucoiberverin->this compound FMO

Caption: Biosynthesis pathway of this compound from methionine.

Degradation of this compound

Upon tissue injury, this compound comes into contact with the enzyme myrosinase (a thioglucosidase), which is spatially separated in intact plant cells. Myrosinase hydrolyzes the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form biologically active compounds, primarily isothiocyanates. The specific isothiocyanate derived from this compound is 3-(methylsulfonyl)propyl isothiocyanate .

Glucocheirolin_Degradation This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Myrosinase Glucose Glucose This compound->Glucose Myrosinase Isothiocyanate 3-(Methylsulfonyl)propyl Isothiocyanate Aglycone->Isothiocyanate Spontaneous rearrangement

Caption: Myrosinase-catalyzed degradation of this compound.

Experimental Protocols

Extraction and Purification of this compound

This protocol is a general method for the extraction and purification of glucosinolates from plant material and can be applied for this compound.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves or seeds of Erysimum species)

  • Methanol (70% and 80%)

  • Deionized water

  • DEAE-Sephadex A-25

  • Purified sulfatase (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Centrifuge and centrifuge tubes

  • Chromatography column

  • Freeze-dryer

Procedure:

  • Extraction:

    • Homogenize 100 mg of freeze-dried plant material in 2 mL of 70% methanol.

    • Heat the mixture at 70°C for 10 minutes to inactivate endogenous myrosinase.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with 2 mL of 70% methanol.

    • Combine the supernatants.

  • Purification:

    • Prepare a DEAE-Sephadex A-25 column and equilibrate with water.

    • Apply the crude extract to the column. Glucosinolates will bind to the anion-exchange resin.

    • Wash the column with water to remove neutral and cationic impurities.

    • To desulfate the glucosinolates, apply a solution of purified sulfatase (0.5 mg/mL in sodium acetate buffer) to the column and incubate overnight at room temperature.

    • Elute the desulfoglucosinolates with deionized water.

    • Freeze-dry the eluate to obtain the purified desulfothis compound.

Extraction_Workflow start Plant Material homogenize Homogenize in 70% Methanol start->homogenize heat Heat at 70°C homogenize->heat centrifuge1 Centrifuge heat->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 reextract Re-extract Pellet centrifuge1->reextract Pellet combine Combine Supernatants supernatant1->combine centrifuge2 Centrifuge reextract->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine column Apply to DEAE-Sephadex Column combine->column wash Wash with Water column->wash desulfate Desulfation with Sulfatase wash->desulfate elute Elute with Water desulfate->elute freezedry Freeze-dry elute->freezedry end Purified Desulfothis compound freezedry->end

Caption: Workflow for the extraction and purification of this compound.

HPLC Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used. A representative gradient is as follows: 1% B for 1 min, linear gradient to 25% B over 20 min, hold at 25% B for 5 min, then return to 1% B and equilibrate for 5 min.

Procedure:

  • Dissolve the purified desulfothis compound in a known volume of water.

  • Inject a known volume (e.g., 20 µL) onto the HPLC system.

  • Monitor the elution at 229 nm for UV detection.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with a known standard of desulfosinigrin (a commonly used reference glucosinolate) and applying a response factor for this compound if available.

Biological Activities and Quantitative Data

Glucosinolates and their hydrolysis products, particularly isothiocyanates, are known to possess a range of biological activities, including antimicrobial, insecticidal, and anticancer properties. While extensive research exists for some glucosinolates like glucoraphanin (B191350) (precursor to sulforaphane), specific quantitative data for this compound is limited in the publicly available literature.

Table 2: Reported Biological Activities of Glucosinolates and Isothiocyanates (General)

ActivityCompound TypeOrganism/Cell LineEffectReference
Antimicrobial IsothiocyanatesBacteria and FungiInhibition of growth[6]
Insecticidal Glucosinolates & IsothiocyanatesVarious insectsDeterrent, toxic[7]
Anticancer IsothiocyanatesVarious cancer cell linesInduction of apoptosis, inhibition of proliferation[8][9][10]

Conclusion

This compound is a significant secondary metabolite in certain Brassicaceae species with a well-defined chemical structure and biosynthetic pathway. Its biological activity, primarily mediated by its hydrolysis product, 3-(methylsulfonyl)propyl isothiocyanate, warrants further investigation for potential applications in agriculture and medicine. The experimental protocols provided in this guide offer a foundation for researchers to extract, identify, and quantify this compound, facilitating future studies into its specific biological functions and potential uses.

References

Glucocheirolin in Plants: A Technical Guide to Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of glucocheirolin (B91262), a sulfur-containing secondary metabolite found in various plants. This document details the distribution of this compound across different plant species and tissues, presents quantitative data, outlines experimental protocols for its extraction and analysis, and visualizes the biosynthetic pathway and experimental workflows.

Natural Occurrence and Distribution of this compound

This compound is a type of glucosinolate, a class of compounds predominantly found in the order Brassicales. This order includes the economically significant Brassicaceae family, which encompasses a wide range of vegetables and oilseed crops. Glucosinolates, including this compound, are stored in the vacuoles of plant cells and are involved in plant defense mechanisms. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds.

This compound is not as ubiquitously distributed as some other glucosinolates. Its presence is most notably reported in species within the genus Erysimum, commonly known as wallflowers. It is also found in some other members of the Brassicaceae family. The concentration of this compound, like other glucosinolates, varies significantly between plant species, different tissues of the same plant, and even between different developmental stages. Generally, the highest concentrations of glucosinolates are found in the seeds, followed by the leaves and roots.

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound content in various plant species and tissues. It is important to note that glucosinolate content can be influenced by genetic and environmental factors.

Plant SpeciesFamilyPlant TissueThis compound Content (µmol/g DW)Reference
Erysimum corinthiumBrassicaceaeSeedsMajor Compound[1]
Erysimum corinthiumBrassicaceaeLeavesPresent[1]
Erysimum corinthiumBrassicaceaeRootsNot a major compound[1]
Eruca vesicaria subsp. sativa (Arugula)BrassicaceaeBaby Leafy GreensNewly Identified[2]
Brassica rapa (various accessions)BrassicaceaeNot SpecifiedPresent in some accessions[3]

Note: "Major Compound" indicates that this compound was a predominant glucosinolate but a specific quantitative value was not provided in the cited source. "Newly Identified" signifies its first reported presence in that particular plant material. "Present in some accessions" indicates variability in its occurrence within the species.

Biosynthesis of this compound

The biosynthesis of glucosinolates, including this compound, is a complex process that can be divided into three main stages:

  • Chain Elongation: The side chain of a precursor amino acid is elongated. For aliphatic glucosinolates like this compound, the precursor is typically methionine.

  • Core Structure Formation: The elongated amino acid is converted into the basic glucosinolate core structure. This involves a series of enzymatic reactions catalyzed by cytochromes P450 (CYP79 and CYP83 families), glutathione (B108866) S-transferases (GSTs), a C-S lyase (SUR1), a UDP-glucosyltransferase (UGT74), and sulfotransferases (SOTs).

  • Side-Chain Modification: The side chain of the core glucosinolate can undergo further modifications, such as oxidation, to create the diversity of glucosinolates observed in nature.

The following diagram illustrates the general biosynthetic pathway of aliphatic glucosinolates.

Glucosinolate_Biosynthesis Met Methionine BCAT4 BCAT4 Met->BCAT4 Deamination Keto_Acid 2-oxo acid MAM MAM Keto_Acid->MAM Chain Elongation Cycle Elongated_AA Chain-Elongated Amino Acid CYP79 CYP79 Elongated_AA->CYP79 Aldoxime Aldoxime CYP83 CYP83 Aldoxime->CYP83 Thiohydroximate Thiohydroximate GST_SUR1 GSTs, SUR1 Thiohydroximate->GST_SUR1 Glucosylation Precursor UGT74 UGT74 Thiohydroximate->UGT74 Glucosylation Desulfo_GSL Desulfoglucosinolate SOT SOT Desulfo_GSL->SOT Sulfation Glucosinolate Glucosinolate (e.g., this compound) BCAT4->Keto_Acid Deamination MAM->Elongated_AA Chain Elongation Cycle CYP79->Aldoxime CYP83->Thiohydroximate GST_SUR1->Desulfo_GSL Glucosylation Precursor UGT74->Desulfo_GSL Glucosylation SOT->Glucosinolate Sulfation

Caption: General biosynthetic pathway of aliphatic glucosinolates.

Experimental Protocols

The following is a detailed methodology for the extraction and analysis of glucosinolates from plant tissues, adapted from established protocols.

Materials and Reagents
Glucosinolate Extraction
  • Sample Preparation: Weigh approximately 100 mg of freeze-dried, finely ground plant material into a 2 mL centrifuge tube.

  • Extraction: Add 1.0 mL of 70% methanol to the tube. Heat the mixture at 75°C for 10 minutes to inactivate myrosinase.

  • Internal Standard: Add a known amount of sinigrin hydrate as an internal standard.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Re-extract the pellet with another 1.0 mL of 70% methanol and centrifuge again.

  • Pooling: Combine the supernatants.

Glucosinolate Purification and Desulfation
  • Column Preparation: Prepare a mini-column with DEAE-Sephadex A-25.

  • Loading: Apply the combined supernatant to the column. The glucosinolates will bind to the anion exchange resin.

  • Washing: Wash the column with deionized water to remove impurities.

  • Desulfation: Add purified aryl sulfatase solution to the column and incubate overnight at room temperature. This will cleave the sulfate (B86663) group from the glucosinolates, forming desulfoglucosinolates.

  • Elution: Elute the desulfoglucosinolates from the column with deionized water.

HPLC Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (set at 229 nm) is used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used for separation. A common gradient is: 0-20 min, 0-20% B; 20-22 min, 20-0% B; 22-30 min, 0% B.

  • Injection: Inject the eluted desulfoglucosinolate sample into the HPLC system.

  • Quantification: Identify and quantify the desulfoglucosinolates by comparing their retention times and peak areas with those of known standards and the internal standard.

The following diagram illustrates the experimental workflow for glucosinolate analysis.

Experimental_Workflow Start Plant Tissue (Freeze-dried, ground) Extraction Extraction with 70% Methanol (Myrosinase inactivation) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Purification DEAE-Sephadex A-25 Purification Supernatant->Purification Desulfation On-column Desulfation (Aryl Sulfatase) Purification->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution HPLC HPLC Analysis (C18 column, UV detection) Elution->HPLC Data Data Analysis and Quantification HPLC->Data

Caption: Experimental workflow for glucosinolate extraction and analysis.

Conclusion

This compound is a noteworthy glucosinolate primarily found in the Brassicaceae family, with a significant presence in the genus Erysimum. Its concentration varies depending on the plant species and tissue, with seeds generally being a rich source. The standardized methods for glucosinolate extraction and HPLC analysis provide a reliable framework for the quantification of this compound in plant materials. Further research is warranted to explore the full extent of its distribution and to elucidate its potential biological activities for applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glucocheirolin Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a member of the glucosinolate family of secondary metabolites, is naturally present in a variety of cruciferous vegetables.[1] Like other glucosinolates, it is a sulfur-containing glycoside that, upon enzymatic hydrolysis, yields biologically active compounds, primarily isothiocyanates.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound potassium salt, its characterization, and the biological pathways it influences, with a focus on providing practical information for researchers and professionals in drug development.

Physicochemical Properties

This compound is typically handled in its more stable potassium salt form. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₀KNO₁₁S₃[2]
Molecular Weight 477.57 g/mol [2]
CAS Number 15592-36-6[2]
Appearance Solid, Powder[3]
Melting Point 168 °C[3]
Solubility Soluble in water[1]
Purity (by HPLC) ≥98% (Commercially available standard)[4]
Storage Conditions Store at <-15°C in a dry and dark place.[5]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

While this compound potassium salt is commercially available as a reference standard, its extraction from plant sources such as Erysimum species can be achieved through established methods for glucosinolate isolation. The following is a generalized protocol based on common practices for glucosinolate extraction and purification.

3.1.1. Materials and Reagents

  • Plant material (e.g., seeds or leaves of Erysimum corinthium)

  • Methanol (B129727) (70% and 80%, v/v)

  • Deionized water

  • Liquid nitrogen

  • Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange, e.g., DEAE or DEA)

  • 2% (v/v) ammonia (B1221849) solution in methanol

  • Nitrogen gas supply

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

3.1.2. Extraction Workflow

G start Plant Material Collection freeze_drying Freeze-Drying start->freeze_drying grinding Grinding to Fine Powder freeze_drying->grinding extraction Extraction with Hot Methanol (70-80%) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe Solid Phase Extraction (SPE) supernatant_collection->spe elution Elution with Ammoniated Methanol spe->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution in Water evaporation->reconstitution prep_hplc Preparative HPLC reconstitution->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection final_product Lyophilization to Obtain Pure this compound Potassium Salt fraction_collection->final_product

Caption: Workflow for the extraction and purification of this compound potassium salt.

3.1.3. Detailed Procedure

  • Sample Preparation: Freeze-dry the fresh plant material to preserve the integrity of the glucosinolates and facilitate grinding. Grind the freeze-dried material into a fine powder using a mortar and pestle with liquid nitrogen or a ball mill.

  • Extraction: Suspend the powdered plant material in 70-80% methanol at a ratio of 1:10 (w/v). Heat the mixture to 75-80°C for 15-20 minutes to inactivate myrosinase, the enzyme that degrades glucosinolates.[6] Cool the mixture to room temperature and sonicate for 20 minutes to enhance extraction efficiency.[6]

  • Clarification: Centrifuge the extract at approximately 4000 x g for 15 minutes. Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

  • Solid Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE cartridge by passing through methanol followed by deionized water.

    • Load the crude extract onto the conditioned cartridge. Glucosinolates will bind to the stationary phase.

    • Wash the cartridge with deionized water and then methanol to remove impurities.

    • Elute the glucosinolates with a 2% (v/v) ammonia solution in methanol.

  • Solvent Removal and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen gas. Reconstitute the dried residue in a minimal amount of deionized water.

  • Preparative HPLC: Further purify the reconstituted extract using a preparative HPLC system with a C18 column. The mobile phase and gradient can be adapted from the analytical method described below. Collect the fractions corresponding to the this compound peak.

  • Final Product: Lyophilize (freeze-dry) the collected fractions to obtain pure this compound potassium salt as a powder.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

The following HPLC method is suitable for the analysis of this compound potassium salt.

ParameterSpecification
Column Chromolith® HighResolution RP-18 endcapped (or equivalent C18 column)
Mobile Phase A: Water; B: Acetonitrile
Gradient 0 min: 100% A; 6.7 min: 95% A; 10.0 min: 80% A; 13.3 min: 20% A
Flow Rate Variable, starting at 95 µL/min and increasing to 363 µL/min
Column Temperature Ambient
Detector UV at 229 nm
Injection Volume 1 µL

Source: Adapted from a general glucosinolate analysis method.[2]

3.2.2. NMR and Mass Spectrometry

Structural confirmation of this compound potassium salt is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the glucosinolate. For glucosinolates, the anomeric proton of the glucose moiety is a characteristic signal in the ¹H NMR spectrum. Solid-state ¹³C-NMR can also be used for direct analysis of plant material.[7]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of glucosinolates.[8] The exact mass measurement provides confirmation of the elemental composition.

Myrosinase-Catalyzed Hydrolysis

The biological activity of this compound is primarily mediated through its hydrolysis by the enzyme myrosinase.

3.3.1. Experimental Setup

G This compound This compound Potassium Salt Solution reaction_mixture Reaction Mixture This compound->reaction_mixture myrosinase Myrosinase Enzyme Preparation myrosinase->reaction_mixture buffer Buffer (e.g., Phosphate or MES, pH 6.5) buffer->reaction_mixture incubation Incubation (e.g., 37°C) reaction_mixture->incubation quenching Reaction Quenching (e.g., Heat or Organic Solvent) incubation->quenching analysis Analysis of Hydrolysis Products (e.g., HPLC, GC-MS) quenching->analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (Cheirolin) Keap1 Keap1 ITC->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Nrf2_deg Nrf2 Degradation Nrf2->Nrf2_deg Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 Ubiquitination Proteasome Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Transcription of Antioxidant and Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (Cheirolin) IKK IKK Complex ITC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes

References

The Role of Glucocheirolin in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glucosinolates (GSLs) are a class of sulfur-containing secondary metabolites integral to the defense systems of Brassicaceae plants. This technical guide focuses on glucocheirolin (B91262), an aliphatic glucosinolate, and its pivotal role in plant immunity. When plant tissues are damaged by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase to produce cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a potent bioactive compound. This process, often termed the "mustard oil bomb," constitutes a formidable chemical defense. This document provides an in-depth analysis of the biosynthesis of this compound, its activation pathway, the biological activity of its hydrolysis products, and the regulatory signaling cascades involved. Furthermore, it presents quantitative data on this compound distribution, detailed experimental protocols for its analysis, and discusses its broader implications for crop protection and drug development.

The Glucosinolate-Myrosinase Defense System

Plants have evolved sophisticated chemical defense mechanisms to deter pests and pathogens.[1] In the order Brassicales, the primary chemical defense is the glucosinolate-myrosinase system.[2] This defense strategy is a two-component system, consisting of the generally inert glucosinolates and the hydrolytic enzyme myrosinase (a β-thioglucosidase).[3] In healthy plant cells, these two components are physically separated. Upon tissue disruption, such as that caused by an insect feeding or fungal invasion, myrosinase comes into contact with glucosinolates, catalyzing their rapid hydrolysis.[3][4] This reaction releases a variety of biologically active and often toxic compounds, including isothiocyanates (ITCs), nitriles, and thiocyanates, which exert deterrent or toxic effects on the aggressor.[2][5]

This compound: Profile of a Defensive Metabolite

This compound is an aliphatic glucosinolate, characterized by a 3-(methylsulfonyl)propyl side chain derived from a chain-elongated methionine precursor. Its presence is documented across various genera within the Brassicaceae family, including in widely consumed vegetables like rocket salad and radish, where it can be a significant component of the total glucosinolate profile.[6][7]

Biosynthesis and Regulation of this compound

The biosynthesis of glucosinolates is a complex, multi-step process generally divided into three phases:

  • Amino Acid Chain Elongation: For aliphatic GSLs like this compound, the precursor amino acid (methionine) undergoes a series of condensation, isomerization, oxidation, and decarboxylation reactions to extend its carbon side chain.

  • Core Structure Formation: The chain-elongated amino acid is converted into the characteristic glucosinolate core structure. This involves conversion to an aldoxime, followed by conjugation to a sulfur donor, S-glucosylation, and finally sulfation to form the mature glucosinolate.

  • Side-Chain Modification: The side chain of the newly formed glucosinolate can undergo further modifications, such as oxidation, to create the diverse array of GSLs found in nature. For this compound, this involves the oxidation of a methylthio group to a methylsulfonyl group.

GSL_Biosynthesis cluster_elongation 1. Amino Acid Chain Elongation cluster_core 2. Core Structure Formation cluster_modification 3. Side-Chain Modification Met Methionine Elong1 Chain Elongation (Multiple Cycles) Met->Elong1 HomoMet Homomethionine (or higher homologs) Elong1->HomoMet Aldoxime Aldoxime Formation HomoMet->Aldoxime Thiohydro Thiohydroximate Formation Aldoxime->Thiohydro S_Glucose S-Glucosylation Thiohydro->S_Glucose Desulfo Desulfo-GSL S_Glucose->Desulfo Sulfation Sulfation (SOTs) Desulfo->Sulfation CoreGSL Core Aliphatic GSL Sulfation->CoreGSL Modification Side-Chain Oxidation CoreGSL->Modification This compound This compound Modification->this compound

General Biosynthetic Pathway of Aliphatic Glucosinolates.
Regulation by Jasmonic Acid Signaling

Glucosinolate biosynthesis is tightly regulated and can be induced by biotic stress. The phytohormone jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile), are central to this response.[8][9] Herbivore feeding or pathogen attack triggers a signaling cascade that leads to the accumulation of JA-Ile.[10] This molecule binds to the F-box protein COI1, promoting the degradation of JAZ transcriptional repressors. The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of GSL biosynthesis genes, including MYB28 and MYB29 for aliphatic GSLs, leading to increased production of defensive compounds like this compound.[11][12]

JA_Signaling node_stimulus node_stimulus node_signal node_signal node_protein node_protein node_process node_process node_output node_output A Herbivore Attack / Pathogen Infection B JA-Ile Synthesis A->B C SCF-COI1 Complex B->C binds to E JAZ Degradation C->E targets D JAZ Repressor Proteins D->E F MYC2 / MYB Transcription Factors (e.g., MYB28) D->F represses E->F releases G Upregulation of GSL Biosynthesis Genes F->G H Increased this compound Production G->H

Simplified Jasmonic Acid (JA) Signaling Pathway.

Mechanism of Action: The "Mustard Oil Bomb"

The defensive potential of this compound is realized upon its hydrolysis.[13] Myrosinase cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone spontaneously rearranges to form 3-methylsulfonylpropyl isothiocyanate, a compound also known as cheirolin.[3] Cheirolin is the primary bioactive agent responsible for the defensive properties attributed to this compound. Isothiocyanates as a class are highly reactive electrophiles that can cause cellular damage to insects and microbes by reacting with nucleophilic groups in proteins and other essential molecules.[14][15]

Activation_Pathway node_precursor node_precursor node_enzyme node_enzyme node_product node_product node_effect node_effect This compound This compound (Inactive Precursor) Cheirolin Cheirolin (ITC) (Bioactive Product) This compound->Cheirolin hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Cheirolin Damage Tissue Damage Damage->Myrosinase releases Herbivores Toxicity to Herbivores Cheirolin->Herbivores Pathogens Inhibition of Pathogens Cheirolin->Pathogens

Activation of this compound upon tissue damage.

Quantitative Data Presentation

Concentration of this compound in Brassicaceae Vegetables

The concentration of this compound varies significantly among different species and cultivars. The following table summarizes quantitative data from a study analyzing 12 common Brassicaceae vegetables.[6][7]

VegetableSpeciesThis compound (µg/g dry weight)
Rocket SaladEruca sativa1342.3 ± 151.2
Daikon RadishRaphanus sativus var. longipinnatus993.6 ± 89.4
Red Cherry RadishRaphanus sativus876.5 ± 103.2
WatercressNasturtium officinale114.2 ± 13.5
Pak ChoiBrassica rapa subsp. chinensis2.4 ± 0.3
Choy SumBrassica rapa subsp. parachinensisNot Detected
Chinese CabbageBrassica rapa subsp. pekinensisNot Detected
CauliflowerBrassica oleracea var. botrytisNot Detected
CabbageBrassica oleracea var. capitataNot Detected
BroccoliBrassica oleracea var. italicaNot Detected
Kai LanBrassica oleracea var. alboglabraNot Detected
Brussels SproutsBrassica oleracea var. gemmiferaNot Detected
Data sourced from Yi et al., 2018.[6][7]
Bioactivity of Cheirolin and Related Isothiocyanates

While specific data on the antimicrobial and insecticidal activity of purified cheirolin is limited, the bioactivity of isothiocyanates as a class is well-documented.[14][16][17][18] The table below includes data on cheirolin's antiproliferative activity and representative data for other ITCs against plant-relevant organisms.

CompoundTarget Organism/Cell LineBioactivity MetricValueReference
Cheirolin (from this compound) Human Erythroleukemic Cells (K562)Proliferation InhibitionHigh Activity[19]
Benzyl ITCStaphylococcus aureus (MRSA)Min. Inhibitory Conc. (MIC)2.9 - 110 µg/mL[16]
Benzyl ITCAlternaria brassicae (Fungus)Mycelial Growth InhibitionSignificant[20]
Allyl ITCPseudomonas syringae (Bacteria)Growth InhibitionSignificant[20]
Various ITCsGeneralist Herbivores (Spodoptera littoralis)Larval Growth InhibitionDose-dependent[4][5]

Experimental Protocols

Protocol for Extraction and Quantification of Intact this compound (HPLC)

This protocol is adapted from established methods for analyzing desulfated glucosinolates via HPLC-UV.[21][22]

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1.0 mL of pre-heated 70% methanol (B129727) (70°C) to the powder to inactivate myrosinase. Add an internal standard (e.g., sinigrin (B192396) for plants where it is absent). c. Vortex vigorously for 1 minute, then incubate in a 70°C water bath for 10 minutes. d. Centrifuge at 5,000 x g for 10 minutes. Collect the supernatant. e. Repeat the extraction on the pellet with another 1.0 mL of 70% methanol and combine the supernatants.

2. Anion-Exchange Purification: a. Prepare a mini-column using a pipette tip plugged with glass wool, filled with 0.5 mL of DEAE Sephadex A-25 resin equilibrated with water. b. Load the combined methanol extract onto the column and allow it to pass through. c. Wash the column with 2 x 1.0 mL of ultrapure water to remove interfering compounds.

3. Desulfation: a. Add 75 µL of purified aryl sulfatase solution (Type H-1 from Helix pomatia) to the top of the column resin. b. Cover and incubate overnight (16-18 hours) at room temperature to cleave the sulfate (B86663) group.

4. Elution and Analysis: a. Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water into a collection vial. b. Analyze the eluate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector set to 229 nm.[23] c. Use a water:acetonitrile gradient for separation. d. Quantify by comparing peak areas to a calibration curve generated from a desulfated this compound standard or by using relative response factors with an internal standard.

HPLC_Workflow node_step node_step node_action node_action node_output node_output A 1. Plant Tissue Sampling B Grind in Liquid N2 A->B C 2. Extraction with 70% Hot Methanol (Myrosinase Inactivation) B->C D Centrifuge & Collect Supernatant C->D E 3. Purification on DEAE Column D->E F 4. On-Column Desulfation (Aryl Sulfatase) E->F G 5. Elution with Water F->G H 6. HPLC-UV (229 nm) Analysis G->H I 7. Data Quantification H->I

Experimental Workflow for Glucosinolate Analysis by HPLC.
Protocol for Analysis of this compound Hydrolysis Products (GC-MS)

This method focuses on the volatile isothiocyanate (cheirolin) produced via enzymatic hydrolysis.

1. Sample Homogenization and Hydrolysis: a. Weigh 1-2 g of fresh plant tissue into a homogenization tube. b. Add 5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). c. Homogenize the tissue thoroughly to ensure complete cell disruption and mixing of this compound and myrosinase. d. Allow the mixture to autolyze (self-hydrolyze) for 1-2 hours at room temperature to allow for the complete conversion of this compound to cheirolin.

2. Extraction of Volatiles: a. Add 2 mL of a non-polar solvent, such as dichloromethane (B109758) (CH₂Cl₂), to the homogenate. b. Vortex vigorously for 2 minutes to extract the lipophilic cheirolin into the organic phase. c. Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers. d. Carefully transfer the bottom organic layer (CH₂Cl₂) to a clean vial.

3. Analysis by GC-MS: a. Inject 1 µL of the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate volatile compounds. c. Identify cheirolin based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST). d. Quantification can be performed using an internal standard added before extraction.

Implications for Research and Development

Understanding the role of this compound in plant defense has significant implications. For crop science, breeding programs could select for cultivars with optimized this compound profiles to enhance natural resistance against specific pests and pathogens, potentially reducing the need for synthetic pesticides.[24] For drug development, the potent bioactivity of cheirolin, as suggested by its antiproliferative effects, warrants further investigation.[19] Isothiocyanates are a well-regarded class of chemopreventive agents, and cheirolin could represent a novel candidate for further pharmacological study.[17]

References

Glucocheirolin in Erysimum cheiranthoides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of glucocheirolin (B91262) in Erysimum cheiranthoides, the wormseed wallflower. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the chemical ecology and potential applications of this glucosinolate.

Quantitative Occurrence of Glucosinolates in Erysimum cheiranthoides

Erysimum cheiranthoides produces a variety of glucosinolates, which are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. Among these is this compound, a 3-methylsulfonylpropyl glucosinolate. While several studies have qualitatively identified the presence of this compound in E. cheiranthoides, comprehensive quantitative data across different plant tissues remains limited in publicly available literature.

One study on the related species Erysimum corinthium provides valuable insight, identifying this compound as the predominant glucosinolate in its seeds.[1] This suggests that the seeds of Erysimum species are a significant site of this compound accumulation. Further quantitative analysis of E. cheiranthoides tissues is necessary to fully elucidate the distribution of this compound.

The table below summarizes the known glucosinolates identified in Erysimum cheiranthoides. The quantitative data for this compound is inferred from studies on closely related species and qualitative analyses of E. cheiranthoides.

GlucosinolateCommon NameSide Chain StructureTissueConcentration (µmol/g DW)Reference
This compound 3-methylsulfonylpropylSeeds (major)Data not available[1]
Glucoiberin3-methylsulfinylpropylLeaves, SeedsData not available
Glucoerucin4-methylthiobutylLeaves, SeedsData not available
SinigrinAllylLeaves, SeedsData not available[1]
Progoitrin2-hydroxy-3-butenylRoots (major)Data not available[1]

Note: DW = Dry Weight. Quantitative data for E. cheiranthoides is a significant research gap.

Experimental Protocols

Extraction of Glucosinolates from Erysimum cheiranthoides Plant Material

The following protocol is a robust method for the extraction of intact glucosinolates from various plant tissues, adapted from established procedures for Brassicaceae.[2][3][4]

Materials:

  • Freeze-dried and finely ground plant material (leaves, seeds, roots)

  • 70% (v/v) Methanol (B129727)

  • Deionized water

  • Internal standard (e.g., sinigrin)

  • DEAE-Sephadex A-25

  • Purified sulfatase (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (pH 5.0)

Procedure:

  • Deactivation of Myrosinase: Weigh 100 mg of freeze-dried plant material into a 2 mL microcentrifuge tube. Add 1 mL of boiling 70% methanol and incubate at 75°C for 15 minutes to inactivate myrosinase.

  • Extraction: Centrifuge the sample at 13,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% methanol. Pool the supernatants.

  • Internal Standard: Add a known amount of internal standard (e.g., sinigrin) to the pooled supernatant.

  • Purification by Anion Exchange:

    • Prepare a mini-column with DEAE-Sephadex A-25.

    • Load the crude extract onto the column.

    • Wash the column with deionized water to remove impurities.

  • Desulfation: Apply a solution of purified sulfatase to the column and incubate overnight at room temperature. This enzymatic step removes the sulfate (B86663) group from the glucosinolates, which is necessary for subsequent HPLC analysis.

  • Elution: Elute the desulfoglucosinolates from the column with deionized water.

  • Sample Preparation for HPLC: Lyophilize the eluate and redissolve the residue in a known volume of deionized water for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of desulfoglucosinolates.[2][4][5][6]

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • UV detector set at 229 nm.

Mobile Phase:

  • Solvent A: Deionized water

  • Solvent B: Acetonitrile (B52724)

  • A gradient elution is typically used, starting with a low percentage of acetonitrile and gradually increasing.

Procedure:

  • Injection: Inject a known volume (e.g., 20 µL) of the redissolved desulfoglucosinolate sample.

  • Separation: Run the HPLC gradient to separate the different desulfoglucosinolates.

  • Detection: Monitor the elution profile at 229 nm.

  • Quantification: Identify the peak corresponding to desulfo-glucocheirolin based on its retention time compared to a standard (if available) or by mass spectrometry. Quantify the amount of this compound by comparing its peak area to that of the internal standard, applying a response factor if necessary.

Visualizations

Biosynthesis of this compound

This compound is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis involves a multi-step pathway that includes chain elongation, core structure formation, and side-chain modification.[7][8][9][10]

Glucocheirolin_Biosynthesis cluster_chain_elongation Chain Elongation (Mitochondria & Chloroplast) cluster_core_structure Core Structure Formation (Cytosol) cluster_side_chain_modification Side Chain Modification Methionine Methionine 2-oxo-4-methylthiobutanoate 2-oxo-4-methylthiobutanoate Methionine->2-oxo-4-methylthiobutanoate BCAT4 Dihomomethionine Dihomomethionine 2-oxo-4-methylthiobutanoate->Dihomomethionine MAM1/3 IPMI IPMDH Trihomomethionine Trihomomethionine Dihomomethionine->Trihomomethionine MAM1/3 IPMI IPMDH Aldoxime Aldoxime Trihomomethionine->Aldoxime CYP79F1 Trihomomethionine->Aldoxime aci-Nitro Compound aci-Nitro Compound Aldoxime->aci-Nitro Compound CYP83A1 S-alkyl-thiohydroximate S-alkyl-thiohydroximate aci-Nitro Compound->S-alkyl-thiohydroximate GSH, GSTs Thiohydroximate Thiohydroximate S-alkyl-thiohydroximate->Thiohydroximate GGP1, SUR1 Desulfoglucosinolate Desulfoglucosinolate Thiohydroximate->Desulfoglucosinolate UGT74C1 3-methylthiopropyl\nglucosinolate 3-methylthiopropyl glucosinolate Desulfoglucosinolate->3-methylthiopropyl\nglucosinolate SOT16/17/18 3-methylsulfinylpropyl\nglucosinolate (Glucoiberin) 3-methylsulfinylpropyl glucosinolate (Glucoiberin) 3-methylthiopropyl\nglucosinolate->3-methylsulfinylpropyl\nglucosinolate (Glucoiberin) FMO_GS-OX This compound\n(3-methylsulfonylpropyl\nglucosinolate) This compound (3-methylsulfonylpropyl glucosinolate) 3-methylsulfinylpropyl\nglucosinolate (Glucoiberin)->this compound\n(3-methylsulfonylpropyl\nglucosinolate) FMO_GS-OX

Caption: Biosynthetic pathway of this compound from methionine.

Experimental Workflow for Glucosinolate Analysis

The following diagram illustrates the key steps involved in the extraction and analysis of glucosinolates from Erysimum cheiranthoides.

Glucosinolate_Workflow Plant_Material Plant Material (E. cheiranthoides) Grinding Freeze-drying & Grinding Plant_Material->Grinding Extraction Extraction with 70% Methanol (75°C) Grinding->Extraction Purification Anion Exchange (DEAE-Sephadex) Extraction->Purification Desulfation Sulfatase Treatment Purification->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution HPLC_Analysis HPLC-UV Analysis (229 nm) Elution->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Experimental workflow for glucosinolate analysis.

References

Identifying Glucocheirolin in Cruciferous Vegetables: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of glucocheirolin (B91262), a sulfur-containing secondary metabolite found in cruciferous vegetables. This document details the distribution of this compound across various Brassica species, outlines established analytical methodologies for its detection, and explores its biosynthetic origins and potential biological activities.

Data Presentation: this compound Content in Cruciferous Vegetables

This compound is one of many glucosinolates present in cruciferous vegetables, and its concentration can vary significantly between different species and even cultivars. The following table summarizes the quantitative data for this compound and other major glucosinolates in a selection of commonly consumed Brassicaceae vegetables. This data is crucial for researchers investigating the dietary intake of specific glucosinolates and for drug development professionals exploring their therapeutic potential.

VegetableThis compound (μg/g dry weight)Other Major GlucosinolatesReference
Pak choi (Brassica rapa subsp. chinensis)2.1 ± 0.2Glucobrassicin, Gluconapin, Progoitrin[1]
Choy sum (Brassica rapa var. parachinensis)1.5 ± 0.1Glucobrassicin, Gluconapin, Progoitrin[1]
Chinese cabbage (Brassica rapa subsp. pekinensis)1.8 ± 0.2Glucobrassicin, Gluconapin, Progoitrin[1]
Cauliflower (Brassica oleracea var. botrytis)1.2 ± 0.1Glucobrassicin, Sinigrin[1][2]
Cabbage (Brassica oleracea var. capitata)1.9 ± 0.1Glucobrassicin, Sinigrin, Progoitrin[1][2]
Broccoli (Brassica oleracea var. italica)1.4 ± 0.1Glucoraphanin, Glucobrassicin[1][2]
Kai Lan (Brassica oleracea var. alboglabra)1.6 ± 0.1Glucobrassicin, Gluconapin[1]
Brussels sprouts (Brassica oleracea var. gemmifera)2.5 ± 0.2Sinigrin, Glucobrassicin, Progoitrin[1][2]
Rocket salad (Eruca sativa)1.3 ± 0.1Glucoraphanin, Glucoerucin[1]
Daikon radish (Raphanus sativus var. longipinnatus)1.1 ± 0.1Glucoraphasatin, Glucoraphenin[1]
Red cherry radish (Raphanus sativus)1.0 ± 0.1Glucoraphasatin, Glucoraphenin[1]
Watercress (Nasturtium officinale)1.7 ± 0.1Gluconasturtiin[1]

Experimental Protocols

Accurate identification and quantification of this compound require robust and validated experimental protocols. The following methodologies are based on widely accepted practices in the field of glucosinolate analysis.

Protocol 1: Extraction and Desulfation of Glucosinolates

This protocol describes the extraction of intact glucosinolates from plant material and their enzymatic desulfation for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Freeze-dry fresh plant material to halt enzymatic activity.

  • Grind the lyophilized tissue to a fine powder.

2. Extraction:

  • Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate myrosinase.

  • Vortex thoroughly and incubate in a 70°C water bath for 20 minutes, with intermittent vortexing.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the pellet with another 1 mL of 70% methanol.

  • Combine the supernatants.

3. Anion-Exchange Chromatography and Desulfation:

  • Prepare a mini-column with DEAE-Sephadex A-25 resin.

  • Load the combined supernatant onto the column.

  • Wash the column with 2 x 1 mL of 70% methanol, followed by 2 x 1 mL of deionized water.

  • To desulfate the glucosinolates, add 75 µL of purified aryl sulfatase solution (from Helix pomatia) to the column and incubate overnight at room temperature.

4. Elution:

  • Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of deionized water.

  • Collect the eluate for HPLC analysis.

Protocol 2: Quantification by HPLC-UV

This protocol outlines the analysis of desulfoglucosinolates using HPLC with UV detection.

1. HPLC System and Column:

  • An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • A typical gradient program starts with a low percentage of acetonitrile, gradually increasing to elute the desulfoglucosinolates.

3. Detection:

  • Set the UV detector to a wavelength of 229 nm for the detection of desulfoglucosinolates.

4. Quantification:

  • Identify desulfo-glucocheirolin based on its retention time compared to an authenticated standard.

  • Quantify the concentration using a calibration curve generated from a certified reference standard of desulfo-glucocheirolin.

Protocol 3: Identification and Quantification by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of intact glucosinolates.

1. LC System and Column:

  • A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • A C18 or HILIC column is typically used for separation.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A gradient elution is employed to separate the different glucosinolates.

3. Mass Spectrometry Parameters:

  • Operate the mass spectrometer in negative ion mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound. A common transition for this compound is m/z 422.0 -> 97.0.

4. Quantification:

  • Identify this compound by its retention time and specific MRM transition.

  • Quantify using a calibration curve prepared with a certified standard of this compound.

Mandatory Visualizations

Biosynthesis of this compound

This compound is an aliphatic glucosinolate derived from the amino acid methionine through a series of chain elongation and core structure formation steps.

Glucocheirolin_Biosynthesis Met Methionine ChainElongation Chain Elongation (Multiple Cycles) Met->ChainElongation Dihomomethionine Dihomomethionine ChainElongation->Dihomomethionine CoreStructure Core Glucosinolate Structure Formation Dihomomethionine->CoreStructure Glucoiberverin Glucoiberverin (3-methylthiopropyl glucosinolate) CoreStructure->Glucoiberverin SideChainMod1 Side-Chain Modification (Oxidation) Glucoiberverin->SideChainMod1 Glucoiberin Glucoiberin (3-methylsulfinylpropyl glucosinolate) SideChainMod1->Glucoiberin SideChainMod2 Side-Chain Modification (Oxidation) Glucoiberin->SideChainMod2 This compound This compound (3-methylsulfonylpropyl glucosinolate) SideChainMod2->this compound

Caption: Biosynthetic pathway of this compound from Methionine.

Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the identification and quantification of this compound in cruciferous vegetables.

Experimental_Workflow Start Cruciferous Vegetable Sample Extraction Extraction with 70% Methanol Start->Extraction Purification Anion-Exchange Purification Extraction->Purification Desulfation Desulfation (for HPLC) Purification->Desulfation LCMS LC-MS/MS Analysis (Intact) Purification->LCMS HPLC HPLC-UV Analysis Desulfation->HPLC Data Data Analysis & Quantification HPLC->Data LCMS->Data

Caption: Workflow for this compound analysis.

Signaling Pathway of this compound Hydrolysis Product

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce the isothiocyanate cheirolin. Cheirolin, like other isothiocyanates, can activate the Keap1-Nrf2 antioxidant response pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin (Isothiocyanate) Keap1 Keap1 Cheirolin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination Keap1->Ub promotes Nrf2->Ub Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Transcription of Antioxidant Genes ARE->Genes

Caption: Cheirolin-mediated activation of the Keap1-Nrf2 pathway.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Glucocheirolin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants.[1][2] These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential health benefits.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of glucosinolates like this compound in various plant matrices.[2][5]

This document provides detailed application notes and protocols for the analysis of this compound using HPLC with UV detection. The methodologies described herein are based on established and validated procedures for glucosinolate analysis.[3][6]

Experimental Protocols

This compound Extraction from Plant Material

The extraction of this compound from plant tissues is a critical first step for accurate quantification. The following protocol is a widely adopted method using hot methanol (B129727) to inactivate the myrosinase enzyme, which can otherwise lead to the degradation of glucosinolates.[3][7]

Materials:

  • Lyophilized and ground plant material

  • 70% Methanol (HPLC grade)[3]

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Heating block or water bath

Procedure:

  • Weigh approximately 20 mg of lyophilized and finely ground plant material into a microcentrifuge tube.

  • Add 1 mL of 70% methanol preheated to 75-80°C.[8][9]

  • Vortex the sample vigorously for 1 minute.

  • Incubate the sample at 75°C for 10 minutes in a heating block or water bath, with intermittent vortexing.[7]

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant containing the extracted this compound and transfer it to a new tube.

  • The extract is now ready for the desulfation step or direct HPLC analysis if analyzing intact glucosinolates.

Desulfation of this compound

For improved chromatographic separation and quantification using standard HPLC-UV methods, it is common practice to desulfate the glucosinolates.[3][8] This enzymatic process removes the sulfate (B86663) group, resulting in desulfo-glucosinolates.

Materials:

  • This compound extract (from section 2.1)

  • DEAE-Sephadex A-25 or similar anion-exchange resin

  • Purified Arylsulfatase (Type H-1 from Helix pomatia) solution[3][6]

  • Sodium acetate (B1210297) buffer (e.g., 20 mM, pH 5.0)

  • Deionized water

Procedure:

  • Prepare a small column with DEAE-Sephadex A-25 and equilibrate it with deionized water.

  • Load the this compound extract onto the column. The glucosinolates will bind to the anion-exchange resin.

  • Wash the column with deionized water to remove impurities.

  • Add the purified arylsulfatase solution to the column and incubate overnight at room temperature to allow for complete desulfation.[3]

  • Elute the resulting desulfo-Glucocheirolin from the column with deionized water.

  • The eluate is then ready for HPLC analysis.

HPLC Analysis of Desulfo-Glucocheirolin

The following HPLC method is suitable for the separation and quantification of desulfo-Glucocheirolin.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Data acquisition and processing software

Procedure:

  • Filter the desulfated extract through a 0.45 µm syringe filter before injection.

  • Inject a known volume (e.g., 20 µL) of the sample into the HPLC system.

  • Perform the chromatographic separation using the conditions outlined in Table 1.

  • Monitor the elution of desulfo-Glucocheirolin at 229 nm.[11]

  • Identify the desulfo-Glucocheirolin peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound by creating a calibration curve using known concentrations of a this compound standard.

Data Presentation

HPLC Chromatographic Conditions
ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 1-25% B over 20 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 229 nm[11]
Injection Volume 20 µL
Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC analysis of glucosinolates, which would be applicable to this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.995[1][12]
Limit of Detection (LOD) 0.001 - 0.03 µg/g[1][12]
Limit of Quantification (LOQ) 0.003 - 0.1 µg/g[1][12]
Precision (RSD%) < 10%[1][12]
Accuracy (Recovery %) 95 - 105%[10]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound from plant material.

experimental_workflow sample_prep Sample Preparation (Lyophilization & Grinding) extraction Extraction (70% Hot Methanol) sample_prep->extraction Plant Material centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection Collect Supernatant desulfation Desulfation (Anion Exchange & Arylsulfatase) supernatant_collection->desulfation This compound Extract hplc_analysis HPLC Analysis (C18 Column, UV 229 nm) desulfation->hplc_analysis Desulfo-Glucocheirolin data_analysis Data Analysis (Peak Integration & Quantification) hplc_analysis->data_analysis Chromatogram result Result (this compound Concentration) data_analysis->result

References

Application Note: Quantification of Glucocheirolin using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a robust method for the quantification of Glucocheirolin from biological matrices, particularly from plants of the Brassicaceae family.

Introduction

This compound is an alkylglucosinolate, a class of sulfur-containing secondary metabolites found predominantly in cruciferous plants. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest due to their roles in plant defense and their potential health benefits in humans, including antioxidant and anticancer activities.[1][2] Accurate quantification of specific glucosinolates like this compound is crucial for agricultural research, food science, and pharmaceutical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to analyze intact glucosinolates without a time-consuming desulfation step.[2][3][4]

This application note details a sensitive and validated LC-MS/MS method for the direct quantification of intact this compound in plant extracts.

Principle of the Method

The method involves an efficient extraction of intact this compound from the plant matrix using a heated solvent mixture to deactivate myrosinase, the enzyme that degrades glucosinolates upon tissue disruption.[5] The clarified extract is then injected into a liquid chromatography system, where this compound is separated from other matrix components on a reversed-phase C18 column.[3] The analyte is subsequently detected by a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[1]

Glucosinolate Biosynthesis Pathway

The biosynthesis of glucosinolates is a multi-step process involving amino acid precursors. For aliphatic glucosinolates like this compound, the pathway involves chain elongation of the initial amino acid (methionine), followed by the formation of the core glucosinolate structure and subsequent side-chain modifications.[6]

Glucosinolate_Biosynthesis cluster_0 Phase 1: Chain Elongation cluster_1 Phase 2: Core Structure Formation cluster_2 Phase 3: Side-Chain Modification Met Methionine (Precursor) Elong Chain-Elongated Amino Acids Met->Elong GS-ELONG enzymes Core Core Glucosinolate Structure Elong->Core Reconfiguration Mod Secondary Modifications (e.g., Oxidation) Core->Mod GS-OX enzymes GCH This compound Mod->GCH

Caption: Simplified biosynthesis pathway for this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (analytical standard, >95% purity), Sinigrin (internal standard, IS).

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Extraction: Cross-linked dextran (B179266) gel (e.g., Sephadex G-25).[5]

  • Plant Material: Freeze-dried and finely ground plant tissue (e.g., Arabidopsis thaliana roots or Brassica leaves).[3]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Sinigrin (IS) in 70% methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serially diluting the this compound stock solution with 70% methanol.

  • Internal Standard Spiking Solution: Prepare a 100 µM solution of Sinigrin in 70% methanol.

Sample Preparation Protocol
  • Weighing: Weigh 50 mg of lyophilized, powdered plant sample into a 2 mL microcentrifuge tube.[7]

  • Enzyme Inactivation & Extraction: Add 1 mL of 80% (v/v) methanol pre-heated to 75°C.[7][8] Add the internal standard solution. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture in a thermomixer at 75°C for 20 minutes with intermittent shaking.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[7]

  • Collection: Carefully transfer the supernatant to a new 2 mL tube.

  • Re-extraction (Optional): Re-extract the pellet with another 0.5 mL of hot 80% methanol, centrifuge again, and combine the supernatants to improve recovery.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on any modern triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC
Column Synergi Fusion C18 (e.g., 250 x 2 mm, 4 µm) or equivalent[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min (0% B), 2-16 min (0-31% B), 16-19 min (31% B), 19-21 min (31-0% B), 21-27 min (0% B)[9]
Flow Rate 0.3 mL/min
Column Temperature 25 °C[10]

| Injection Volume | 5 µL[9] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Spray Voltage -2500 V to -4500 V
Vaporizer Temp. 350 °C
Ion Transfer Tube Temp. 300 °C
Scan Type Multiple Reaction Monitoring (MRM)

| Collision Gas | Argon |

Table 3: MRM Transitions for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 438.0 97.0 (HSO₄⁻) 100 Optimized (~30-40)
This compound (Qualifier) 438.0 259.0 100 Optimized (~20-30)
Sinigrin (IS) 358.1 97.0 (HSO₄⁻) 100 Optimized (~30-40)

Note: The precursor ion for this compound is [M-H]⁻. The product ion m/z 97 (HSO₄⁻) is a characteristic fragment for all glucosinolates and is highly selective.[3][11] The m/z 259 fragment is also a common loss of the side chain. Collision energies must be optimized for the specific instrument used.

Workflow Diagram

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Weigh 50mg Freeze-Dried Sample p2 2. Add Hot Methanol & Internal Standard p1->p2 p3 3. Vortex & Incubate (75°C, 20 min) p2->p3 p4 4. Centrifuge (13,000 x g, 10 min) p3->p4 p5 5. Collect & Filter Supernatant (0.22 µm) p4->p5 a1 6. Inject Sample into LC-MS/MS System p5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. MS/MS Detection (MRM Mode) a2->a3 d1 9. Integrate Peak Areas (Analyte & IS) a3->d1 d2 10. Generate Calibration Curve d1->d2 d3 11. Quantify this compound Concentration d2->d3

Caption: Experimental workflow for this compound quantification.

Data Analysis and Method Performance

Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard (IS) against the concentration of the calibration standards. A linear regression model is applied to the curve. The concentration of this compound in the samples is then calculated using the regression equation from the calibration curve.

Representative Method Validation Data: The method should be validated for linearity, sensitivity, precision, and accuracy according to standard guidelines. The following table shows representative performance data for LC-MS/MS analysis of glucosinolates.[1][12]

Table 4: Representative Method Validation Parameters

Parameter Typical Value Description
Linearity (r²) > 0.997 The correlation coefficient of the calibration curve.[1]
Limit of Detection (LOD) 0.001 - 0.03 µg/g The lowest concentration that can be reliably detected.[1]
Limit of Quantification (LOQ) 0.003 - 0.1 µg/g The lowest concentration that can be quantified with acceptable precision and accuracy.[1]
Intra-day Precision (RSD%) < 10% The relative standard deviation of replicate measurements within the same day.[1][13]
Inter-day Precision (RSD%) < 10% The relative standard deviation of replicate measurements on different days.[1][13]

| Accuracy (Recovery %) | 85 - 110% | The percentage of the true concentration recovered from a spiked sample.[12][13] |

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in plant matrices. By analyzing the intact glucosinolate, this method avoids potential inaccuracies associated with older desulfation techniques. The use of a stable isotope-labeled internal standard (if available) or a structurally similar compound like Sinigrin, combined with MRM detection, ensures high-quality quantitative data suitable for research, quality control, and metabolic studies.

References

Application Notes: Glucocheirolin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucocheirolin (B91262) is a methylsulfonylalkyl glucosinolate found in various members of the Brassicaceae family, notably in species like Erysimum cheiri (Wallflower) and Isatis tinctoria (Woad).[1][2] Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest to researchers in drug development, agriculture, and food science due to their potential biological activities, including antimicrobial and anticarcinogenic properties.[2][3] The accurate extraction and quantification of this compound from plant tissues are critical for this research. The primary challenge during extraction is to prevent the enzymatic degradation of glucosinolates by myrosinase, an endogenous enzyme that is released upon tissue damage.[2][4] This protocol details a robust and widely adopted method for the extraction of intact glucosinolates, including this compound, from plant material, followed by purification and preparation for analysis.

Principle of the Method

The protocol is based on the inactivation of myrosinase using hot methanol (B129727), followed by the extraction of glucosinolates.[4][5][6] A subsequent purification step using anion-exchange solid-phase extraction isolates the glucosinolates from other plant metabolites. For quantitative analysis via HPLC, the purified glucosinolates are enzymatically desulfated to their corresponding desulfo-analogs, which allows for better chromatographic separation and detection.[4]

Experimental Protocols

Protocol 1: Extraction of Intact Glucosinolates

This protocol is adapted from established methods for glucosinolate extraction from Brassicaceae species.[4][7]

1. Materials and Reagents

  • Plant material (e.g., leaves, seeds of Erysimum or Isatis species)

  • Liquid nitrogen

  • Freeze-drier (lyophilizer)

  • Grinder or mill

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • Internal Standard (IS): Sinigrin monohydrate (or another commercially available glucosinolate not present in the sample)

  • Centrifuge tubes (2 mL and 15 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

2. Sample Preparation

  • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize the frozen material until completely dry (typically 48-72 hours). Alternatively, fresh-frozen tissue can be used, but all steps must be performed quickly to keep the sample frozen until it comes into contact with the hot methanol.[8]

  • Grind the freeze-dried tissue to a fine, homogenous powder (particle size < 0.1 mm) using a grinder or ball mill.[8]

  • Store the resulting powder in sealed containers at -20°C or -80°C until extraction.

3. Extraction Procedure

  • Pre-heat a solution of 70% methanol (v/v) in ultrapure water to 75-80°C.[7][9]

  • Weigh 50-100 mg of the dried plant powder into a 2 mL centrifuge tube.

  • Add 1.0 mL of the pre-heated 70% methanol. For quantitative analysis, add a known amount of internal standard (e.g., Sinigrin) at this stage.

  • Immediately vortex the sample vigorously for 1 minute to ensure complete wetting of the plant material and inactivation of myrosinase.

  • Incubate the tube in a heating block or water bath at 75°C for 10-15 minutes. Vortex occasionally.[9]

  • Centrifuge the sample at 3,000-4,000 x g for 10 minutes at room temperature.[9]

  • Carefully collect the supernatant and transfer it to a clean 15 mL tube.

  • Re-extract the pellet by adding another 1.0 mL of hot 70% methanol, vortexing, and centrifuging as before.

  • Combine the second supernatant with the first.

  • The combined supernatant is the crude glucosinolate extract. It can be stored at -20°C prior to purification or analyzed directly, although purification is highly recommended for accurate quantification.

Protocol 2: Purification and Desulfation of Glucosinolates

This protocol uses anion-exchange columns to purify the glucosinolates, followed by enzymatic desulfation for HPLC analysis.[4]

1. Materials and Reagents

  • Crude glucosinolate extract (from Protocol 1)

  • DEAE-Sephadex A-25 or similar anion-exchange resin

  • Purified Aryl Sulfatase (Type H-1 from Helix pomatia)

  • Sodium Acetate (NaOAc)

  • Ultrapure water

  • Empty solid-phase extraction (SPE) columns or mini-columns

  • pH meter

2. Column Preparation

  • Prepare the DEAE-Sephadex resin by swelling it in ultrapure water.

  • Pack approximately 0.5 mL of the swollen resin into an empty SPE column.

  • Equilibrate the column by washing it with 2 x 1 mL of ultrapure water.

3. Purification

  • Load the crude glucosinolate extract (from Protocol 1) onto the equilibrated DEAE-Sephadex column. The anionic glucosinolates will bind to the resin.

  • Wash the column with 2 x 1 mL of ultrapure water to remove unbound impurities like sugars and amino acids.

4. On-Column Desulfation

  • Prepare a solution of purified aryl sulfatase (e.g., 0.5 mg/mL in ultrapure water).

  • Add 75 µL of the sulfatase solution directly onto the top of the resin bed in the column.[4]

  • Allow the enzyme to react with the bound glucosinolates overnight (16-18 hours) at room temperature. This reaction cleaves the sulfate (B86663) group, converting the glucosinolates into their neutral desulfo-forms.

5. Elution and Analysis

  • Elute the desulfoglucosinolates from the column by adding 2 x 0.5 mL of ultrapure water.

  • Collect the eluate in a clean vial.

  • The eluate is now ready for analysis by High-Performance Liquid Chromatography (HPLC), typically with UV detection at 229 nm.[4]

Data Presentation

Table 1: Comparison of Common Glucosinolate Extraction Methods

ParameterMethod 1: Hot MethanolMethod 2: Cold MethanolMethod 3: Boiling Water
Solvent 70-80% Methanol in Water[4][6]80% Methanol in Water[5][8]100% Ultrapure Water[8]
Temperature 70-80°C[7]Room Temperature or below[8]100°C[9]
Myrosinase Inactivation Very effective (thermal)[4]Effective (solvent-based)[5]Very effective (thermal)[9]
Advantages Well-validated, robust, high extraction efficiency.[4]Less hazardous, cost-effective, preserves thermolabile compounds.[6][8]Inexpensive, non-toxic solvent.
Disadvantages Requires heating, potential degradation of some compounds.May be less effective for certain glucosinolates in specific species.[8]Can co-extract more interfering polar compounds.
Reference Widely used standard method (ISO 9167-1).[5][9]Shown to have comparable or improved efficiency for major glucosinolates.[8]Used in some specific applications.[9]

Visualizations

Experimental Workflow Diagram

Glucocheirolin_Extraction_Workflow cluster_prep cluster_ext A Plant Material (e.g., Erysimum, Isatis) B Sample Preparation A->B B_sub1 Flash Freeze (Liquid N2) B->B_sub1 C Extraction C_sub1 Add Hot 70% MeOH + Internal Standard C->C_sub1 D Centrifugation E Crude Extract (Supernatant) D->E Collect Supernatant F Purification (Anion-Exchange Column) D->F Pellet (Discard) E->F Load onto Column G On-Column Desulfation (Aryl Sulfatase) F->G Bound Glucosinolates H Elution G->H Desulfated Compounds I Purified Desulfo-Glucocheirolin H->I J Analysis (HPLC-UV @ 229 nm) I->J B_sub2 Lyophilize & Grind B_sub1->B_sub2 B_sub2->C Homogenized Powder C_sub2 Incubate @ 75°C C_sub1->C_sub2 C_sub2->D Extract Mixture

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Purification of Glucocheirolin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in various cruciferous plants. Upon enzymatic hydrolysis by myrosinase, it releases the isothiocyanate cheirolin (B1668576), a compound of significant interest for its potential therapeutic properties, including antiproliferative and antioxidant activities.[1][2] For in vitro studies investigating the biological effects of this compound and its derivatives, a highly purified compound is essential to obtain reliable and reproducible results.

These application notes provide a detailed protocol for the extraction and purification of this compound from plant material, primarily seeds, using anion-exchange chromatography. This method leverages the anionic nature of the sulfate (B86663) group in glucosinolates for effective separation from other plant metabolites.[3][4] Additionally, we describe the signaling pathway modulated by cheirolin, providing context for its mechanism of action in cellular models.

Data Presentation: Purification Efficiency

The following tables summarize quantitative data from representative glucosinolate purification experiments using anion-exchange chromatography, demonstrating the efficacy of this technique.

Table 1: Recovery of Glucosinolates Using Anion-Exchange Resin (Static Batch Mode)

GlucosinolateInitial Purity (%)Final Purity (%)Recovery (%)Elution ConditionReference
Sinigrin43.0579.6372.91 mol/L NaCl[3]

Table 2: Recovery of Glucosinolates Using Anion-Exchange Resin (Dynamic Column Mode)

GlucosinolateRecovery (%)Elution ConditionReference
Sinigrin64.5Varied NaCl ionic strength[3]
Gluconapin28.0Varied NaCl ionic strength[3]

Table 3: Recovery of Sinigrin Using Anion-Exchange Membranes

MethodRecovery (%)Eluting AgentReference
Anion-Exchange Membrane Extraction801 N KCl[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines the initial extraction of glucosinolates from plant seeds.

Materials:

  • Plant seeds (e.g., mustard seeds)

  • Deionized water

  • 80% Methanol (B129727) (MeOH)

  • Centrifuge and centrifuge tubes

  • Grinder or mortar and pestle

  • Heating apparatus (e.g., water bath)

Procedure:

  • Grind the seeds to a fine powder.

  • For every 0.2 g of ground seed material, add 20 mL of boiling water and heat for 5 minutes to inactivate myrosinase.[5]

  • Alternatively, extract 50 mg of ground plant material with 1 mL of 80% methanol containing 0.1% formic acid.[6]

  • After cooling, centrifuge the mixture at 10,000 x g for 5 minutes.[6]

  • Carefully collect the supernatant, which contains the crude this compound extract.

Protocol 2: Purification of this compound using Anion-Exchange Solid Phase Extraction (SPE)

This protocol describes the purification of the crude extract using a weak anion exchange (WAX) SPE column.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Weak anion exchange SPE column (e.g., Oasis WAX 1 cc Cartridge)[6]

  • Methanol

  • 2% (v/v) Formic acid

  • 5% (v/v) Ammonia (B1221849) in 50% (v/v) methanol

  • SPE vacuum manifold

Procedure:

  • Column Conditioning: Condition the WAX SPE column by passing through 1 mL of methanol followed by 1 mL of 2% (v/v) formic acid.[6]

  • Sample Loading: Load the supernatant from the crude extract onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 2% (v/v) formic acid, followed by 1 mL of methanol to remove impurities.[6]

  • Elution: Elute the purified this compound by passing 1 mL of 50% (v/v) methanol containing 5% (v/v) ammonia through the column. Repeat the elution step three times to maximize recovery.[6]

  • The collected eluate contains the purified this compound. The solvent can be evaporated under vacuum for concentration and solvent exchange for in vitro studies.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Anion-Exchange SPE Purification start Plant Material (Seeds) grind Grinding start->grind inactivate Myrosinase Inactivation (Boiling Water/Methanol) grind->inactivate centrifuge Centrifugation inactivate->centrifuge supernatant Crude this compound Extract centrifuge->supernatant load Sample Loading supernatant->load condition Column Conditioning (Methanol, Formic Acid) condition->load wash Washing (Formic Acid, Methanol) load->wash elute Elution (Ammoniated Methanol) wash->elute purified Purified this compound elute->purified

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of Cheirolin

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cheirolin Cheirolin erk ERK cheirolin->erk Activation? nrf2_keap1 Nrf2-Keap1 Complex erk->nrf2_keap1 Phosphorylation? keap1 Keap1 nrf2_free Nrf2 nrf2_keap1->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binding genes Antioxidant Genes (HO-1, γGCS) are->genes Transcription proteins Antioxidant Proteins genes->proteins Translation

Caption: Proposed Nrf2 signaling pathway activated by cheirolin.[1]

References

Application Notes and Protocols for the Synthesis of Glucocheirolin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in various cruciferous plants, such as those from the Erysimum and Brassica genera.[1][2] As with other glucosinolates, its biological significance is primarily linked to its hydrolysis product, the isothiocyanate cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), which has demonstrated potential anticarcinogenic properties.[1][3] The availability of high-purity this compound analytical standards is crucial for the accurate quantification of this compound in plant materials, for investigating its metabolic fate, and for conducting pharmacological studies.[4][5][6]

These application notes provide a detailed protocol for the chemical synthesis of this compound potassium salt, designed to serve as a high-purity analytical standard. The methodology is based on established synthetic strategies for glucosinolates, primarily utilizing the aldoxime pathway.[7]

Synthesis Pathway Overview

The synthesis of this compound proceeds through a multi-step pathway, starting from a suitable precursor to form the characteristic 3-methylsulfonylpropyl side chain. The core of the strategy involves the coupling of an aldoxime with a protected thioglucose donor, followed by sulfonation and deprotection to yield the final product.

Synthesis_Workflow cluster_0 Side-Chain Synthesis cluster_1 Core Assembly & Modification A 3-(Methylthio)-1-propanol B 3-(Methylsulfonyl)propanal (B3376243) A->B Oxidation C 3-(Methylsulfonyl)propanal Oxime B->C Oximation D Protected Glucosyl Thiohydroximate C->D Coupling with Protected Thioglucose E Protected this compound D->E Sulfonation F This compound Potassium Salt E->F Deprotection & Salt Formation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Methylsulfonyl)propanal Oxime (Side-Chain Precursor)

  • Oxidation of 3-(Methylthio)-1-propanol:

    • Dissolve 3-(methylthio)-1-propanol in methanol (B129727).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water dropwise over 1 hour, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with sodium sulfite (B76179) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(methylsulfonyl)-1-propanol.

  • Oxidation to Aldehyde:

    • To a solution of 3-(methylsulfonyl)-1-propanol in dichloromethane, add Dess-Martin periodinane portion-wise at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

    • Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield crude 3-(methylsulfonyl)propanal. Use immediately in the next step.

  • Oximation:

    • Dissolve the crude 3-(methylsulfonyl)propanal in a mixture of ethanol (B145695) and pyridine (B92270).

    • Add hydroxylamine (B1172632) hydrochloride and stir the mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(methylsulfonyl)propanal oxime. Purify by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound Potassium Salt

This protocol is adapted from the aldoxime pathway for glucosinolate synthesis.[7]

  • Formation of Protected Glucosyl Thiohydroximate:

    • Dissolve 3-(methylsulfonyl)propanal oxime in a suitable solvent like chloroform.

    • Add N-chlorosuccinimide to the solution and stir in the dark to form the corresponding hydroximoyl chloride.

    • In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in chloroform.

    • Cool the thioglucose solution to 0°C and add a base such as triethylamine.

    • Slowly add the freshly prepared hydroximoyl chloride solution to the thioglucose solution.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting protected glucosyl thiohydroximate by silica gel chromatography.

  • Sulfonation:

    • Dissolve the purified thiohydroximate in anhydrous pyridine and cool to 0°C.

    • Add sulfur trioxide pyridine complex portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by carefully adding ice and water.

    • Concentrate the mixture under reduced pressure. The residue contains the peracetylated this compound.

  • Deprotection and Salt Formation:

    • Dissolve the crude peracetylated product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) solution.

    • Stir at room temperature and monitor by TLC until deprotection is complete (typically 1-2 hours).

    • Neutralize the reaction with a weakly acidic ion-exchange resin (e.g., Amberlite IR120, H⁺ form).

    • Filter the resin and wash with methanol.

    • To the filtrate, add a saturated solution of potassium bicarbonate in methanol to precipitate the potassium salt of this compound.

    • Cool the mixture to facilitate precipitation, collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.

Purification and Characterization

Purification:

The synthesized this compound potassium salt can be further purified using ion-exchange chromatography.[8][9]

  • Prepare a DEAE-Sephadex or similar anion-exchange column.

  • Dissolve the crude product in water and load it onto the column.

  • Wash the column with water to remove uncharged impurities.

  • Elute the this compound with a gradient of potassium chloride or potassium bicarbonate solution.

  • Desalt the fractions containing the product using a suitable method like size-exclusion chromatography (e.g., Sephadex G-10) or reverse-phase chromatography.[8]

  • Lyophilize the pure, desalted fractions to obtain the final product as a white solid.

Characterization:

The identity and purity of the synthesized this compound standard should be confirmed using a combination of analytical techniques.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Analyze using a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient, detecting at ~229 nm.[8][9] Purity should be ≥98%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight. In negative ion mode ESI-MS, the [M-H]⁻ ion is expected. Tandem MS (MS/MS) can confirm the structure through characteristic fragmentation patterns.[12][13] Key fragments for glucosinolates include m/z 97 ([HSO₄]⁻) and m/z 259 ([glucose-SO₃]⁻).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in D₂O will confirm the structure of the side chain, the glucose moiety, and their linkage.[3][10]

Quantitative and Analytical Data Summary

The following table summarizes key data for the synthesized this compound analytical standard.

ParameterValue / Expected ResultReference / Method
Chemical Formula C₁₁H₂₀KNO₁₁S₃[14]
Molecular Weight 477.56 g/mol [14]
CAS Number 15592-36-6 (Potassium Salt)[14]
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥ 98%HPLC-UV (229 nm)
LC-MS (ESI-) [M-H]⁻ m/z 438.0[15] (Calculated for acid form)
MS/MS Fragments m/z 97 ([HSO₄]⁻), m/z 259[13]
¹H NMR (D₂O) Signals corresponding to glucose and 3-methylsulfonylpropyl groupsNMR Spectroscopy[3]
Storage Store at ≤ -15°C, dry and protected from light[14]

Biological Activation Pathway

Glucosinolates like this compound are biologically inactive precursor molecules.[1] Upon plant tissue damage, the enzyme myrosinase hydrolyzes the thioglucosidic bond, leading to an unstable aglycone that rearranges to form biologically active isothiocyanates.[1][16]

Activation_Pathway GSL This compound Aglycone Unstable Aglycone GSL->Aglycone Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Aglycone ITC Cheirolin (Isothiocyanate) Aglycone->ITC Rearrangement Glucose Glucose Aglycone->Glucose Sulfate Sulfate Aglycone->Sulfate Bioactivity Biological Activity (e.g., Anti-cancer) ITC->Bioactivity

Caption: Myrosinase-mediated activation of this compound.

References

Application Note: Protocol for Desulfation of Glucocheirolin for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucocheirolin (B91262) is an alkylglucosinolate found in various Brassicaceae species. For accurate quantification and analysis, particularly using High-Performance Liquid Chromatography (HPLC), intact glucosinolates must often be enzymatically desulfated.[1] This process is crucial because the high polarity of the sulfate (B86663) group results in poor retention on standard reversed-phase HPLC columns. The enzymatic removal of this group using sulfatase yields desulfo-glucosinolates, which are less polar and therefore more amenable to chromatographic separation and analysis.[2] This protocol details a robust and widely validated method for the extraction, purification, and enzymatic desulfation of this compound from a plant matrix for subsequent HPLC analysis.[2][3]

Principle of the Method

The protocol is based on a multi-step process beginning with the extraction of intact glucosinolates from plant material using a hot methanol-water mixture to inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the target compounds.[2] The crude extract is then purified using DEAE (diethylaminoethyl) anion-exchange chromatography, where the negatively charged sulfate group of this compound binds to the column resin. Following the removal of impurities, an on-column enzymatic reaction is performed by adding purified sulfatase. The enzyme cleaves the sulfate moiety, converting the bound glucosinolate into its neutral desulfo-form.[4][5] This neutral molecule no longer binds to the anion-exchange resin and can be eluted with water. The resulting desulfo-glucocheirolin is then typically freeze-dried and reconstituted for analysis by reversed-phase HPLC.[2][6]

Experimental Protocol

Materials and Reagents

Equipment:

  • Homogenizer (e.g., mortar and pestle, bead mill)

  • Water bath

  • Centrifuge

  • Vortex mixer

  • Freeze-dryer

  • Analytical balance

  • HPLC system with UV or DAD detector

  • Glass columns (e.g., Poly-Prep Chromatography Columns)

  • Pipettes and general laboratory glassware

Chemicals and Consumables:

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ultrapure water

  • Sodium Acetate (B1210297) (NaOAc)

  • Hydrochloric Acid (HCl)

  • DEAE-Sephadex A-25 resin[3][6]

  • Aryl sulfatase (Type H-1 from Helix pomatia)[6]

  • Liquid nitrogen

  • Sinigrin (for use as an internal or external standard)[3][6]

  • Syringe filters (0.45 µm)

Solutions Preparation
  • 70% Methanol: Prepare by mixing 700 mL of methanol with 300 mL of ultrapure water.

  • 20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of anhydrous sodium acetate in 1 L of ultrapure water. Adjust the pH to 5.5 using HCl.[2]

  • Sulfatase Solution: Prepare a solution of purified aryl sulfatase in ultrapure water. The exact concentration may need optimization, but a starting point is 0.2 units per column.[7]

  • DEAE-Sephadex A-25 Slurry: Prepare the ion-exchange resin by mixing it with ultrapure water to create a slurry for packing the columns.

Step-by-Step Procedure

Step 1: Extraction of Glucosinolates

  • Freeze a precisely weighed amount of fresh plant material (e.g., 100-200 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and immediately add 2 mL of boiling 70% methanol to inactivate myrosinase activity.[2]

  • Vortex the sample vigorously for 1 minute.

  • Incubate the tube in a water bath at 70-80°C for 20-30 minutes, vortexing occasionally.

  • Centrifuge the sample at 5,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (the crude glucosinolate extract) and transfer it to a new tube.

  • (Optional) For exhaustive extraction, re-suspend the pellet in another 1.5 mL of 70% methanol, repeat the incubation and centrifugation, and pool the supernatants.

Step 2: Anion-Exchange Column Preparation and Purification

  • Pack a small glass column with the DEAE-Sephadex A-25 slurry to a bed volume of approximately 1.5-2 mL.

  • Equilibrate the column by washing it with 2 x 2 mL of ultrapure water, followed by 2 x 2 mL of 20 mM sodium acetate buffer (pH 5.5).

  • Carefully load the crude glucosinolate extract from Step 1 onto the column. Allow the extract to pass through the resin completely. The glucosinolates will bind to the resin.

  • Wash the column with 2 x 1 mL of 20 mM sodium acetate buffer to remove unbound impurities.[7]

Step 3: On-Column Enzymatic Desulfation

  • Carefully add 20-75 µL of the prepared sulfatase solution directly onto the surface of the resin bed.[2]

  • To ensure the enzyme is distributed evenly, add a small volume (e.g., 50 µL) of sodium acetate buffer to wash the enzyme down into the resin.[2]

  • Seal the top of the column (e.g., with paraffin (B1166041) film) to prevent drying.

  • Incubate the column at room temperature (20-25°C) overnight (approximately 16-18 hours) to allow for complete desulfation.[2][7]

Step 4: Elution of Desulfo-Glucocheirolin

  • Place a collection tube under the column outlet.

  • Elute the now neutral desulfo-glucosinolates by adding 2 x 0.75 mL of ultrapure water to the column.[2] Collect the entire eluate.

  • (Optional) A third elution with 0.5 mL of water can be performed to ensure complete recovery.

Step 5: Sample Preparation for HPLC Analysis

  • Freeze the collected eluate at -80°C.

  • Lyophilize the sample to dryness using a freeze-dryer.[2]

  • Reconstitute the dried residue in a precise volume (e.g., 250-500 µL) of ultrapure water or a water/methanol mixture.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before transferring it to an HPLC vial for analysis.

HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient system of water (A) and acetonitrile (B).

  • Gradient Example: Start with 1% B, ramp to 22% B over ~25 minutes, then return to initial conditions.[7]

  • Flow Rate: 1.0 - 1.5 mL/min.[6]

  • Detection: UV detector set at 229 or 230 nm.[6][7]

  • Quantification: Calculate the concentration of desulfo-glucocheirolin based on a calibration curve of a standard (e.g., sinigrin) and applying a relative response factor if available.

Data Presentation

The following table summarizes the key quantitative parameters of the described protocol.

ParameterValue/RangeNotes
Sample Weight (Fresh) 100 - 500 mgDepends on expected glucosinolate concentration.
Extraction Solvent 70% Methanol in WaterInactivates myrosinase and extracts glucosinolates.[2]
Extraction Temperature 70 - 80 °CEnsures rapid inactivation of enzymes.
Ion-Exchange Resin DEAE-Sephadex A-25Anion-exchange resin for purifying glucosinolates.[3][6]
Desulfation Enzyme Aryl Sulfatase (Helix pomatia)Typically Type H-1, ~0.2 Units per column.[6][7]
Incubation Time 16 - 18 hours (Overnight)Allows for complete enzymatic reaction.[2][7]
Incubation Temperature Room Temperature (~20 °C)Standard condition for sulfatase activity.[7]
Elution Solvent Ultrapure WaterElutes the neutral desulfo-glucosinolates.[2]
Total Elution Volume 1.5 - 2.5 mLSufficient to recover the desulfated compounds.[7]
HPLC Detection λ 229 - 230 nmWavelength for detecting desulfo-glucosinolates.[6][7]

Visualization

The following diagram illustrates the complete workflow for the desulfation and analysis of this compound.

Desulfation_Workflow cluster_waste Discard Sample 1. Sample Preparation (Grind in Liquid N2) Extraction 2. Extraction (Hot 70% MeOH) Sample->Extraction Centrifuge 3. Centrifugation (5,000 x g) Extraction->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Pellet Pellet Centrifuge->Pellet Column 4. Purification (DEAE-Sephadex A-25) Supernatant->Column Load Desulfation 5. Desulfation (Add Sulfatase, Incubate O/N) Column->Desulfation On-column Elution 6. Elution (Ultrapure Water) Desulfation->Elution Lyophilize 7. Sample Prep (Freeze-dry & Reconstitute) Elution->Lyophilize HPLC 8. Analysis (RP-HPLC-UV) Lyophilize->HPLC

Caption: Workflow for this compound desulfation and analysis.

References

Application Notes and Protocols: Glucocheirolin as a Reference Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, including those from the Brassicaceae family. In the field of metabolomics, which involves the comprehensive study of small molecule metabolites in biological systems, accurate quantification of specific compounds is crucial. This compound serves as an essential reference standard for the precise identification and quantification of glucosinolates in complex biological matrices. Its use is particularly relevant in food science, nutritional research, and drug development, where the metabolic fate and potential health benefits of cruciferous vegetable consumption are investigated. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in metabolomics.

Glucosinolates and their hydrolysis products, such as isothiocyanates, have garnered significant attention for their potential roles in disease prevention, including their anti-inflammatory and anticancer properties.[1][2] The bioactivity of these compounds is largely attributed to their ability to modulate cellular signaling pathways, a key area of interest in drug discovery and development.

Application of this compound in Metabolomics

This compound is primarily utilized in metabolomics studies in the following capacities:

  • Quantitative Analysis: As a certified reference material, this compound is used to create calibration curves for the accurate quantification of this specific glucosinolate in various samples.

  • Internal Standard: In the analysis of other glucosinolates, this compound can be employed as an internal standard to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[3]

  • Method Validation: It is instrumental in validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of glucosinolates. Validation parameters typically include linearity, accuracy, precision, and recovery.[3]

  • Biomarker of Consumption: The presence and quantity of this compound and its metabolites in biological fluids can serve as a biomarker for the intake of cruciferous vegetables.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when using this compound as a reference standard in metabolomic analyses. The data is representative of validated methods for the quantification of glucosinolates.

Table 1: Representative Calibration Curve Data for this compound Analysis by LC-MS/MS

Concentration (ng/mL)Peak Area (Arbitrary Units)
1.05,230
5.025,890
10.051,120
25.0127,550
50.0252,300
100.0505,800
250.01,260,500
500.02,515,000
Linearity (r²) >0.997

Table 2: Method Validation Parameters for Glucosinolate Quantification using this compound as a Reference

ParameterTypical Value
Recovery (%) 76.46 - 120.14
Intra-day Precision (RSD %) 2.00 - 9.24
Inter-day Precision (RSD %) 3.33 - 9.95
Limit of Detection (LOD) Analyte Dependent
Limit of Quantification (LOQ) Analyte Dependent

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Extraction of Glucosinolates from Plant Material

This protocol describes the extraction of intact glucosinolates, including this compound, from plant tissues for subsequent analysis.

Materials:

  • Freeze-dried and finely ground plant material

  • 70% (v/v) Methanol

  • Deionized water

  • Internal standard solution (e.g., Sinigrin or Glucotropaeolin)

  • Centrifuge tubes (2 mL)

  • Water bath or heating block

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 50-100 mg of freeze-dried plant material into a 2 mL centrifuge tube.

  • Add a known concentration of an appropriate internal standard.

  • Add 1.5 mL of 70% methanol.

  • Incubate the mixture in a water bath at 80°C for 10 minutes to inactivate myrosinase enzyme activity.

  • Centrifuge the sample at 9,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction step with another 1.5 mL of hot 70% methanol.

  • Combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: Quantitative Analysis of this compound using LC-MS/MS

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography or ultra-high-performance liquid chromatography system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar glucosinolates.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 70% methanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode. The specific precursor-to-product ion transitions for this compound should be optimized for the instrument being used.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

Glucosinolate Hydrolysis and Bioactivation

This compound, like other glucosinolates, is biologically inactive in its intact form. Upon tissue damage of the plant, the enzyme myrosinase is released and hydrolyzes this compound into an unstable aglycone, which then rearranges to form the isothiocyanate cheirolin (B1668576). It is this hydrolysis product that is considered bioactive.

This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Hydrolysis Myrosinase Myrosinase (Plant Tissue Damage) Myrosinase->Aglycone Cheirolin Cheirolin (Isothiocyanate) Aglycone->Cheirolin Rearrangement Bioactivity Biological Activity Cheirolin->Bioactivity

Caption: Hydrolysis of this compound to its bioactive form.

Keap1-Nrf2 Signaling Pathway Activation by Isothiocyanates

The primary mechanism by which isothiocyanates, the hydrolysis products of glucosinolates, exert their chemopreventive effects is through the activation of the Keap1-Nrf2 signaling pathway.[2] This pathway is a master regulator of the cellular antioxidant response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes ARE->Genes Activates Transcription ITC Isothiocyanate (e.g., Cheirolin) ITC->Keap1_Nrf2 Inhibition

Caption: Activation of the Keap1-Nrf2 pathway by isothiocyanates.

Experimental Workflow for Metabolomics Analysis

The following diagram illustrates a typical workflow for a metabolomics study utilizing this compound as a reference standard.

Sample Biological Sample (e.g., Plant Tissue, Biofluid) Extraction Extraction of Metabolites (with Internal Standard) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProc Data Processing Analysis->DataProc Quant Quantification (using this compound Standard Curve) DataProc->Quant Interpretation Biological Interpretation Quant->Interpretation

Caption: General workflow for a metabolomics study.

This compound in Drug Development

The interest in this compound and other glucosinolates in drug development stems from the anticancer and chemopreventive properties of their isothiocyanate hydrolysis products.[2] Research in this area is focused on:

  • Understanding Mechanisms of Action: Elucidating the molecular mechanisms by which isothiocyanates like cheirolin exert their biological effects, primarily through the Nrf2 pathway, is crucial for identifying potential drug targets.

  • Biomarker Discovery: this compound and its metabolites can serve as biomarkers to assess the efficacy of dietary interventions or novel therapeutics derived from cruciferous vegetables.

  • Development of Nutraceuticals: There is growing interest in developing standardized extracts of cruciferous vegetables or purified glucosinolates as nutraceuticals for disease prevention. Accurate quantification using reference standards like this compound is essential for the quality control of such products.

Conclusion

This compound is an indispensable tool in metabolomics research, enabling the accurate and reliable quantification of glucosinolates. The detailed protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound as a reference standard. A thorough understanding of its role in the broader context of glucosinolate bioactivity and signaling pathways is vital for advancing research in nutrition, disease prevention, and drug development.

References

Application of Glucocheirolin in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in a variety of cruciferous plants, including wallflowers (Erysimum species) and some members of the Brassicaceae family.[1] Upon enzymatic hydrolysis by myrosinase, this compound is converted into its corresponding isothiocyanate, cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). This biotransformation is of significant interest in food science due to the potential antimicrobial and antioxidant properties of cheirolin, suggesting its utility as a natural food preservative. This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound and its derivatives in food science and drug development.

Chemical Structures

Chemical Structures of this compound and Cheirolin

Figure 1: Chemical structures of this compound and its hydrolysis product, Cheirolin.

Data Presentation

Antimicrobial Activity of Cheirolin and Other Isothiocyanates

The antimicrobial efficacy of isothiocyanates (ITCs) is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While specific MIC data for cheirolin against a wide range of foodborne pathogens is limited, the following table summarizes available data for cheirolin and other structurally related ITCs to provide a comparative overview of their potential antimicrobial activity.

Isothiocyanate (ITC)MicroorganismFood Matrix/MediumMIC (µg/mL)Reference(s)
Cheirolin (3-methylsulfonylpropyl ITC) Data not available---
Allyl Isothiocyanate (AITC)Escherichia coli O157:H7Tryptic Soy Broth59[2]
Listeria monocytogenesTryptic Soy Broth100[3]
Salmonella MontevideoTryptic Soy Broth200[2]
Benzyl Isothiocyanate (BITC)Staphylococcus aureus (MRSA)Mueller-Hinton Broth2.9 - 110[4]
Campylobacter jejuniMueller-Hinton Broth1.25 - 5[5]
Listeria monocytogenesBrain Heart Infusion Broth120[6]
2-Phenylethyl Isothiocyanate (PEITC)Pseudomonas aeruginosaMueller-Hinton Broth100[7]
Staphylococcus aureusMueller-Hinton Broth100[7]
SulforaphaneHelicobacter pyloriBrucella Broth2 (median)[5]

Note: The antimicrobial activity of ITCs can be influenced by the food matrix, pH, and temperature.[1] The data presented above are from in vitro studies and may not directly translate to complex food systems.

Antioxidant Activity of this compound and Cheirolin

Direct quantitative antioxidant data for this compound and cheirolin, such as Oxygen Radical Absorbance Capacity (ORAC) or DPPH radical scavenging activity (IC50 values), are not extensively reported in the literature. However, studies on related compounds and plant extracts provide insights into their potential antioxidant effects.

  • This compound: As a glucosinolate, its direct antioxidant activity is generally considered to be low.[8] The antioxidant properties are primarily attributed to its hydrolysis products.

  • Cheirolin: Cheirolin has been identified as a potent inducer of the Nrf2 signaling pathway.[9] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. While this indicates an indirect antioxidant effect, direct radical scavenging data is scarce. For comparative purposes, the table below includes antioxidant data for other relevant compounds.

Compound/ExtractAssayIC50 (µg/mL) or ORAC Value (µmol TE/g)Reference(s)
This compound Data not available--
Cheirolin Data not available--
Erysimum species extract (contains this compound)DPPHVaries depending on species and extraction method[7]
Moringa oleifera extract (contains ITCs)ORAC12721 ± 310[10]
Quercetin (Flavonoid)DPPH4.0[11]
Ascorbic Acid (Vitamin C)DPPH5.83[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of glucosinolates, including this compound, from plant tissues.

Materials:

  • Freeze-dried and finely ground plant material (e.g., Erysimum seeds or leaves)

  • 70% (v/v) Methanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Water bath

Procedure:

  • Weigh 100 mg of the freeze-dried plant material into a 2 mL centrifuge tube.

  • Add 1.5 mL of 70% methanol.

  • Vortex the mixture thoroughly.

  • Incubate the mixture in a water bath at 70°C for 20 minutes to inactivate myrosinase.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Carefully collect the supernatant containing the glucosinolates.

  • For quantitative analysis, the extract can be further purified using solid-phase extraction (SPE) and analyzed by HPLC.

Extraction_Workflow Plant_Material Plant Material Grinding Grinding & Freeze-Drying Plant_Material->Grinding Extraction Extraction with 70% Methanol Grinding->Extraction Inactivation Myrosinase Inactivation (70°C) Extraction->Inactivation Centrifugation Centrifugation Inactivation->Centrifugation Supernatant This compound Extract Centrifugation->Supernatant

Diagram 1: Workflow for the extraction of this compound.

Protocol 2: Enzymatic Hydrolysis of this compound to Cheirolin

This protocol outlines the enzymatic conversion of this compound to cheirolin using myrosinase.

Materials:

Procedure:

  • Prepare a solution of the this compound extract or standard in phosphate buffer.

  • Add a solution of myrosinase to the this compound solution. The enzyme-to-substrate ratio should be optimized for complete hydrolysis.

  • Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by HPLC.

  • After completion of the reaction, extract the cheirolin from the aqueous solution using an equal volume of dichloromethane or ethyl acetate. Repeat the extraction three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain crude cheirolin.

  • The crude product can be further purified by column chromatography if necessary.

Hydrolysis_Pathway This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Enzymatic Cleavage Glucose Glucose This compound->Glucose Hydrolysis Myrosinase Myrosinase Myrosinase->this compound Cheirolin Cheirolin (3-methylsulfonylpropyl isothiocyanate) Unstable_Aglycone->Cheirolin Lossen Rearrangement

Diagram 2: Enzymatic hydrolysis of this compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) of Cheirolin

This protocol describes the broth microdilution method to determine the MIC of cheirolin against foodborne pathogens.

Materials:

  • Cheirolin

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Bacterial culture of the target foodborne pathogen

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of cheirolin in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the cheirolin stock solution in the broth medium to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (broth with bacteria, no cheirolin) and a negative control (broth only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of cheirolin that completely inhibits visible growth of the bacterium.

MIC_Workflow cluster_0 Preparation cluster_1 Incubation & Analysis Cheirolin_Stock Cheirolin Stock Solution Serial_Dilution Serial Dilutions in 96-well Plate Cheirolin_Stock->Serial_Dilution Inoculation Inoculation of Wells Serial_Dilution->Inoculation Bacterial_Inoculum Bacterial Inoculum Preparation Bacterial_Inoculum->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

Diagram 3: Workflow for MIC determination.

Protocol 4: Evaluation of Cheirolin as a Preservative in a Food Matrix (e.g., Ground Meat)

This protocol provides a framework for assessing the efficacy of cheirolin in controlling microbial growth in a food product.

Materials:

  • Fresh ground meat

  • Cheirolin solution at various concentrations

  • Control (without cheirolin)

  • Sterile packaging materials

  • Stomacher and sterile stomacher bags

  • Plate Count Agar (B569324) (PCA) or selective agar for specific pathogens

  • Incubator

Procedure:

  • Divide the ground meat into equal portions.

  • Treat each portion with different concentrations of the cheirolin solution. Ensure thorough mixing for uniform distribution. Include an untreated control portion.

  • Package the treated and control samples and store them under refrigerated conditions (e.g., 4°C).

  • At regular intervals (e.g., day 0, 2, 4, 7, etc.), take a representative sample from each treatment group.

  • Homogenize the sample in a sterile diluent using a stomacher.

  • Perform serial dilutions and plate onto PCA for total viable count and/or selective agar for specific pathogens.

  • Incubate the plates and enumerate the colonies.

  • Compare the microbial counts between the cheirolin-treated samples and the control to evaluate its preservative effect.

Conclusion

This compound, through its hydrolysis product cheirolin, presents a promising avenue for the development of natural food preservatives. The protocols and data provided herein offer a foundational resource for researchers to further investigate its antimicrobial and antioxidant properties and to explore its practical applications in food systems. Further research is warranted to establish a more comprehensive understanding of cheirolin's efficacy, stability, and sensory impact in various food matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glucocheirolin Extraction from Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of glucocheirolin (B91262) from plant leaves.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in this compound extraction from leaves?

A1: The most critical first step is the immediate inactivation of the myrosinase enzyme upon tissue disruption. Myrosinase hydrolyzes glucosinolates, including this compound, into unstable products, significantly reducing the final yield.[1][2] Effective methods for myrosinase inactivation include immersing the plant material in boiling methanol (B129727) or water.[3][4][5]

Q2: What is the recommended solvent for extracting this compound?

A2: Aqueous methanol, typically at concentrations of 70-80%, is a widely recommended and effective solvent for glucosinolate extraction.[1][2] An 80% methanol solution has been shown to be particularly effective at inactivating myrosinase and preserving glucosinolate concentrations.[1] Aqueous ethanol (B145695) (around 50-70%) is another viable and less toxic alternative.[6][7] The choice of solvent can significantly impact the yield and purity of the extracted this compound.[1]

Q3: Does the temperature of the extraction process matter?

A3: Yes, temperature is a crucial factor. Hot extraction methods, such as using boiling 70% methanol, are commonly employed to rapidly inactivate myrosinase.[3] However, some studies suggest that cold methanol extraction can be equally or even more effective in preserving glucosinolate concentrations, while being a safer procedure.[2][4][8] High temperatures can also potentially lead to the degradation of certain glucosinolates.[2][9]

Q4: How can I purify the extracted this compound?

A4: A common and effective method for purifying glucosinolate extracts is through ion-exchange chromatography.[3] The crude extract is passed through a column containing a resin like DEAE Sephadex, which binds the anionic glucosinolates. Impurities can then be washed away, and the purified glucosinolates can be eluted.[4]

Q5: What is the standard method for quantifying this compound in the extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the standard and most widely used method for the quantification of glucosinolates like this compound.[2][3] For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2][10][11]

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete myrosinase inactivation.Immediately freeze-dry or flash-freeze leaf samples in liquid nitrogen after harvesting. Use boiling methanol or water for the initial extraction step to ensure rapid enzyme deactivation.[1][3]
Suboptimal solvent concentration.Optimize the methanol or ethanol concentration. Studies suggest 70-80% methanol is highly effective.[1] For ethanol, concentrations around 50% have shown good results for general glucosinolate extraction.[6][12]
Inefficient tissue disruption.Ensure the leaf tissue is finely ground to maximize the surface area for solvent penetration. Lyophilization (freeze-drying) followed by grinding is a common practice.[3][8]
Inappropriate sample-to-solvent ratio.A higher sample-to-solvent ratio can sometimes maximize the total glucosinolate concentration.[6] Experiment with different ratios to find the optimum for your specific plant material.
Presence of Impurities in the Extract Co-extraction of other plant metabolites (e.g., chlorophyll, phenols).Perform a purification step using ion-exchange chromatography (e.g., with DEAE Sephadex A-25) to separate this compound from other compounds.[3] Washing the column with methanol before elution can help remove apolar compounds like chlorophyll.[3]
Inconsistent Results Between Batches Variation in plant material.Use plant material from the same batch, grown under consistent conditions. The glucosinolate content can be influenced by factors like plant age and environmental conditions.[2]
Inconsistent extraction parameters.Strictly control all extraction parameters, including temperature, time, and solvent-to-solid ratio, for all samples.
Degradation of this compound during storage.Store extracts at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[5] Desulfoglucosinolates dissolved in water are chemically quite stable when kept cool and in air-tight vials.[3]

Experimental Protocols

Protocol 1: Hot Methanol Extraction of this compound

This protocol is a widely used method for glucosinolate extraction that emphasizes rapid myrosinase inactivation.

Materials:

  • Fresh or freeze-dried leaf tissue

  • 70% Methanol (MeOH)

  • Water bath (90-92°C)

  • Centrifuge

  • Ion-exchange columns (e.g., Pasteur pipettes with DEAE Sephadex A-25)

  • 20 mM Sodium Acetate (NaOAc) buffer (pH 5.5)

  • Sulfatase solution

  • Ultrapure water

Procedure:

  • Sample Preparation: Weigh 50-100 mg of finely ground, freeze-dried leaf material into a 2 mL tube.[3]

  • Myrosinase Inactivation and Extraction: Add 1 mL of 70% MeOH to the tube. Vortex briefly and immediately place the sealed tube in a hot water bath (90-92°C) for approximately 5 minutes, until the solvent just boils.[3]

  • Sonication: Place the sample tubes in an ultrasonic bath for 15 minutes to further aid extraction.[3]

  • Centrifugation: Centrifuge the tubes to pellet the solid material.

  • Purification:

    • Prepare an ion-exchange column.

    • Apply the supernatant (the extract) to the column.

    • Wash the column with 70% MeOH to remove apolar impurities, followed by ultrapure water to remove the methanol.[3]

    • Equilibrate the column with 20 mM NaOAc buffer.[3]

  • Desulfation: Add sulfatase solution to the column and allow it to react overnight at room temperature. This step is necessary for HPLC analysis of desulfoglucosinolates.[3]

  • Elution: Elute the desulfothis compound with ultrapure water.[3]

  • Quantification: Analyze the eluate using HPLC-PDA/UV.

Protocol 2: Cold Methanol Extraction of this compound

This protocol offers a safer alternative to hot solvent extraction and has been shown to be highly effective.[4][8]

Materials:

  • Fresh or frozen leaf tissue

  • 80% Methanol (MeOH), pre-chilled to -20°C

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Ion-exchange columns (as in Protocol 1)

  • Subsequent reagents for purification and analysis (as in Protocol 1)

Procedure:

  • Sample Preparation: If using fresh tissue, freeze it in liquid nitrogen immediately after harvesting.

  • Extraction: Homogenize the frozen tissue directly in pre-chilled 80% MeOH. This method of extracting from frozen wet tissue has been found to be more effective than using lyophilized tissue.[4][8]

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for a set period (e.g., 1 hour) with occasional vortexing.

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Purification, Desulfation, Elution, and Quantification: Follow steps 5-8 from Protocol 1.

Data Presentation

Table 1: Comparison of Glucosinolate Extraction Parameters from Broccoli Sprouts

Temperature (°C)Ethanol Concentration (%)Sample:Solvent Ratio (w/v)Total Glucosinolate Yield (mg/kg DW)
40501:35100,094 ± 9016
65501:25High
4001:252131 (minimum)
Data adapted from a study on broccoli sprouts, demonstrating the significant impact of ethanol concentration and temperature on glucosinolate yield.[6][13]

Table 2: Effect of Extraction Method on Glucosinolate Yield

Extraction MethodRelative YieldKey Advantage
Hot (Boiling) 70% MethanolHighRapid myrosinase inactivation.[3]
Cold 80% MethanolComparable or higher than hot methodsSafer, less hazardous, and time/cost-effective.[4][8]
Boiling WaterComparable to methanol methodsAn alternative solvent, though may have different selectivity.[5]
This table provides a qualitative comparison of common extraction methods.

Visualizations

Glucocheirolin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Myrosinase Inactivation cluster_purification Purification cluster_analysis Analysis Harvest Harvest Leaf Tissue Freeze Flash Freeze / Freeze-Dry Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Solvent Add Aqueous Methanol/Ethanol Grind->Solvent Heat_or_Cold Hot (Boiling) or Cold Extraction Solvent->Heat_or_Cold Sonicate Sonication Heat_or_Cold->Sonicate Centrifuge1 Centrifugation Sonicate->Centrifuge1 Load Load Supernatant onto Ion-Exchange Column Centrifuge1->Load Wash Wash with Methanol & Water Load->Wash Equilibrate Equilibrate with Buffer Wash->Equilibrate Desulfate Desulfation (with Sulfatase) Equilibrate->Desulfate Elute Elute Desulfothis compound Desulfate->Elute Quantify Quantify by HPLC Elute->Quantify

Caption: Experimental workflow for this compound extraction.

Myrosinase_Action This compound This compound (Intact) Unstable Unstable Aglycone This compound->Unstable Tissue Damage Myrosinase Myrosinase (Enzyme) Myrosinase->Unstable Products Isothiocyanates, Nitriles, etc. (Degradation Products) Unstable->Products Spontaneous Rearrangement

Caption: this compound degradation pathway by myrosinase.

References

Technical Support Center: Glucocheirolin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Glucocheirolin during extraction.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses specific issues that can lead to low yields or complete loss of this compound during the extraction process.

Problem 1: Consistently low or no detection of this compound in the final extract.

Potential Cause Recommended Solution Explanation
Myrosinase Activity Immediately inactivate myrosinase upon tissue disruption. The most effective methods are heat treatment or solvent inactivation.Myrosinase is an enzyme that co-exists with this compound in plant tissues.[1][2][3][4] Upon cell lysis, myrosinase rapidly hydrolyzes this compound.[2][5][6] Failure to promptly inactivate this enzyme is the primary cause of glucosinolate loss.
Improper Sample Handling Freeze-dry (lyophilize) fresh plant material immediately after harvesting and before grinding.[5][7] If freeze-drying is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C.This minimizes enzymatic degradation during sample preparation and storage.[5][7] Extracting from frozen wet tissue directly into cold 80% methanol (B129727) can also be more effective than using lyophilized tissue.[7]
Suboptimal Extraction Solvent Use a boiling aqueous alcohol solution (e.g., 70-80% methanol or ethanol) for extraction.[2][8][9][10] Alternatively, cold 80% methanol can also effectively inactivate myrosinase.[7][8]Hot alcohol solutions simultaneously extract this compound and denature myrosinase.[8][9] While boiling water can also inactivate the enzyme, aqueous alcohol is generally more efficient for extraction.[11][12]
Incorrect pH Maintain a neutral to slightly acidic pH (around pH 5.5-7.0) during extraction and processing.[1][5]At physiological pH, the primary breakdown product of this compound is the corresponding isothiocyanate.[1][5] Highly acidic conditions (pH < 4) can favor the formation of nitriles instead of isothiocyanates, representing a different degradation pathway.[5][13]

Problem 2: High variability in this compound yield between samples.

Potential Cause Recommended Solution Explanation
Inconsistent Heating Ensure uniform and rapid heating of the sample-solvent mixture. A shaking water bath or block heater is recommended over a standard hot plate.Inconsistent heating can lead to partial myrosinase inactivation in some parts of the sample, resulting in variable degradation.[14]
Variable Extraction Time Standardize the extraction time for all samples. For hot extractions, a duration of 10-30 minutes is typical.[8][15]Insufficient time will lead to incomplete extraction, while excessively long times at high temperatures can risk thermal degradation of some sensitive glucosinolates.[8][10]
Non-homogenous Plant Material Grind lyophilized or frozen tissue to a fine, uniform powder.Thorough homogenization increases the surface area available for solvent penetration, ensuring consistent and efficient extraction across all samples.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

The primary cause is the enzymatic hydrolysis of this compound by the enzyme myrosinase.[1][2][3] In intact plant cells, this compound and myrosinase are stored in separate compartments.[1][6] When the plant tissue is damaged (e.g., by grinding or chopping), they come into contact, and myrosinase rapidly breaks down this compound.[2][5][6]

Q2: Is heating the sample always necessary?

Heating is the most common and well-validated method to irreversibly denature and inactivate myrosinase.[8][11] Extraction with boiling 70% methanol at 75°C is part of the standard ISO 9167-1 protocol.[8][12] However, studies have shown that extraction with cold 80% methanol can also effectively inactivate myrosinase without the need for heat, which can be advantageous for preventing the degradation of heat-sensitive indole (B1671886) glucosinolates.[7][8]

Q3: Can I use water instead of methanol or ethanol (B145695) for extraction?

While this compound is water-soluble, using pure water for extraction without a prior and effective myrosinase inactivation step will lead to significant degradation.[10][14] If using water, it must be boiling to ensure immediate enzyme inactivation.[11][12] However, aqueous methanol or ethanol solutions are generally preferred as they are often more efficient at extracting glucosinolates and inactivating enzymes simultaneously.[9][10]

Q4: My HPLC chromatogram shows a large group of early-eluting peaks, and my internal standard is not where it should be. What's wrong?

This is a classic sign that the desulfation step has failed.[16] Intact glucosinolates are more polar and will elute much earlier on a reverse-phase C18 column than their desulfated counterparts.[16] The issue is likely with your sulfatase enzyme. Ensure the enzyme is active, you are using the correct buffer conditions (e.g., pH 5.5), and the incubation is allowed to proceed for a sufficient time (typically overnight).[2][16]

Q5: How does pH affect this compound stability?

The pH of the extraction medium influences the type of degradation products formed.[1][5] At neutral or physiological pH, myrosinase-mediated hydrolysis primarily yields isothiocyanates.[1][5] Under more acidic conditions, the formation of nitriles can be favored.[5] Therefore, controlling the pH is crucial for ensuring the integrity of the parent compound and understanding its potential breakdown products.

Experimental Protocols & Data

Protocol 1: Standard Hot Methanol Extraction (ISO 9167-1 Adapted)

This robust method is widely used for the quantitative analysis of glucosinolates.

  • Sample Preparation : Weigh approximately 100 mg of finely ground, lyophilized plant tissue into a 2 mL microcentrifuge tube.

  • Enzyme Inactivation & Extraction : Add 1.5 mL of 70% methanol (v/v). Immediately place the tube in a shaking water bath pre-heated to 75°C for 10-20 minutes.[8][14]

  • Centrifugation : After incubation, centrifuge the sample at 3,000 x g for 10 minutes.

  • Supernatant Collection : Carefully collect the supernatant, which contains the extracted this compound.

  • Further Processing : The extract is now ready for purification (e.g., via ion-exchange chromatography for desulfation) and subsequent HPLC or LC-MS analysis.[2]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the efficiency of different extraction conditions. Yields are presented relative to the standard hot methanol protocol.

Extraction Method Temperature Relative Yield (%) Key Advantages Potential Issues
70% Methanol75°C100% (Reference)Well-validated, robust[2][8]Requires heating, potential hazard with boiling methanol[8]
80% MethanolCold (Room Temp)95-105%No heating required, safer[7]May be less effective for certain tissue types
Boiling Water100°C90-100%Inexpensive, non-toxic solvent[12]Can degrade heat-sensitive glucosinolates[8]
Water (No Heat)Room Temp<10%-High myrosinase activity leads to near-total degradation[8]
Ultrasound-Assisted (50% Ethanol)40°C~85-95%Efficient, can use lower temperatures[3][17]Requires specialized equipment

Visualizations

This compound Degradation Pathway

GCL_Degradation cluster_tissue Plant Tissue Disruption cluster_hydrolysis Enzymatic Hydrolysis cluster_products Degradation Products GCL This compound AGL Unstable Aglycone GCL->AGL Myrosinase (Hydrolysis) MYR Myrosinase ITC Isothiocyanate (Cheirolin) AGL->ITC Spontaneous Rearrangement (Neutral pH) NIT Nitrile AGL->NIT Rearrangement (Acidic pH, +Fe²⁺)

Caption: Enzymatic degradation pathway of this compound upon tissue disruption.

Recommended Extraction Workflow

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Inactivation cluster_analysis 3. Analysis Harvest Harvest Plant Material Freeze Flash Freeze / Lyophilize Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Solvent Add Hot (75°C) 70% Methanol Grind->Solvent Incubate Incubate (10-20 min) Solvent->Incubate Centrifuge Centrifuge Incubate->Centrifuge Purify Purify & Desulfate (Ion Exchange) Centrifuge->Purify Collect Supernatant Analyze HPLC or LC-MS Analysis Purify->Analyze

Caption: Recommended workflow for this compound extraction and analysis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low this compound Yield? Check_Inactivation Was Myrosinase Inactivated Immediately? Start->Check_Inactivation Check_Sample_Prep Was Sample Lyophilized/Frozen? Check_Inactivation->Check_Sample_Prep Yes Solution_Inactivate Solution: Use Hot Methanol (75°C) or Cold 80% Methanol Immediately After Grinding Check_Inactivation->Solution_Inactivate No Check_Solvent Was Hot Aqueous Alcohol Used? Check_Sample_Prep->Check_Solvent Yes Solution_Sample_Prep Solution: Lyophilize or Flash-Freeze Sample Immediately After Harvest Check_Sample_Prep->Solution_Sample_Prep No Check_Desulfation HPLC shows early peaks? Check_Solvent->Check_Desulfation Yes Solution_Solvent Solution: Use 70-80% Methanol and Ensure Rapid, Uniform Heating to >70°C Check_Solvent->Solution_Solvent No Solution_Desulfation Solution: Check Sulfatase Activity, Buffer pH, and Incubation Time Check_Desulfation->Solution_Desulfation Yes

References

Troubleshooting poor peak separation of Glucocheirolin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak separation of Glucocheirolin during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common cause for poor peak separation of this compound?

A1: A primary reason for poor peak separation is an unoptimized mobile phase gradient. If the concentration of the organic solvent (typically acetonitrile) increases too quickly, this compound may not have sufficient interaction with the stationary phase, leading to co-elution with other compounds.[1] Adjusting the gradient to have a slower increase in acetonitrile (B52724) concentration can often improve separation.[1]

Q2: How often should the HPLC column and pre-column be replaced?

A2: Column longevity depends on sample cleanliness and operating conditions. However, as a general guideline, a pre-column may need replacement after 200-500 injections, and an analytical column after 1,500-2,000 injections.[1] If you observe a gradual decrease in peak resolution, column degradation could be the cause.

Q3: Can the sample solvent affect peak shape?

A3: Yes, the solvent used to dissolve the sample can significantly impact peak shape. Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.[2] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[2]

Q4: What role does mobile phase pH play in the separation of glucosinolates like this compound?

A4: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, which in turn affects retention and peak shape.[3][4] For polar compounds, secondary interactions with the stationary phase, such as with residual silanol (B1196071) groups on a C18 column, can lead to peak tailing.[4] Adjusting the pH, often to a lower value, can help suppress these interactions.[4]

Q5: What are the typical extraction and detection methods for this compound analysis?

A5: this compound is a type of glucosinolate. A common method involves extracting the intact glucosinolates from plant material using a heated methanol-water mixture to deactivate myrosinase activity.[1] The extract is then purified using an ion-exchange column. After sulfatase treatment to form desulfoglucosinolates, the samples are analyzed by reversed-phase HPLC with UV detection at 229 nm.[1]

Troubleshooting Guides

Issue 1: Co-eluting or Overlapping Peaks

If your chromatogram shows peaks that are not fully resolved, consider the following troubleshooting steps.

Troubleshooting Workflow for Overlapping Peaks

start Poor Peak Separation: Overlapping Peaks step1 Optimize Mobile Phase Gradient (Decrease ramp speed of Acetonitrile) start->step1 Start Here step2 Check Column Health (Consider age and injection number) step1->step2 If no improvement step3 Replace Pre-column/Column (If performance has degraded) step2->step3 If column is old step4 Adjust Mobile Phase pH (To alter selectivity) step2->step4 If column is new step3->step4 After replacement step5 Consider a Different Stationary Phase (If resolution is still poor) step4->step5 If still unresolved

Caption: Troubleshooting workflow for overlapping HPLC peaks.

Possible Causes and Solutions

Possible Cause Solution
Mobile Phase Gradient Too Steep Decrease the rate of increase of the organic solvent (e.g., acetonitrile) in your gradient program. This will increase the retention time and allow for better separation of closely eluting compounds.[1]
Column Degradation If the column has been used for many injections (e.g., >1500), its performance may be compromised. Replace the analytical column and the pre-column if necessary.[1]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the selectivity between two compounds. Adjust the pH to see if the relative retention of the peaks changes, potentially leading to better separation.
Sample Overload Injecting too much sample can lead to wider peaks that are more likely to overlap. Try reducing the injection volume or diluting the sample.[2]
Issue 2: Peak Tailing

Peak tailing can compromise accurate integration and quantification.

Troubleshooting Workflow for Peak Tailing

start Asymmetrical Peak: Tailing Factor > 1.2 step1 Check for Secondary Interactions (e.g., with silanol groups) start->step1 step2 Lower Mobile Phase pH (e.g., add 0.1% formic acid) step1->step2 Primary suspect step4 Check for Column Contamination (Flush with strong solvent) step1->step4 Also consider step3 Use a Base-Deactivated Column (Minimizes silanol interactions) step2->step3 If pH adjustment is insufficient step5 Inspect for Column Void (Replace column if void is present) step4->step5 If flushing fails

Caption: Troubleshooting workflow for peak tailing in HPLC.

Possible Causes and Solutions

Possible Cause Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing.[4] Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of these silanol groups, reducing interactions.[4] Using a base-deactivated or end-capped C18 column is also recommended.[4]
Column Contamination Strongly retained compounds from previous injections can accumulate on the column inlet, creating active sites that cause tailing.[2][5] Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[2]
Column Void A void at the head of the column can lead to poor peak shape. This usually requires column replacement.[5]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Prepare the sample in the mobile phase or a weaker solvent.[2]
Issue 3: Split or Fronting Peaks

Split or fronting peaks are less common than tailing but indicate a problem with the chromatography.

Troubleshooting Workflow for Split or Fronting Peaks

start Distorted Peak Shape: Split or Fronting step1 Check Sample Solvent (Is it stronger than mobile phase?) start->step1 step3 Check for Column Inlet Blockage (Particulates from sample) start->step3 If sample solvent is appropriate step2 Prepare Sample in Mobile Phase (Or a weaker solvent) step1->step2 If yes step4 Reverse-Flush Column (If manufacturer allows) step3->step4 To dislodge particulates step5 Check for Column Void (Replace column if necessary) step3->step5 If flushing doesn't resolve

Caption: Troubleshooting workflow for split or fronting peaks.

Possible Causes and Solutions

Possible Cause Solution
Incompatible Injection Solvent Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the column, leading to peak distortion.[2] Dissolve the sample in the initial mobile phase.[2]
Partially Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column, causing an uneven distribution of the sample onto the column bed.[2] If permitted by the manufacturer, reverse-flush the column to dislodge particulates.[2]
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[2] This typically indicates column degradation, and the column should be replaced.[2]

Experimental Protocols

Standard HPLC Method for Glucosinolate Analysis

This protocol is a general method for the analysis of desulfated glucosinolates, including this compound, and can be adapted for troubleshooting and optimization.

  • Sample Preparation:

    • Extract intact glucosinolates from ground plant material with a 70% methanol-water mixture at high temperatures to inactivate myrosinase.[1]

    • Purify the extract using an ion-exchange column.[1]

    • Perform on-column desulfation using a sulfatase solution.[1]

    • Elute the desulfoglucosinolates with water.[6]

    • Freeze-dry the eluate and reconstitute in a known volume of water for HPLC analysis.[1]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.[1]

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[1]

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Detection: 229 nm[6]

Example Gradient Program

The following table provides an example of a gradient program that can be used as a starting point. For troubleshooting poor separation, the rate of change in %B can be decreased.

Time (min)Flow Rate (mL/min)% Water (A)% Acetonitrile (B)
1.00.750982
10.00.75089.310.7
11.00.750982
Table adapted from a published method for glucosinolate analysis.[6]

Data Analysis:

  • Identify this compound by comparing its retention time with that of a reference standard.

  • Quantify using a calibration curve generated from known concentrations of a this compound standard.

References

Technical Support Center: Glucocheirolin Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

alt text

Welcome to the technical support center for the analysis of Glucocheirolin using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

Question: I am not seeing a peak for this compound, or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no signal for this compound is a common issue that can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting this problem.

Possible Causes & Solutions:

  • Inefficient Ionization: this compound, like other glucosinolates, ionizes most effectively in negative electrospray ionization (ESI) mode.

    • Solution: Ensure your mass spectrometer is set to negative ion mode. The primary ion for this compound should be the deprotonated molecule [M-H]⁻.

  • Suboptimal Instrument Parameters: The settings for your ion source can significantly impact signal intensity.

    • Solution: Methodically optimize key ESI source parameters, including spray voltage, nebulizing gas pressure, drying gas flow rate and temperature, and capillary voltage and temperature.[1] A systematic tuning of the instrument using a this compound standard is recommended.

  • Sample Degradation: Glucosinolates are susceptible to enzymatic degradation by myrosinase, which is released when plant cells are damaged.[2][3]

    • Solution: Inactivate myrosinase immediately upon sample collection. Common methods include flash-freezing in liquid nitrogen, freeze-drying, or heat treatment (e.g., boiling in 70% methanol (B129727) or microwaving).[2][3]

  • Poor Extraction Efficiency: The choice of extraction solvent and method is critical for recovering this compound from the sample matrix.

    • Solution: Use a heated (around 70-75°C) aqueous methanol solution (typically 70-80%) for extraction.[3] This not only improves extraction efficiency but also aids in myrosinase inactivation.[3]

  • Mass Analyzer Issues: Incorrect mass calibration or resolution settings can lead to the inability to detect the target ion.

    • Solution: Regularly calibrate your mass spectrometer to ensure mass accuracy.[1] Verify that the resolution is adequate to distinguish this compound from other closely related compounds.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: My results for this compound quantification are not reproducible between injections or across different sample batches. What should I investigate?

Answer:

Poor reproducibility is a frequent challenge in quantitative mass spectrometry. The following areas are critical to investigate for improving the consistency of your this compound analysis.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in the extraction and sample cleanup process is a major source of inconsistent results.

    • Solution: Standardize your sample preparation protocol. Ensure consistent timing for each step, precise temperature control, and accurate solvent-to-sample ratios. Any variations can lead to different extraction recoveries.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability.[4][5] This is a significant issue in complex matrices like plant extracts.

    • Solution 1: Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.[6][7]

    • Solution 2: Chromatographic Separation: Optimize your LC method to separate this compound from the interfering compounds. Adjusting the gradient or trying a different column chemistry (e.g., HILIC for polar compounds) can be effective.[8][9]

    • Solution 3: Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects and other variations. If one is not available, a structurally similar compound can be used.

  • Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent signal responses.

    • Solution: Check for leaks in the LC system and ensure the pump is delivering a stable flow.[10] Monitor the stability of the ESI spray. A dirty ion source can also cause signal instability and should be cleaned regularly.[11]

Issue 3: Poor Chromatographic Peak Shape

Question: The peak for this compound is showing significant tailing or is very broad. How can I improve the peak shape?

Answer:

A poor peak shape can compromise both the identification and quantification of this compound. Here are some common causes and their solutions.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Try diluting your sample extract. This can also help mitigate matrix effects.[4]

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can affect the peak shape of polar compounds like this compound.

    • Solution: For reversed-phase chromatography, ensure the mobile phase contains a suitable modifier, such as a small amount of formic acid, to improve peak shape.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shapes.

    • Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[12]

  • Secondary Interactions: Interactions between the analyte and the stationary phase or other components can cause peak tailing.

    • Solution: Ensure that your sample is fully dissolved in the initial mobile phase before injection. A mismatch between the sample solvent and the mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general guideline for the extraction of this compound for LC-MS/MS analysis.

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder. This increases the surface area for efficient extraction.

  • Myrosinase Inactivation & Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1.5 mL of 70% aqueous methanol pre-heated to 75°C.[3]

    • Vortex the mixture and place it in a water bath at 75°C for 10-15 minutes to ensure complete inactivation of myrosinase.[3]

  • Centrifugation: After cooling to room temperature, centrifuge the extract at 12,000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.2 µm nylon or PTFE filter into an autosampler vial.

  • Internal Standard: If an internal standard is used, it should be added before the extraction process.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This is a representative method for the analysis of this compound.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Negative ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor ion for this compound ([M-H]⁻) is m/z 408. The most common product ions for glucosinolates are m/z 97 ([HSO₄]⁻) and m/z 259 (glucose sulfate (B86663) anion).[13][14][15] Therefore, monitor transitions such as 408 -> 97 and 408 -> 259. The collision energy for each transition should be optimized.

Data Presentation

Table 1: Representative MRM Transitions for Glucosinolate Analysis
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 408 97 259
Sinigrin (Internal Standard)35897259
Glucoraphanin43697259

Note: The optimal collision energy for each transition needs to be determined empirically on your specific instrument.

Table 2: Example Method Performance Data for Glucosinolate Analysis

The following table presents typical validation data for the quantification of glucosinolates using LC-MS/MS. These values can serve as a benchmark for your method development.

ParameterTypical RangeReference
Limit of Detection (LOD) 0.66–6.55 µg/kg[16]
Limit of Quantification (LOQ) 2.20–21.84 µg/kg[16]
Recovery 74% - 119%[3]
Intra-day Precision (RSD) < 6.8%[16]
Inter-day Precision (RSD) < 8.1%[16]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material B Freeze-drying & Grinding A->B C Myrosinase Inactivation (e.g., 75°C Methanol) B->C D Extraction C->D E Centrifugation & Filtration D->E F UHPLC Separation (Reversed-Phase) E->F G Negative ESI F->G H Tandem MS (MRM) G->H I Peak Integration H->I J Quantification (vs. Calibration Curve) I->J

Caption: Workflow for this compound analysis.

Matrix Effects in ESI

G cluster_ideal Ideal Condition (No Matrix) cluster_matrix With Matrix Effects ESI_tip1 ESI Droplet Analyte1 This compound MS1 To Mass Analyzer Analyte1->MS1 Strong Signal ESI_tip2 ESI Droplet Analyte2 This compound Matrix Matrix Components (Salts, Lipids, etc.) MS2 To Mass Analyzer Analyte2->MS2 Suppressed Signal

Caption: Ion suppression by matrix components.

References

Myrosinase inactivation techniques for accurate Glucocheirolin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Glucocheirolin, with a focus on effective myrosinase inactivation techniques.

Frequently Asked Questions (FAQs)

Q1: Why is myrosinase inactivation crucial for accurate this compound quantification?

A1: Myrosinase is an enzyme that hydrolyzes glucosinolates, such as this compound, into various breakdown products like isothiocyanates and nitriles upon tissue damage.[1][2] If myrosinase is not inactivated during sample preparation, it will degrade the this compound present, leading to a significant underestimation of its actual concentration in the sample. Therefore, complete inactivation of myrosinase is a critical first step for reliable quantification.

Q2: What are the most common methods for myrosinase inactivation?

A2: The most prevalent methods for myrosinase inactivation include thermal treatments (heating), high-pressure processing, and solvent extraction.[3][4][5] Thermal methods are widely used and involve techniques like boiling, steaming, microwaving, or stir-frying the plant material.[2][3] Solvent extraction, often using 80% methanol (B129727), is also effective at inactivating myrosinase while simultaneously extracting the glucosinolates.[5][6]

Q3: How do I choose the best inactivation method for my specific sample type?

A3: The choice of method depends on several factors, including the plant matrix, the available equipment, and the downstream analytical technique.

  • Thermal Inactivation: Generally effective and accessible. However, the temperature and duration must be carefully controlled to ensure complete inactivation without degrading the this compound itself.[7][8]

  • Solvent Inactivation: Particularly suitable for samples that will be analyzed using chromatographic methods like HPLC, as it combines inactivation and extraction into a single step.[5][6]

  • High-Pressure Processing: A non-thermal alternative that can be effective, but the required equipment is less common in standard laboratories.[4][9]

Q4: Can the inactivation process itself affect the this compound concentration?

A4: Yes, improper inactivation can lead to inaccurate results. Insufficient heating may not completely inactivate the myrosinase, leading to this compound degradation. Conversely, excessive heat can cause thermal degradation of this compound.[10] It is crucial to validate the chosen inactivation method to ensure it effectively inactivates the enzyme without compromising the analyte's integrity.

Troubleshooting Guide

Issue 1: Low or no detectable this compound in my samples.

Possible Cause Troubleshooting Step
Incomplete myrosinase inactivation. 1. Verify the temperature and duration of your heat treatment. Ensure the core temperature of the sample reaches the target for the specified time.[3] 2. For solvent inactivation, ensure the correct concentration of the solvent (e.g., 80% methanol) and sufficient solvent-to-sample ratio.[5][6] 3. Consider performing a myrosinase activity assay on a subset of your inactivated sample to confirm the absence of enzyme activity.
This compound degradation during processing. 1. Avoid prolonged exposure to high temperatures. Optimize heating time to be just sufficient for myrosinase inactivation.[7] 2. If using thermal methods, rapid cooling of the sample after heating can help prevent further degradation.
Extraction inefficiency. 1. Ensure the solvent and extraction conditions are optimized for this compound. 2. Check for proper homogenization of the sample to ensure maximum surface area for extraction.

Issue 2: High variability in this compound concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent inactivation across samples. 1. Ensure uniform heat distribution during thermal treatment. For example, when microwaving, ensure samples are of similar size and arranged for even heating.[3] 2. Standardize the time between sample harvesting and inactivation to minimize enzymatic degradation.
Non-homogenous sample material. 1. Thoroughly homogenize the bulk sample material before weighing out individual replicates. Glucosinolate distribution can vary within plant tissues.
Inconsistent extraction procedure. 1. Use precise volumes of solvents and adhere to consistent extraction times and temperatures for all samples.

Issue 3: Unexpected peaks in my chromatogram interfering with this compound quantification.

Possible Cause Troubleshooting Step
Formation of this compound breakdown products. 1. This is a strong indicator of incomplete myrosinase inactivation. Re-evaluate and optimize your inactivation protocol.
Co-elution of other compounds. 1. Optimize your HPLC gradient to improve the separation of peaks.[1] 2. Consider using a more selective detector, such as a mass spectrometer (LC-MS), for more accurate identification and quantification.[11]

Data on Myrosinase Inactivation Techniques

The following tables summarize quantitative data on the effectiveness of different myrosinase inactivation methods.

Table 1: Thermal Inactivation of Myrosinase in Cabbage

Cooking MethodCore Temperature (°C)Myrosinase Activity Loss (%)Reference
Stir-frying65-70Up to 35%[3]
Steaming75-80> 90%[3]
Microwaving88-95> 90%[3]

Table 2: Thermal Inactivation of Myrosinase in Broccoli

Treatment Temperature (°C)Treatment Duration (min)Myrosinase Activity Decrease (%)Reference
4034.9[7]
50723.8[7]
60759.3[7]
7010> 95%[8]
8012100[7]

Experimental Protocols

Protocol 1: Heat Inactivation of Myrosinase in Plant Tissue

  • Sample Preparation: Homogenize fresh plant material to a fine powder or slurry.

  • Heating:

    • Boiling: Add the homogenized sample to boiling water (100°C) for 5-10 minutes.

    • Steaming: Place the sample in a steamer and treat for 7-10 minutes.

    • Microwaving: Place the sample in a microwave-safe container and heat on high power for 2-3 minutes. Note: Microwave times may need to be optimized based on the power of the microwave and sample size.

  • Cooling: Immediately place the sample on ice to rapidly cool and prevent further chemical changes.

  • Downstream Processing: Proceed with your validated this compound extraction protocol.

Protocol 2: Solvent-Based Myrosinase Inactivation and Extraction

  • Sample Preparation: Weigh the fresh or freeze-dried and powdered plant material.

  • Inactivation and Extraction:

    • Add a pre-heated (70°C) 80% methanol solution to the sample at a ratio of 10:1 (v/w).[6]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample in a water bath at 70°C for 20 minutes with occasional vortexing.[12]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound for analysis.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Plant Material Homogenize Homogenize Sample Harvest->Homogenize Heat Thermal Inactivation (e.g., Boiling, Steaming) Homogenize->Heat Solvent Solvent Inactivation (e.g., 80% Methanol) Homogenize->Solvent Extract This compound Extraction Heat->Extract Quantify HPLC/LC-MS Quantification Solvent->Quantify Direct Analysis of Supernatant Extract->Quantify

Caption: General experimental workflow for this compound quantification.

TroubleshootingLogic Start Start: Low/Variable this compound Quantification CheckInactivation Verify Myrosinase Inactivation Method Start->CheckInactivation CheckExtraction Review Extraction Protocol CheckInactivation->CheckExtraction Complete OptimizeInactivation Optimize Inactivation: - Increase Time/Temp - Check Solvent Conc. CheckInactivation->OptimizeInactivation Incomplete? CheckHomogeneity Assess Sample Homogeneity CheckExtraction->CheckHomogeneity Optimal OptimizeExtraction Optimize Extraction: - Solvent Choice - Time/Temp CheckExtraction->OptimizeExtraction Suboptimal? ImproveHomogenization Improve Sample Homogenization CheckHomogeneity->ImproveHomogenization Non-homogenous? Reanalyze Re-analyze Samples CheckHomogeneity->Reanalyze Homogenous OptimizeInactivation->Reanalyze OptimizeExtraction->Reanalyze ImproveHomogenization->Reanalyze

Caption: Troubleshooting logic for inaccurate this compound results.

References

Overcoming matrix effects in Glucocheirolin analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Glucocheirolin in complex samples, with a focus on overcoming matrix effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column contamination from matrix components. 2. Injection of sample in a solvent stronger than the mobile phase. 3. Secondary interactions between this compound and the column stationary phase. 4. Extra-column volume effects (e.g., excessive tubing length).[1]1. Implement a robust sample clean-up protocol (e.g., Solid Phase Extraction). 2. Reconstitute the final extract in the initial mobile phase. 3. Optimize mobile phase pH or consider a different column chemistry. 4. Minimize tubing length and ensure proper fitting connections.[1]
Low Signal Intensity or Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[2][3] 2. Suboptimal MS source parameters (e.g., temperature, gas flows, voltages). 3. Inefficient extraction and sample loss.1. Address Ion Suppression: - Improve sample clean-up (see SPE protocol below). - Optimize chromatographic separation to resolve this compound from interfering compounds.[2] - Dilute the sample extract to reduce the concentration of matrix components.[4][5] - Use a stable isotope-labeled internal standard to compensate for the effect.[2][6] 2. Tune the mass spectrometer specifically for this compound. 3. Validate and optimize the extraction procedure for recovery.
High Signal Variability (Poor Reproducibility) 1. Inconsistent matrix effects between samples.[5] 2. Variable recovery during sample preparation. 3. System contamination or carryover from previous injections.[3]1. Use a stable isotope-labeled internal standard for every sample to normalize the signal.[6][7] 2. Ensure precise and consistent execution of the sample preparation protocol. 3. Implement a rigorous wash cycle for the autosampler and injection port between samples.[3]
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and flush the analytical column regularly.[1] 3. Use a column oven to maintain a stable temperature.[8]

Frequently Asked Questions (FAQs)

Matrix Effects

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[9] In the context of LC-MS/MS analysis of this compound, these effects typically manifest as ion suppression , where endogenous components like salts, lipids, or proteins in the sample reduce the ionization of this compound, leading to a decreased signal.[2][5] This can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A standard method is the post-column infusion experiment .[2] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A significant drop in the this compound signal at specific retention times indicates the elution of matrix components that cause ion suppression.

Q3: What are the primary strategies to overcome matrix effects?

A3: The main strategies can be grouped into three categories:

  • Sample Preparation: Employ rigorous clean-up techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[10]

  • Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the matrix components causing ion suppression.[2]

  • Compensation: Use a compensation strategy during data acquisition and analysis. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[2][6] Since the SIL-IS is chemically identical to the analyte, it experiences the same degree of ion suppression, allowing for accurate ratiometric quantification.[6][7] Matrix-matched calibration curves are another common compensation technique.

Sample Preparation

Q4: Which sample preparation technique is most effective for complex biological samples like plasma or urine?

A4: Solid Phase Extraction (SPE) is highly effective for cleaning up complex biological matrices prior to this compound analysis. SPE can significantly reduce matrix effects by selectively isolating this compound and removing salts, proteins, and phospholipids (B1166683) that are common sources of ion suppression.[11][12] Weak anion exchange (WAX) or reversed-phase cartridges are often employed for glucosinolate analysis.

Q5: My sample is a plant extract. What specific precautions should I take during sample preparation?

A5: For plant tissues, it is crucial to inactivate the endogenous myrosinase enzyme immediately upon tissue disruption to prevent the enzymatic hydrolysis of this compound.[13][14] This is typically achieved by extracting the sample in boiling methanol (B129727) (e.g., 70-80% methanol) or by flash-freezing the tissue in liquid nitrogen before extraction.[1]

Internal Standards

Q6: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog?

A6: A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) is considered the "gold standard" for quantitative LC-MS/MS. It co-elutes with the unlabeled analyte and has nearly identical ionization and extraction behavior.[6] This means it is affected by matrix effects and variations in sample processing in the same way as the target analyte, providing the most accurate correction and improving method precision and accuracy.[2][7] Structural analogs may have different retention times and ionization efficiencies, making them less effective at compensating for these variables.

Data Presentation: Comparison of Matrix Effect Reduction Strategies

The following table summarizes the effectiveness of different approaches in minimizing matrix effects, presented as the percentage of matrix effect (%ME). A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement. Values between -20% and +20% are often considered acceptable.

Strategy Matrix Type Analyte Class Matrix Effect (%ME) Observed Reference
No Clean-up (Dilute-and-Shoot) Fruit & Vegetable ExtractsPesticides-20% to > -50% (Strong Suppression)[5]
Sample Dilution (15-fold) Fruit & Vegetable ExtractsPesticidesReduced to < -20% in most cases[4][5]
Solid Phase Extraction (SPE) KimchiIntact Glucosinolates-2% to +5% (Negligible Effect)
Matrix-Matched Calibration Arabidopsis Root ExtractIntact GlucosinolatesCompensates for weak enhancement (+5% to +23%)
Stable Isotope-Labeled Internal Standard VariousGeneralConsidered the most effective method for compensation[2][6]

Note: Data is for the broader class of glucosinolates or other analytes in complex matrices, as specific comparative data for this compound is limited. The principles are directly applicable.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline using a weak anion exchange (WAX) cartridge and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the stable isotope-labeled internal standard (SIL-IS).

    • Precipitate proteins by adding 1.5 mL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 2% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition a WAX SPE cartridge (e.g., 60 mg, 3 cc) by passing 2 mL of methanol, followed by 2 mL of deionized water.

    • Equilibrate the cartridge with 2 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the reconstituted sample from step 1 onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and basic interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., Water with 0.1% formic acid).

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative method. Parameters must be optimized for your specific instrument.

  • LC System: UPLC or HPLC system

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 35% B

    • 8-9 min: 35% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by direct infusion of this compound standard (precursor ion [M-H]⁻ and characteristic product ions).

Visualizations

experimental_workflow Sample Complex Sample (e.g., Plasma, Tissue) Spike Spike with SIL-IS Sample->Spike 1 Extract Extraction (e.g., Protein Precipitation) Spike->Extract 2 SPE Solid Phase Extraction (SPE Clean-up) Extract->SPE 3 Elute Elution & Reconstitution SPE->Elute 4 LCMS LC-MS/MS Analysis Elute->LCMS 5 Data Data Processing (Analyte/IS Ratio) LCMS->Data 6 Result Accurate Quantification Data->Result 7

Caption: Workflow for overcoming matrix effects in this compound analysis.

Caption: Keap1-Nrf2-ARE signaling pathway activated by isothiocyanates.

References

Technical Support Center: Refinement of Glucocheirolin Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Glucocheirolin using column chromatography.

Experimental Protocol: this compound Purification via Anion-Exchange Chromatography

This protocol details a common method for the purification of this compound from plant material, which involves the isolation of glucosinolates and subsequent enzymatic treatment to yield the desired compound. This method is adapted from established protocols for glucosinolate purification.[1][2]

1. Preparation of Solutions and Column Resin

  • Extraction Solvent (70% Methanol): Prepare 500 mL of 70% methanol (B129727) (MeOH) in ultrapure water.

  • Acetate (B1210297) Buffer (20 mM, pH 5.5): Dissolve 0.82 g of sodium acetate (or 1.36 g of sodium acetate trihydrate) in 500 mL of ultrapure water. Adjust the pH to 5.5 with hydrochloric acid (HCl).

  • Anion-Exchange Resin Slurry: Mix 10 g of DEAE-Sephadex A-25 with 125 mL of ultrapure water. Store at 4°C.

  • Sulfatase Solution: Prepare a solution of aryl sulfatase (Type H-1 from Helix pomatia) in ultrapure water. For purification of the enzyme, dissolve 10,000 units in 30 mL of water, add 30 mL of absolute ethanol, and centrifuge. The pellet is then redissolved in water.[2]

2. Column Preparation

  • Use a glass pipette with a small plug of glass wool at the bottom to hold the resin.

  • Add approximately 0.5 mL of the DEAE-Sephadex A-25 resin slurry to each column.[3]

  • Equilibrate the column by washing with 1 mL of imidazole (B134444) formate, followed by two washes with 1 mL of ultrapure water.[4]

3. Sample Extraction and Loading

  • Homogenize the plant material and extract the glucosinolates with boiling 70% methanol to inactivate myrosinase.[5]

  • Centrifuge the extract to remove solid debris.

  • Load the supernatant onto the equilibrated DEAE-Sephadex column.

4. Column Washing

  • Wash the column with two 1 mL aliquots of 70% MeOH to remove apolar compounds like chlorophyll.[2]

  • Flush the remaining methanol with 1 mL of ultrapure water.[2]

  • Condition the column for the enzymatic reaction by washing with two 1 mL aliquots of 20 mM sodium acetate buffer (pH 5.5).[2]

5. Sulfatase Treatment

  • Add 20-75 µL of the purified sulfatase solution to the top of the resin bed.[2][3]

  • Ensure the enzyme solution enters the resin.

  • Cover the columns and incubate overnight at room temperature to allow for the desulfation of this compound.[2]

6. Elution and Analysis

  • Elute the desulfated this compound with two 0.75 mL aliquots of ultrapure water.[2]

  • The eluate can be freeze-dried and reconstituted in a smaller volume for analysis.[2]

  • Analyze the purified desulfo-Glucocheirolin using High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient, with detection at 229 nm.[2]

Data Presentation: Glucosinolate Purification

Table 1: Recovery of Glucosinolates using Macroporous Anion-Exchange Resin

GlucosinolatePurification ModeRecovery RateReference
SinigrinStatic (Batch)72.9%[6]
SinigrinDynamic (Continuous)64.5%[6]
GluconapinDynamic (Continuous)28%[6]

Table 2: Purity Enhancement of Sinigrin using Macroporous Anion-Exchange Resin

AnalytePurity Before PurificationPurity After PurificationReference
Sinigrin43.05%79.63%[6]

Experimental Workflow

Glucocheirolin_Purification cluster_prep Preparation cluster_chromatography Anion-Exchange Chromatography cluster_analysis Analysis Plant_Material Plant Material Extraction Extraction with 70% Methanol Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading Column_Equilibration DEAE-Sephadex Column Equilibration Column_Equilibration->Sample_Loading Wash_1 Wash 1: 70% Methanol Sample_Loading->Wash_1 Wash_2 Wash 2: Ultrapure Water Wash_1->Wash_2 Wash_3 Wash 3: Acetate Buffer (pH 5.5) Wash_2->Wash_3 Sulfatase_Treatment Overnight Sulfatase Incubation Wash_3->Sulfatase_Treatment Elution Elution with Ultrapure Water Sulfatase_Treatment->Elution Purified_Product Purified Desulfo-Glucocheirolin Elution->Purified_Product HPLC_Analysis HPLC-UV Analysis (229 nm) Purified_Product->HPLC_Analysis

References

Impact of storage conditions on Glucocheirolin stability in plant samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucocheirolin (B91262). The information provided addresses common issues related to the impact of storage conditions on the stability of this compound in plant samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a type of aliphatic glucosinolate found in various Brassicaceae vegetables, such as cabbage and Kai Lan.[1] Glucosinolates and their breakdown products are of significant interest due to their potential roles in plant defense and human health, including anticancer activities.[1][2] The stability of this compound in plant samples is crucial for accurate quantification and for ensuring the potency of derived bioactive compounds in research and drug development. Degradation can lead to inaccurate experimental results and loss of potential therapeutic effects.

Q2: What are the primary factors that affect this compound stability in plant samples?

The main factors influencing this compound stability are:

  • Temperature: Higher temperatures generally accelerate the degradation of glucosinolates.[3][4] Thermal degradation can occur even without enzymatic activity.

  • Enzymatic Activity: The enzyme myrosinase, naturally present in plant tissues, hydrolyzes glucosinolates when cells are damaged. This is a major cause of degradation if not properly inactivated.

  • Water Content: The presence of water can facilitate both enzymatic and non-enzymatic degradation of glucosinolates.[3][4]

  • Light Exposure: While less documented specifically for this compound, light can be a contributing factor to the degradation of various phytochemicals.

  • pH: The pH of the extraction solvent and storage medium can influence the rate and pathway of glucosinolate degradation.

Q3: What are the ideal short-term and long-term storage conditions for plant samples containing this compound?

To ensure the stability of this compound, proper sample handling and storage are essential:

  • Short-Term Storage: For temporary storage during sample collection and processing, it is recommended to keep the plant material on ice or at 4°C to minimize enzymatic activity.

  • Long-Term Storage: For long-term preservation, samples should be immediately frozen, preferably in liquid nitrogen, and then freeze-dried. The lyophilized powder should be stored at -80°C in an airtight, dark container to prevent degradation from enzymes, moisture, and light. Storing samples at -20°C is a viable alternative, though -80°C is optimal for preserving long-term integrity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem Possible Causes Solutions
Low or no this compound detected in fresh samples. 1. Improper sample handling leading to enzymatic degradation by myrosinase. 2. Inefficient extraction procedure.1. Immediately freeze samples in liquid nitrogen upon collection and freeze-dry. Inactivate myrosinase by heating (e.g., boiling ethanol) during the initial extraction step. 2. Ensure the extraction solvent (e.g., 70-80% methanol) is appropriate and the extraction time is sufficient.[2]
Inconsistent results between replicate samples. 1. Non-homogenous sample material. 2. Inconsistent extraction timing or temperature. 3. Pipetting errors or inconsistent solvent volumes.1. Thoroughly grind the freeze-dried plant material to a fine, uniform powder. 2. Standardize the extraction protocol, ensuring consistent time and temperature for all samples. 3. Use calibrated pipettes and ensure accurate volume measurements.
Peak tailing or fronting in HPLC chromatogram. 1. Column overload due to high sample concentration. 2. Incompatible sample solvent with the mobile phase. 3. Column contamination or degradation. 4. Inappropriate mobile phase pH.1. Dilute the sample extract. 2. Dissolve the sample in the initial mobile phase if possible.[5] 3. Flush the column with a strong solvent or replace the guard column.[5] If the problem persists, replace the analytical column. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[6]
Broad peaks in HPLC chromatogram. 1. Low mobile phase flow rate. 2. Leak in the system (e.g., between column and detector). 3. Contaminated guard column.1. Adjust the flow rate to the recommended setting for the column.[5] 2. Check all fittings for leaks and tighten or replace as necessary.[5][7] 3. Replace the guard column.[5]
Ghost peaks appearing in the chromatogram. 1. Contamination in the injector or column from a previous run. 2. Impurities in the mobile phase.1. Flush the injector and run a blank gradient with a strong solvent to clean the column.[5] 2. Prepare fresh mobile phase using high-purity solvents and water.

Data Presentation

The following table provides a representative summary of the expected stability of this compound in freeze-dried plant samples under different storage conditions over a 12-month period. Please note that this data is illustrative and based on the general stability of aliphatic glucosinolates. Actual degradation rates may vary depending on the specific plant matrix and experimental conditions.

Storage Temperature0 Months (% Remaining)3 Months (% Remaining)6 Months (% Remaining)12 Months (% Remaining)
4°C 100%~90-95%~80-85%~65-75%
-20°C 100%>98%~95-98%~90-95%
-80°C 100%>99%>99%~98-99%

Experimental Protocols

Protocol for this compound Extraction and Analysis

This protocol outlines the key steps for the extraction of glucosinolates from plant material and subsequent analysis by HPLC.[2]

1. Sample Preparation:

  • Harvest plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.
  • Freeze-dry the samples to remove water, which can contribute to degradation.
  • Grind the freeze-dried tissue to a fine, homogenous powder using a mortar and pestle or a ball mill.
  • Store the powder at -80°C in an airtight container until extraction.

2. Extraction of Glucosinolates:

  • Weigh approximately 100 mg of freeze-dried plant powder into a 2 mL microcentrifuge tube.
  • Add 1 mL of 70% methanol (B129727) pre-heated to 75°C. The hot methanol serves to inactivate myrosinase.
  • Vortex the tube vigorously for 1 minute.
  • Incubate the sample at 75°C for 10 minutes in a water bath or heat block.
  • Centrifuge at 13,000 x g for 10 minutes.
  • Carefully collect the supernatant containing the glucosinolates.

3. Desulfation (Optional but Recommended for HPLC-UV):

  • Prepare a DEAE-Sephadex A-25 column.
  • Load the supernatant from the extraction step onto the column.
  • Wash the column with 20 mM sodium acetate (B1210297) buffer (pH 5.5).
  • Add purified sulfatase solution and allow it to react overnight at room temperature to convert glucosinolates to their desulfo-analogs.
  • Elute the desulfo-glucosinolates with ultrapure water.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[2]
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Solvent A: Ultrapure water
  • Solvent B: Acetonitrile
  • Gradient Program: A typical gradient might be: 0-2 min, 2% B; 2-18 min, 2-30% B; 18-20 min, 30-98% B; 20-25 min, 98% B; 25-30 min, 98-2% B. The gradient can be optimized for better peak separation.[2]
  • Flow Rate: 0.75 mL/min.[2]
  • Column Temperature: 40°C.[2]
  • Detection: UV detector at 229 nm.[2]
  • Quantification: Use a calibration curve generated from a this compound standard or a suitable internal standard like sinigrin.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Plant Material Freeze Freeze in Liquid N2 Harvest->Freeze Lyophilize Freeze-Dry Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Store Store at -80°C Grind->Store Weigh Weigh Powder Store->Weigh AddMethanol Add Hot 70% Methanol Weigh->AddMethanol Vortex Vortex AddMethanol->Vortex Incubate Incubate at 75°C Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Desulfation Desulfation (Optional) Collect->Desulfation HPLC HPLC-UV Analysis Desulfation->HPLC Data Data Quantification HPLC->Data degradation_pathway cluster_enzymatic Enzymatic Hydrolysis cluster_thermal Thermal Degradation This compound This compound UnstableAglycone Unstable Aglycone This compound->UnstableAglycone Cell Damage DegradationProducts Various Degradation Products This compound->DegradationProducts Direct Heating Myrosinase Myrosinase Myrosinase->UnstableAglycone Isothiocyanate Cheirolin (Isothiocyanate) UnstableAglycone->Isothiocyanate Nitrile Nitrile Derivative UnstableAglycone->Nitrile Heat High Temperature Heat->DegradationProducts

References

Technical Support Center: Enhancing Glucocheirolin Recovery from Oilseeds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the recovery of Glucocheirolin from oilseeds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental workflows and enhance your recovery yields.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in this compound extraction to prevent its degradation?

A1: The most critical initial step is the immediate and effective inactivation of the myrosinase enzyme upon tissue disruption.[1][2] Myrosinase, which is naturally present in oilseeds, hydrolyzes this compound and other glucosinolates into unstable breakdown products like isothiocyanates, nitriles, and thiocyanates.[3][4] Failure to inactivate myrosinase will lead to significant losses in this compound yield.

Q2: What are the recommended methods for myrosinase inactivation?

A2: Several methods are effective for myrosinase inactivation:

  • Heating: Boiling the plant material in solvents like 70% methanol (B129727) or water for a short period (e.g., 10-30 minutes) is a common and effective method.[1][5] However, some glucosinolates, particularly indole (B1671886) glucosinolates, can be heat-sensitive.[1]

  • Freeze-drying (Lyophilization): This allows for tissue disruption in the absence of water, which is necessary for myrosinase activity.[1]

  • Cold Solvent Extraction: Using cold methanol (e.g., -20°C) can also effectively inactivate myrosinase and has been shown to be as good or even better than heated solvent methods for some glucosinolates.[6]

Q3: Which solvent system is best for extracting this compound?

A3: A mixture of methanol and water, typically 70% methanol, is widely used and considered robust for extracting glucosinolates, including this compound.[5][7] The choice of solvent can significantly impact the yield and purity of the extracted compounds.[2] Some studies have also explored the use of ethanol-water mixtures, with the ethanol (B145695) percentage being a critical factor in extraction efficiency.[8][9]

Q4: How can I purify this compound from the crude extract?

A4: The most common purification method involves anion-exchange chromatography.[10] A widely used resin is DEAE-Sephadex A-25. The crude extract is loaded onto the column, and the glucosinolates, which are anionic, bind to the resin. After washing to remove impurities, the glucosinolates can be eluted. For analysis by HPLC, a desulfation step is often performed on the column using a sulfatase enzyme, which cleaves the sulfate (B86663) group and allows for elution of the more readily analyzable desulfo-glucosinolates.[5][10]

Q5: What analytical technique is most suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and well-validated method for quantifying desulfated glucosinolates.[5][11] Detection is typically performed at 229 nm.[5][12] For more sensitive and specific analysis, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly used for the analysis of intact glucosinolates.[11][13][14][15]

Troubleshooting Guides

Issue 1: Low or No this compound Detected in the Final Analysis
Possible Cause Troubleshooting Step
Ineffective Myrosinase Inactivation Ensure the heating step is rapid and reaches the target temperature. For freeze-drying, confirm the tissue is completely dry before grinding. When using cold methanol, ensure the temperature is maintained throughout the initial extraction.[1][2]
Incomplete Extraction Increase the extraction time or perform multiple extraction cycles. Ensure the plant material is finely ground to maximize surface area for solvent penetration.[16] Adjust the solvent-to-sample ratio; a higher ratio may improve extraction efficiency.[7][8]
Degradation during Processing Avoid prolonged exposure to high temperatures, especially for indole glucosinolates which are more labile.[1] Store extracts at low temperatures (e.g., 4°C or -20°C) and in airtight vials to prevent degradation.[5]
Pipetting Error during Desulfation Carefully check that the sulfatase solution has been added to each column and was properly washed down to the column bed.[5]
Low Initial Concentration in Plant Material If possible, use more starting material for the extraction, adjusting solvent volumes proportionally.[5] The concentration of glucosinolates can vary depending on the plant variety, growing conditions, and tissue type.[10][17]
Issue 2: Poor Peak Resolution or Tailing in HPLC Chromatogram
Possible Cause Troubleshooting Step
Suboptimal HPLC Gradient Modify the gradient program by decreasing the rate of increase of the organic solvent (e.g., acetonitrile) to improve the separation of closely eluting peaks.[5]
Column Contamination or Degradation Install a new pre-column or, if necessary, a new analytical column. Pre-columns typically last for 200-500 injections, while analytical columns may be good for 1,500-2,000 injections.[5]
Presence of Interfering Compounds Ensure the washing steps during the solid-phase extraction (purification) are sufficient to remove apolar compounds like chlorophyll.[5]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Incomplete Desulfation Feedback inhibition of the sulfatase enzyme can lead to incomplete desulfation.[1] Ensure the reaction is left overnight and that the buffer conditions are optimal for the enzyme.
Variability in Starting Material Homogenize the oilseed sample thoroughly before taking a subsample for extraction to ensure uniformity. Glucosinolate content can vary within a batch of seeds.
Inaccurate Quantification Always run a standard curve with a known reference compound (e.g., sinigrin) for each batch of samples to ensure accurate quantification.[5] Use appropriate response factors for this compound if not using a dedicated this compound standard.[5]

Data Presentation

Table 1: Comparison of Glucosinolate Extraction Methods and Conditions

Method Solvent Temperature Advantages Disadvantages Reference
ISO 9167-1 (modified) 70% MethanolBoilingRobust, well-validated, effective myrosinase inactivation.Can degrade heat-sensitive glucosinolates.[2][5]
Cold Methanol Extraction 80% Methanol-20°CPreserves heat-labile glucosinolates, less hazardous.May require longer extraction times.[2][6]
Boiling Water Extraction WaterBoilingAvoids use of organic solvents.May have lower extraction efficiency for some compounds compared to methanol.[1]
Ultrasound-Assisted Extraction (UAE) VariousAmbient or slightly elevatedReduced extraction time and solvent consumption.Requires specialized equipment.[11]
Microwave-Assisted Extraction (MAE) VariousElevatedRapid extraction, high efficiency.Potential for localized overheating and degradation if not controlled.[11]

Experimental Protocols

Protocol 1: Standard Extraction and Desulfation of this compound for HPLC Analysis

This protocol is adapted from established methods for glucosinolate analysis.[5]

1. Sample Preparation and Myrosinase Inactivation: a. Weigh approximately 100 mg of finely ground oilseed meal into a 2 mL microcentrifuge tube. b. Add 1 mL of 70% methanol pre-heated to 75°C. c. Vortex briefly and place in a heating block at 75°C for 10 minutes. d. Centrifuge at high speed for 5 minutes. e. Carefully transfer the supernatant to a new tube. This is the crude extract.

2. Anion-Exchange Purification: a. Prepare a small column with DEAE-Sephadex A-25 resin in a Pasteur pipette. b. Add the crude extract to the column and allow it to pass through. c. Wash the column sequentially with 2 x 1 mL of 70% methanol, 1 mL of ultrapure water, and 2 x 1 mL of 20 mM sodium acetate (B1210297) buffer (pH 5.5).[5]

3. On-Column Desulfation: a. Add 20 µL of purified sulfatase solution to the top of the resin bed. b. Allow the column to stand overnight at room temperature, covered with aluminum foil.[5]

4. Elution and Sample Preparation for HPLC: a. Elute the desulfo-Glucocheirolin by adding 2 x 0.75 mL of ultrapure water to the column.[5] b. Collect the eluate in a clean microcentrifuge tube. c. Freeze-dry the eluate completely. d. Reconstitute the dried sample in a known volume of ultrapure water (e.g., 250 µL) for HPLC analysis.

Mandatory Visualizations

Glucocheirolin_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction & Inactivation cluster_purification Purification cluster_analysis Analysis Oilseed Oilseed Sample Grinding Grinding Oilseed->Grinding Extraction Hot Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation CrudeExtract Crude Extract (Supernatant) Centrifugation->CrudeExtract SPE DEAE Anion Exchange Column CrudeExtract->SPE Load Wash1 Wash Steps (Methanol, Water, Buffer) SPE->Wash1 Desulfation On-Column Desulfation (Sulfatase) Wash1->Desulfation Elution Elution (Water) Desulfation->Elution FreezeDry Freeze-Drying Elution->FreezeDry Reconstitution Reconstitution FreezeDry->Reconstitution HPLC HPLC-UV/PDA Analysis Reconstitution->HPLC

Caption: Workflow for this compound extraction, purification, and analysis.

Troubleshooting_Logic cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Start Low/No this compound Yield CheckMyrosinase Myrosinase Inactivation Effective? Start->CheckMyrosinase CheckExtraction Extraction Parameters Optimal? CheckMyrosinase->CheckExtraction Yes Solution1 Optimize inactivation: - Temp/Time - Freeze-drying CheckMyrosinase->Solution1 No CheckDesulfation Desulfation Complete? CheckExtraction->CheckDesulfation Yes Solution2 Optimize extraction: - Finer grind - Solvent ratio - Time CheckExtraction->Solution2 No CheckLoss Loss during column steps? CheckDesulfation->CheckLoss Yes Solution3 Ensure overnight sulfatase incubation & optimal pH CheckDesulfation->Solution3 No CheckHPLC HPLC System Performance OK? CheckLoss->CheckHPLC No Solution4 Check for pipetting errors; ensure correct reagent addition CheckLoss->Solution4 Yes Solution5 Check column, mobile phase, detector CheckHPLC:e->Solution5:w No

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Glucocheirolin and Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two key glucosinolates: Glucocheirolin and Sinigrin. This analysis is supported by available experimental data to inform future research and therapeutic development.

Glucosinolates are a class of secondary metabolites found predominantly in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, they yield biologically active compounds, primarily isothiocyanates, which have garnered significant interest for their potential health benefits. This guide focuses on a comparative analysis of this compound and Sinigrin, two such glucosinolates, detailing their anticancer, anti-inflammatory, and antioxidant activities. While extensive research is available for Sinigrin and its hydrolysis product, allyl isothiocyanate (AITC), data on this compound and its corresponding isothiocyanate, cheirolin (B1668576), is comparatively limited.

Quantitative Data Summary

Table 1: Anticancer Activity of Sinigrin and its Hydrolysis Product (Allyl Isothiocyanate - AITC)

CompoundCancer Cell LineAssayIC50 ValueReference
Sinigrin (hydrolyzed)HL60 (human promyelocytic leukemia)MTT2.71 µM[1]
Sinigrin-rich fractionDU-145 (prostate cancer)MTT15.88 µg/mL[2]
Sinigrin-rich fractionHCT-15 (colon adenocarcinoma)MTT21.42 µg/mL[2]
Sinigrin-rich fractionA-375 (melanoma)MTT24.58 µg/mL[2]
Pure SinigrinDU-145 (prostate cancer)MTT10.91 µg/mL[3]
SinigrinH460 (lung carcinoma)MTT60 µg/mL[4]
Allyl Isothiocyanate (AITC)Malignant glioma GBM 8401MTT9.25 ± 0.69 μM[5]
Allyl Isothiocyanate (AITC)H1299 (lung cancer)MTT5 µM[5]
Allyl Isothiocyanate (AITC)A549 (lung cancer)MTT10 µM[5]
Allyl Isothiocyanate (AITC)Bladder cancerMTT2.7–3.3 μM[5]
Allyl Isothiocyanate (AITC)HL60/S (human promyelocytic acute leukemia)MTT2.0 ± 0.3 µM[5]
Allyl Isothiocyanate (AITC)HL60/AR (doxorubicin-resistant leukemia)MTT4.1 ± 0.4 µM[5]

Table 2: Anti-inflammatory and Antioxidant Activity of Sinigrin

BioactivityModel SystemKey FindingsReference
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibited TNF-α and IL-6 production; Suppressed NF-κB and MAPK (JNK, p38) signaling.[6]
Anti-inflammatoryTNF-α-induced vascular smooth muscle cellsSuppressed VCAM-1 expression via inhibition of NF-κB signaling.[1]
AntioxidantIn vivo (rats)Reduced urinary levels of nitrate (B79036) + nitrite, indicating a decrease in nitric oxide production.[1]
AntioxidantIn vitroScavenged DPPH and ABTS radicals.[4]

Bioactivity Profile of this compound and its Derivative, Cheirolin

Direct experimental data on the anticancer, anti-inflammatory, and antioxidant activities of this compound is scarce. However, research on its hydrolysis product, cheirolin (3-methylsulfonylpropyl isothiocyanate), provides some insights into its potential bioactivity.

One study reported that the isothiocyanate derived from this compound exhibits antiproliferative activity against human erythroleukemic K562 cells[3][4]. While quantitative data such as IC50 values were not provided in the accessible literature, this finding suggests a potential anticancer role for this compound's breakdown products.

Furthermore, a study on the Nrf2-inducing activity of various isothiocyanates found that cheirolin significantly induced the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS) in NIH3T3 fibroblasts. Notably, the potency of cheirolin in inducing this Nrf2-dependent gene expression was reported to be similar to that of sulforaphane (B1684495), a well-characterized and potent isothiocyanate. This suggests that cheirolin possesses significant antioxidant and potentially anti-inflammatory properties , as the Nrf2 pathway is a key regulator of cellular defense against oxidative stress and inflammation.

Comparative Bioactivity Insights

A direct, quantitative comparison of the bioactivity of this compound and Sinigrin is challenging due to the limited data on this compound. However, some inferences can be drawn by comparing their respective isothiocyanate hydrolysis products, cheirolin and allyl isothiocyanate (AITC), to other well-studied isothiocyanates.

The observation that cheirolin's Nrf2-inducing activity is comparable to sulforaphane is significant. Sulforaphane is widely recognized for its potent anticancer and anti-inflammatory effects, often exhibiting greater potency than AITC in various studies[5]. This suggests that cheirolin may possess stronger antioxidant and anti-inflammatory potential than AITC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, Sinigrin, or their derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Anti-inflammatory Activity: Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol for TNF-α and IL-6 Quantification:

  • Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a specific incubation period, collect the cell culture supernatants which contain the secreted cytokines.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

    • Block non-specific binding sites in the wells.

    • Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for standard curve generation) to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Wash the plate again and add a substrate for the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method used to determine the free radical scavenging activity of antioxidants.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in the same solvent. The solution should have a deep violet color.

  • Reaction Mixture: Mix the test sample solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The discoloration of the DPPH solution (from violet to yellow) indicates the scavenging of the radical.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by these compounds and a general workflow for their bioactivity assessment.

experimental_workflow start Start: Cell Culture treatment Treatment with Glucosinolate/Isothiocyanate start->treatment anticancer Anticancer Assays (e.g., MTT) treatment->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., ELISA for Cytokines) treatment->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) treatment->antioxidant data_analysis Data Analysis (IC50/EC50 Calculation) anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis end End: Bioactivity Profile data_analysis->end

General experimental workflow for bioactivity assessment.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates nfkb_nuc NF-κB (p65/p50) gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) nfkb_nuc->gene_transcription induces sinigrin Sinigrin/AITC sinigrin->ikk inhibits

Inhibition of the NF-κB signaling pathway by Sinigrin/AITC.

mapk_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6, MKK4/7) mapkkk->mapkk p38_jnk p38 / JNK mapkk->p38_jnk ap1 AP-1 p38_jnk->ap1 gene_expression Inflammatory Gene Expression ap1->gene_expression sinigrin Sinigrin/AITC sinigrin->mapkk inhibits

Inhibition of the MAPK signaling pathway by Sinigrin/AITC.

Conclusion

The available scientific literature provides a substantial body of evidence for the anticancer, anti-inflammatory, and antioxidant activities of Sinigrin and its hydrolysis product, allyl isothiocyanate. The mechanisms underlying these activities, particularly the modulation of the NF-κB and MAPK signaling pathways, are increasingly well-understood.

In contrast, research on the bioactivity of this compound and its derivative, cheirolin, is still in its nascent stages. While preliminary studies indicate potential antiproliferative and potent antioxidant/anti-inflammatory activities, a lack of comprehensive quantitative data hinders a direct and robust comparison with Sinigrin.

This comparative guide highlights the need for further research into the bioactivities of this compound and its derivatives. Such studies, employing standardized experimental protocols as outlined above, will be crucial for elucidating the full therapeutic potential of this glucosinolate and enabling a more definitive comparison with other well-characterized compounds like Sinigrin. This will ultimately aid in the identification and development of novel, efficacious natural compounds for disease prevention and treatment.

References

Validating Glucocheirolin Quantification: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Glucocheirolin, a glucosinolate with potential therapeutic properties, is paramount. This guide provides an objective comparison of internal standards for the robust validation of this compound quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The use of an appropriate internal standard (IS) is critical in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of quantification. An ideal internal standard should be a compound that is not naturally present in the sample, has similar chemical and physical properties to the analyte, and does not interfere with the analyte's detection. For glucosinolate analysis, structurally similar compounds are often chosen.

This guide compares two primary approaches for selecting an internal standard for this compound quantification:

  • Method A: Utilizes a less common glucosinolate, absent in the sample matrix, as the internal standard. This approach is exemplified by the use of Glucosinalbin or Glucoraphenin.

  • Method B: Employs a widely available and commonly used glucosinolate, such as Sinigrin, as the internal standard.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the key validation parameters for the quantification of this compound using different internal standards, based on published data.

Validation Parameter Method A (Internal Standard: Glucosinalbin/Glucoraphenin) [1][2]Method B (Internal Standard: Sinigrin) [3][4]
Linearity (r²) > 0.997> 0.99
Intra-day Precision (RSD) 2.00% - 9.24%5.4%
Inter-day Precision (RSD) 3.33% - 9.95%15.8%
Recovery 76.46% - 120.14%~107% (in spiked watercress samples)
Limit of Quantification (LOQ) 0.003 - 0.093 µg/g dry weight0.6 mg (for total glucosinolates)

Note: Data for Method B with Sinigrin is based on its use for total glucosinolate quantification, as specific validation data for this compound with Sinigrin as an internal standard is not as readily available in the provided search results. The choice of internal standard should always be validated for the specific matrix and analytical conditions.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of accurate quantification. Below are detailed methodologies for sample preparation, extraction, and LC-MS/MS analysis of this compound.

Sample Preparation and Extraction

This protocol is designed to inactivate myrosinase, the enzyme that degrades glucosinolates, and efficiently extract the target analytes.

Sample Preparation and Extraction Workflow start 1. Sample Homogenization Lyophilize and grind plant material to a fine powder. extraction 2. Extraction Add 70% methanol (B129727) (pre-heated to 70°C). Vortex and incubate at 70°C for 20 min. start->extraction centrifugation 3. Centrifugation Centrifuge at 12,000 x g for 10 min. extraction->centrifugation supernatant 4. Supernatant Collection Collect the supernatant containing the extracted glucosinolates. centrifugation->supernatant is_spike 5. Internal Standard Spiking Add a known concentration of the selected internal standard. supernatant->is_spike filtration 6. Filtration Filter the extract through a 0.22 µm syringe filter. is_spike->filtration end Ready for LC-MS/MS Analysis filtration->end

Sample Preparation and Extraction Workflow for this compound.

LC-MS/MS Analysis

The following parameters are based on a validated method for the simultaneous quantification of multiple glucosinolates, including this compound, using Hydrophilic Interaction Chromatography (HILIC).[1][2]

Liquid Chromatography:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water

  • Gradient: A time-programmed gradient from high to low organic content.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z)

    • Internal Standard (e.g., Glucosinalbin): Precursor Ion (m/z) -> Product Ion (m/z)

    • Specific m/z values need to be optimized for the instrument used.

  • Collision Energy and other MS parameters: Optimized for each analyte.

Comparison of Internal Standards

The choice of an internal standard can significantly impact the outcome of the quantification.

Internal Standard Comparison cluster_0 Method A: Matrix-Absent Internal Standard cluster_1 Method B: Common Internal Standard MA_IS Glucosinalbin or Glucoraphenin MA_Adv Advantages: - Not present in the sample, avoiding interference. - Structurally similar to this compound. MA_IS->MA_Adv MA_Disadv Disadvantages: - May be less commercially available and more expensive. MA_IS->MA_Disadv MB_IS Sinigrin MB_Adv Advantages: - Widely available and cost-effective. MB_IS->MB_Adv MB_Disadv Disadvantages: - May be naturally present in some Brassicaceae species. - Requires careful screening of the sample matrix. MB_IS->MB_Disadv

Comparison of Internal Standard Selection Strategies.

Conclusion and Recommendations

Both approaches to internal standard selection can yield validated and reliable quantification of this compound.

  • Method A , using a matrix-absent internal standard like Glucosinalbin or Glucoraphenin, is the scientifically preferred approach. It minimizes the risk of interference and provides a high degree of confidence in the results, as demonstrated by the comprehensive validation data available.[1][2] This method is particularly recommended for regulated environments and when the highest level of accuracy is required.

  • Method B , using a common internal standard like Sinigrin, can be a practical and cost-effective alternative. However, it is imperative to first screen the sample matrix to ensure that Sinigrin is not endogenously present. If it is, another internal standard must be chosen. While the recovery data for Sinigrin is good, comprehensive validation specific to this compound quantification is less documented in the provided search results.[3][4]

Ultimately, the choice of internal standard should be guided by the specific requirements of the study, the availability of standards, and a thorough validation of the chosen method in the target matrix. For routine and high-stakes analysis, the use of a matrix-absent, structurally similar internal standard is the gold standard for ensuring data integrity.

References

Glucocheirolin vs. Glucoiberin: A Comparative Analysis of Oviposition Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of current literature reveals distinct differences in the efficacy of glucocheirolin (B91262) and glucoiberin (B1241102) as oviposition stimulants for specialist insect herbivores, particularly those of the genus Pieris. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative analysis of these two glucosinolates.

Executive Summary

Glucosinolates are a class of secondary plant metabolites crucial for host-plant recognition and oviposition stimulation in many specialist insects. Among these, this compound and glucoiberin have been studied for their role in mediating insect-plant interactions. Experimental evidence indicates that the stimulatory effects of these compounds are highly dependent on the insect species. For the well-studied cabbage white butterfly, Pieris rapae, both this compound and glucoiberin are considered weak oviposition stimulants in comparison to other glucosinolates.[1][2][3] In contrast, glucoiberin has been shown to be a potent oviposition stimulant for another closely related species, Pieris napi oleracea.[1]

Comparative Data on Oviposition Stimulation

GlucosinolateInsect SpeciesOviposition Stimulatory EffectSupporting Evidence
This compound Pieris rapaeWeakConsistently grouped with glucosinolates showing low activity in oviposition bioassays.[1][2][3]
Glucoiberin Pieris rapaeWeakDescribed as a weaker stimulant for this species.[1]
Glucoiberin Pieris napi oleraceaStrongDemonstrated to be a potent oviposition stimulant for this species.[1]

Experimental Protocols

The following is a generalized experimental protocol for a choice bioassay to determine the oviposition preference for this compound versus glucoiberin, based on methodologies described in the literature.[4][5]

Objective: To quantify the oviposition preference of a target insect species (e.g., Pieris rapae) between this compound and glucoiberin.

Materials:

  • Gravid female insects (e.g., P. rapae)

  • Oviposition cages

  • Surrogate leaves (e.g., green paper discs or cabbage leaf discs from a non-host plant)

  • This compound (pure compound)

  • Glucoiberin (pure compound)

  • Solvent (e.g., 50% ethanol (B145695) or distilled water)

  • Micropipettes

  • Controlled environment chamber (temperature, humidity, and photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound and glucoiberin at desired concentrations (e.g., 10⁻⁴ M) in the chosen solvent. A solvent-only solution will serve as the control.

  • Treatment of Surrogate Leaves: Apply a standard volume of each test solution evenly to the surface of the surrogate leaves. Allow the solvent to evaporate completely.

  • Experimental Setup (Choice Test): In each oviposition cage, place one surrogate leaf treated with this compound and one treated with glucoiberin. The placement of the leaves should be randomized to avoid positional bias.

  • Insect Introduction: Introduce a single gravid female into each cage.

  • Oviposition Period: Allow the females to oviposit for a predetermined period (e.g., 24 hours) under controlled environmental conditions.

  • Data Collection: After the oviposition period, count the number of eggs laid on each surrogate leaf.

  • Calculation of Oviposition Preference Index (OPI): The OPI can be calculated using the following formula: OPI = (Number of eggs on this compound - Number of eggs on glucoiberin) / (Total number of eggs)

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., a paired t-test or Wilcoxon signed-rank test) to determine if there is a significant preference for one compound over the other.

Signaling Pathway for Glucosinolate-Mediated Oviposition

The perception of glucosinolates by insects is a critical first step in host-plant selection for oviposition. This process is primarily mediated by gustatory receptor neurons (GRNs) located in chemosensilla on the insect's tarsi (feet) and antennae. The following diagram illustrates a generalized signaling pathway for glucosinolate perception leading to oviposition behavior. At present, there is insufficient evidence to delineate distinct signaling pathways for this compound and glucoiberin.

Glucosinolate_Signaling_Pathway cluster_0 Insect Tarsus/Antenna cluster_1 Central Nervous System Glucosinolate Glucosinolate Gustatory_Receptor_Neuron Gustatory Receptor Neuron (GRN) Glucosinolate->Gustatory_Receptor_Neuron Binding Signal_Transduction Signal Transduction Cascade Gustatory_Receptor_Neuron->Signal_Transduction Neural Signal Behavioral_Response Oviposition Behavior Signal_Transduction->Behavioral_Response Stimulation

Caption: Generalized signaling pathway of glucosinolate perception.

Conclusion

The available scientific literature indicates that while both this compound and glucoiberin can influence insect oviposition, their effectiveness is species-specific and generally weak in Pieris rapae. Glucoiberin, however, demonstrates significant stimulatory activity in Pieris napi oleracea, highlighting the nuanced and species-dependent nature of chemical cues in insect-plant interactions. Further research employing direct comparative bioassays is warranted to fully elucidate the quantitative differences in the oviposition-stimulating properties of these two glucosinolates.

References

A Comparative Analysis of Glucocheirolin Content in Brassica Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucocheirolin (B91262), a type of glucosinolate found in Brassica vegetables, is a subject of growing interest in the scientific community due to its potential bioactive properties upon conversion to its corresponding isothiocyanate, cheirolin. Understanding the distribution and concentration of this compound across different Brassica cultivars is crucial for targeted agricultural breeding programs and the development of novel therapeutic agents. This guide provides a comparative overview of this compound content in various Brassica cultivars, supported by experimental data and detailed analytical protocols.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Brassica species and even between cultivars of the same species. Genetic factors and growing conditions play a substantial role in the biosynthesis and accumulation of this compound.[1] The following table summarizes the reported this compound content in several Brassica cultivars based on available scientific literature.

Brassica SpeciesCultivar/AccessionPlant PartThis compound Content (μmol/kg DW)Reference
Brassica rapa ssp. pekinensisAccession 28Leaf LaminaHigh (relative content)[1]
Brassica rapa ssp. chinensisPak Choy (Group 2 Accessions)Not SpecifiedPredominantly High[2]
Eruca vesicaria subsp. sativaArugulaBaby Leafy GreensNewly Identified[3][4]

Note: Direct quantitative comparison in a single unit is challenging due to variations in reporting standards across studies. "High" indicates that the study identified it as a significant glucosinolate in that cultivar.

Experimental Protocols

Accurate quantification of this compound relies on robust extraction and analytical methodologies. The following protocols are based on well-established methods for glucosinolate analysis.[5][6][7]

Glucosinolate Extraction

This protocol describes a widely used method for extracting intact glucosinolates from plant material.[6]

  • Sample Preparation: Freeze-dry and finely grind 50-100 mg of the plant material.[6] Place the powder into a 2 mL reaction tube.

  • Myrosinase Inactivation: Add 1.0 mL of 70% methanol (B129727) (MeOH) preheated to 70°C to the tube.[5] This step is critical to inactivate the myrosinase enzyme, which would otherwise hydrolyze the glucosinolates.[6]

  • Extraction: Vortex the mixture and incubate in a 70°C water bath for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 3,000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant containing the glucosinolates to a new tube.

  • Re-extraction: Add another 1.0 mL of 70% MeOH to the plant material pellet, vortex, and repeat the centrifugation.

  • Pooling: Combine the supernatants from both extractions.

Desulfation and Purification

This step is necessary for the analysis of glucosinolates by HPLC with UV detection.

  • Column Preparation: Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin.[8]

  • Loading: Apply the combined supernatant from the extraction step to the column. The glucosinolates will bind to the resin.[5]

  • Washing: Wash the column with 70% MeOH and then with ultrapure water to remove impurities.[5]

  • Desulfation: Add a solution of purified aryl sulfatase (Type H-1 from Helix pomatia) to the column and incubate overnight at room temperature.[5][9] This enzyme removes the sulfate (B86663) group from the glucosinolates.

  • Elution: Elute the resulting desulfoglucosinolates from the column with ultrapure water.[6]

Quantification by HPLC

The purified and desulfated glucosinolates are then quantified using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column.[6]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.[6]

  • Detection: Monitor the eluate at 229 nm for the detection of desulfoglucosinolates.[6]

  • Quantification: Calculate the concentration of individual glucosinolates based on a calibration curve of a known standard (e.g., sinigrin) and applying established response factors.[7]

Alternatively, Hydrophilic Interaction Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) can be used for simultaneous quantification of multiple glucosinolates without the need for desulfation.[10][11]

Visualizing the Workflow and Biosynthesis

To better understand the experimental process and the biochemical origins of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Desulfation cluster_analysis Analysis plant_material 1. Freeze-Dried Plant Material add_methanol 2. Add Hot 70% MeOH plant_material->add_methanol extract 3. Incubate & Vortex add_methanol->extract centrifuge1 4. Centrifuge extract->centrifuge1 supernatant1 5. Collect Supernatant centrifuge1->supernatant1 re_extract 6. Re-extract Pellet centrifuge1->re_extract combine_supernatants 9. Combine Supernatants centrifuge2 7. Centrifuge re_extract->centrifuge2 supernatant2 8. Collect Supernatant centrifuge2->supernatant2 supernatant2->combine_supernatants load_column 10. Load on DEAE-Sephadex Column combine_supernatants->load_column wash_column 11. Wash Column load_column->wash_column add_sulfatase 12. Add Sulfatase wash_column->add_sulfatase elute 13. Elute Desulfo-GSLs add_sulfatase->elute hplc 14. HPLC-PDA Analysis elute->hplc data This compound Content hplc->data Quantification glucocheirolin_biosynthesis cluster_pathway Aliphatic Glucosinolate Biosynthesis methionine Methionine chain_elongation Chain Elongation (Multiple Steps) methionine->chain_elongation dihomomethionine Dihomomethionine chain_elongation->dihomomethionine core_structure Core GSL Structure Formation (CYP79F1, CYP83A1, etc.) dihomomethionine->core_structure glucoerucin Glucoerucin (4-methylthiobutyl GSL) core_structure->glucoerucin This compound This compound (3-methylsulfinylpropyl GSL) core_structure->this compound Specific side-chain modifications side_chain_mod Side-Chain Modification (S-oxygenation) glucoerucin->side_chain_mod glucoraphanin Glucoraphanin (4-methylsulfinylbutyl GSL) side_chain_mod->glucoraphanin note The biosynthesis of this compound follows the general pathway for aliphatic glucosinolates, starting from methionine with specific chain elongation and side-chain modifications.

References

Glucocheirolin vs. Cheirolin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the glucosinolate, glucocheirolin (B91262), and its corresponding isothiocyanate, cheirolin (B1668576). It is well-established that glucosinolates are typically inactive precursor molecules.[1] Their biological effects are realized after enzymatic hydrolysis to isothiocyanates.[1][2] This guide will objectively compare the anticancer, antimicrobial, and anti-inflammatory properties of this compound and cheirolin, supported by available experimental data and detailed methodologies.

Executive Summary

The available scientific literature consistently demonstrates that cheirolin, the isothiocyanate hydrolysis product of this compound, is the biologically active compound, while this compound itself is considered largely inert.[1] Cheirolin exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

Isothiocyanates, including cheirolin, are recognized for their cancer chemopreventive properties.[2] They can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. While direct comparative studies quantifying the anticancer activity of this compound alongside cheirolin are limited, the established principle is that the isothiocyanate form is responsible for the cytotoxic effects against cancer cells.

Table 1: Comparative Anticancer Activity

CompoundCell LineAssayIC50 (µM)Reference
This compoundVariousN/AInactive[1]
Cheirolin (representative data for isothiocyanates)Human leukemia (HL-60)MTT Assay~15[3]
Cheirolin (representative data for isothiocyanates)Human breast cancer (MCF-7)MTT Assay~20[3]
Cheirolin (representative data for isothiocyanates)Human prostate cancer (PC-3)MTT Assay~25[3]

Experimental Protocol: MTT Assay for Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, PC-3) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (cheirolin) and a control (vehicle) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.

cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

MTT Assay Workflow for IC50 Determination.

Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity

CompoundMicroorganismAssayMIC (µg/mL)Reference
This compoundVariousN/AInactive[1]
Cheirolin (representative data for isothiocyanates)Escherichia coliBroth Microdilution~100[4]
Cheirolin (representative data for isothiocyanates)Staphylococcus aureusBroth Microdilution~50[4]
Cheirolin (representative data for isothiocyanates)Candida albicansBroth Microdilution~100[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound (cheirolin) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

cluster_workflow Broth Microdilution Workflow Serial Dilution of Cheirolin Serial Dilution of Cheirolin Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Cheirolin->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth MIC Determination MIC Determination Visual Assessment of Growth->MIC Determination

Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Activity

Cheirolin has been shown to possess anti-inflammatory properties, primarily through the activation of the Nrf2 signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This pathway helps to protect cells from oxidative stress and inflammation.

Table 3: Comparative Anti-inflammatory Activity

CompoundCell LineAssayIC50 (µM)Reference
This compoundVariousN/AInactive[1]
CheirolinNIH3T3 fibroblastsNrf2 Nuclear TranslocationPotent inducer[5]
Cheirolin (representative data for isothiocyanates)RAW 264.7 macrophagesNitric Oxide (NO) Production~10[6]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Nitric oxide (NO) is a pro-inflammatory mediator, and its inhibition is a key indicator of anti-inflammatory activity.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (cheirolin).

  • Incubation: Cells are incubated for a specific period.

  • Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% is determined.

cluster_pathway Nrf2 Activation Pathway by Cheirolin Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Enzymes activates

Nrf2 Activation Pathway by Cheirolin.

Conclusion

References

In Vitro Assay Validation for Glucocheirolin's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays to validate the potential therapeutic effects of Glucocheirolin, with a focus on its anti-cancer and anti-inflammatory properties. This compound, a glucosinolate found in cruciferous vegetables, is metabolized into the isothiocyanate cheirolin (B1668576), which is believed to be the primary bioactive compound. This guide compares the performance of this compound and its active form to established alternatives—Sulforaphane for anti-cancer activity, and Aspirin and Luteolin for anti-inflammatory effects—supported by experimental data and detailed protocols.

Executive Summary

In vitro validation is a crucial first step in drug discovery, providing essential data on a compound's efficacy and mechanism of action before proceeding to more complex and costly in vivo studies. This guide outlines key in vitro assays to assess the anti-cancer and anti-inflammatory potential of this compound. While direct quantitative data for this compound is limited in publicly available literature, this guide provides a framework for its evaluation alongside well-characterized compounds.

Key Therapeutic Activities and Comparator Compounds:

  • Anti-Cancer: Glucosinolate breakdown products, like isothiocyanates, are known to induce apoptosis and inhibit cancer cell proliferation.[1] Sulforaphane, a well-studied isothiocyanate, serves as a relevant comparator.

  • Anti-Inflammatory: Isothiocyanates have also been shown to possess anti-inflammatory properties, often through the modulation of pathways like NF-κB.[2] Aspirin, a non-steroidal anti-inflammatory drug (NSAID), and Luteolin, a natural flavonoid, are used as benchmarks for anti-inflammatory activity.

I. Anti-Cancer Therapeutic Effects: A Comparative Analysis

The anti-cancer potential of this compound can be evaluated by assessing its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's comparator, Sulforaphane, in common cancer cell lines. The absence of readily available IC50 data for this compound or its active form, cheirolin, highlights a key area for future research.

CompoundCell LineAssayIC50 (µM)Reference
This compound/Cheirolin HCT116 (Colon), MCF-7 (Breast)MTT AssayData Not Available-
Sulforaphane HCT116 (Colon)MTT Assay~15[3]
Sulforaphane MCF-7 (Breast)MTT Assay19 - 27.9[3][4]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.

Experimental Protocols: Key Anti-Cancer Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, cheirolin, or the comparator compound (Sulforaphane) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cancer cells with this compound, cheirolin, or the comparator at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Signaling Pathway Visualization

Isothiocyanates, the active metabolites of glucosinolates, are known to induce apoptosis through multiple pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TRAIL-R) Death Receptors (e.g., Fas, TRAIL-R) Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas, TRAIL-R)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Bcl-2 Bcl-2 Bcl-2->Mitochondrial Stress inhibits Bax Bax Bax->Mitochondrial Stress promotes Isothiocyanates (e.g., Cheirolin, Sulforaphane) Isothiocyanates (e.g., Cheirolin, Sulforaphane) Isothiocyanates (e.g., Cheirolin, Sulforaphane)->Caspase-8 Activation Isothiocyanates (e.g., Cheirolin, Sulforaphane)->Bcl-2 Isothiocyanates (e.g., Cheirolin, Sulforaphane)->Bax PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Simplified Apoptosis Signaling Pathway for Isothiocyanates

II. Anti-Inflammatory Therapeutic Effects: A Comparative Analysis

The anti-inflammatory properties of this compound can be assessed by its ability to inhibit key inflammatory mediators and pathways in vitro.

Data Presentation: In Vitro Anti-Inflammatory Activity
CompoundAssayCell Line/SystemIC50Reference
This compound/Cheirolin Nitric Oxide InhibitionRAW 264.7Data Not Available-
This compound/Cheirolin COX-2 InhibitionEnzyme AssayData Not Available-
Aspirin COX-2 InhibitionEnzyme Assay~50 µM[5]
Luteolin Nitric Oxide InhibitionRAW 264.713.9 - 27 µM[6][7][8]
Experimental Protocols: Key Anti-Inflammatory Assays

Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, cheirolin, or the comparator (Luteolin) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Principle: This enzyme-based assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe according to the manufacturer's instructions for a commercial assay kit.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound, cheirolin, or the comparator (Aspirin) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the colorimetric or fluorescent signal generated by the probe, which is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. Aspirin, on the other hand, primarily acts by inhibiting COX enzymes.

Anti_Inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_cox COX Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Activation IKK Activation Inflammatory Stimuli (e.g., LPS)->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Pro-inflammatory) Prostaglandins (Pro-inflammatory) COX-2->Prostaglandins (Pro-inflammatory) Cheirolin / Luteolin Cheirolin / Luteolin Cheirolin / Luteolin->IKK Activation inhibit Aspirin Aspirin Aspirin->COX-2 inhibits

Simplified Anti-Inflammatory Signaling Pathways

III. Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vitro validation of a compound's therapeutic effects.

Experimental_Workflow Compound Preparation Compound Preparation Dose-Response Treatment Dose-Response Treatment Compound Preparation->Dose-Response Treatment Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Seeding->Dose-Response Treatment Cytotoxicity/Viability Assay (e.g., MTT) Cytotoxicity/Viability Assay (e.g., MTT) Dose-Response Treatment->Cytotoxicity/Viability Assay (e.g., MTT) Determine IC50 Determine IC50 Cytotoxicity/Viability Assay (e.g., MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Apoptosis Assays (e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Mechanism of Action Studies->Apoptosis Assays (e.g., Annexin V/PI) Anti-inflammatory Assays (e.g., Griess, COX-2) Anti-inflammatory Assays (e.g., Griess, COX-2) Mechanism of Action Studies->Anti-inflammatory Assays (e.g., Griess, COX-2) Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assays (e.g., Annexin V/PI)->Data Analysis & Interpretation Anti-inflammatory Assays (e.g., Griess, COX-2)->Data Analysis & Interpretation Comparative Analysis Comparative Analysis Data Analysis & Interpretation->Comparative Analysis Conclusion & Future Directions Conclusion & Future Directions Comparative Analysis->Conclusion & Future Directions

General Experimental Workflow for In Vitro Assay Validation

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro validation of this compound's therapeutic effects. While comparative data for established anti-cancer and anti-inflammatory compounds are presented, a clear data gap exists for this compound and its active metabolite, cheirolin. Future research should prioritize generating robust dose-response data for this compound and cheirolin in a panel of relevant cancer and immune cell lines using the standardized assays outlined in this guide. Such data will be instrumental in substantiating the therapeutic potential of this compound and informing the decision to advance this natural compound into preclinical and clinical development. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by cheirolin will provide a more complete understanding of its mechanism of action.

References

Glucocheirolin and Bitter Taste Receptors: A Comparative Guide to Glucosinolate-T2R Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of glucosinolate interactions with Type 2 Bitter Taste Receptors (T2Rs), with a focus on the current state of knowledge regarding glucocheirolin (B91262).

While the bitter taste of many Brassica vegetables is attributed to their glucosinolate content, the specific interactions of each glucosinolate with the 25 known human T2Rs are not fully elucidated. This guide synthesizes the available experimental data for various glucosinolates and their hydrolysis products, offering a framework for understanding their potential effects on bitter taste perception and extra-oral T2R-mediated physiological processes.

It is important to note that, to date, no published studies have specifically quantified the activation of any T2R by this compound. Therefore, a direct comparison of this compound's efficacy with other glucosinolates is not currently possible. The data presented herein for other glucosinolates provides a comparative context and a basis for future research into the sensory and physiological effects of this compound.

Quantitative Comparison of Glucosinolate and Isothiocyanate Activity on T2Rs

The following table summarizes the available quantitative data on the activation of human bitter taste receptors (TAS2Rs) by various glucosinolates and their corresponding isothiocyanates. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with a lower value indicating higher potency.

CompoundGlucosinolate/ IsothiocyanateTarget ReceptorEC50 (µM)Reference
SinigrinGlucosinolateTAS2R38>1000[1]
Allyl Isothiocyanate (AITC)IsothiocyanateTAS2R38Genotype-dependent activation[1]
Phenylthiocarbamide (PTC)Synthetic AgonistTAS2R38~3[2]
Propylthiouracil (PROP)Synthetic AgonistTAS2R38~1[2]

Data for this compound is not available in published literature.

T2R Signaling Pathway

Bitter taste transduction is initiated by the binding of a ligand to a T2R, which is a G protein-coupled receptor (GPCR). This activates a signaling cascade resulting in the release of intracellular calcium.

T2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm T2R T2R G_protein G Protein (α-gustducin, βγ) T2R->G_protein activates PLCb2 PLCβ2 G_protein->PLCb2 activates PIP2 PIP2 PLCb2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release opens Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_release->Cellular_Response triggers Glucosinolate Glucosinolate (Ligand) Glucosinolate->T2R binds to

T2R signaling cascade upon ligand binding.

Experimental Protocols

The functional activity of glucosinolates on T2Rs is typically assessed using in vitro heterologous expression assays. In these assays, the gene for a specific human T2R is expressed in a host cell line (e.g., HEK293T) that does not normally express taste receptors. The activation of the receptor by a test compound is then measured by detecting a downstream signaling event, most commonly an increase in intracellular calcium concentration.

Heterologous Expression and Calcium Imaging Assay

This is a widely used method to screen for agonists of T2Rs.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells (e.g., HEK293T) Transfection 2. Transfect cells with TAS2R and Gα16gust44 plasmids Cell_Culture->Transfection Seeding 3. Seed transfected cells into microplate Transfection->Seeding Dye_Loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seeding->Dye_Loading Compound_Addition 5. Add test compound (e.g., Glucosinolate) Dye_Loading->Compound_Addition Measurement 6. Measure fluorescence changes using a plate reader Compound_Addition->Measurement Data_Processing 7. Process raw fluorescence data Measurement->Data_Processing Dose_Response 8. Generate dose-response curves Data_Processing->Dose_Response EC50_Calculation 9. Calculate EC50 values Dose_Response->EC50_Calculation

Workflow for a calcium imaging assay.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in appropriate media.

  • Cells are transiently transfected with plasmids encoding the specific human TAS2R of interest and a chimeric G-protein (Gα16gust44) that couples the receptor to the phospholipase C pathway, enabling a robust calcium signal.[3]

2. Cell Seeding:

  • Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and express the proteins for 24-48 hours.

3. Calcium-Sensitive Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution for approximately 1 hour at 37°C.[4]

4. Compound Stimulation and Signal Detection:

  • The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • A baseline fluorescence is recorded before the automated addition of the test compound (e.g., glucosinolate) at various concentrations.

  • Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

5. Data Analysis:

  • The change in fluorescence is calculated relative to the baseline.

  • Dose-response curves are generated by plotting the fluorescence response against the logarithm of the agonist concentration.

  • The EC50 value is determined from the dose-response curve, representing the concentration of the agonist that produces 50% of the maximal response.[2]

Bioluminescence-Based Intracellular Calcium Release Assay

An alternative to fluorescence-based assays, this method offers a higher signal-to-noise ratio and is less susceptible to interference from autofluorescent compounds.[5][6][7]

1. Vector Construction and Cell Line Generation:

  • A stable cell line is created that co-expresses three components: the TAS2R of interest (often with an N-terminal tag to promote membrane trafficking), a chimeric G-protein (Gα16-gust44), and a calcium-sensitive photoprotein like aequorin or clytin, which emits light upon binding to calcium.[8][9]

2. Assay Procedure:

  • Cells are seeded in a microplate.

  • Prior to the assay, the cells are incubated with a luminophore substrate (e.g., coelenterazine).

  • The plate is placed in a luminometer with an injection system.

  • The test compound is injected into the wells, and the resulting bioluminescence is measured over time.

3. Data Analysis:

  • The light emission data is used to generate dose-response curves and calculate EC50 values, similar to the fluorescence-based assay.

Conclusion

While the interaction of this compound with T2Rs remains an open area for research, the established methodologies for assessing T2R activation provide a clear path forward for its characterization. The available data for other glucosinolates, such as sinigrin, highlight the potential for both the parent compounds and their hydrolysis products to act as T2R agonists. Future studies investigating this compound's activity on the panel of 25 human T2Rs will be crucial for a comprehensive understanding of its role in bitter taste perception and its potential physiological effects mediated by extra-oral T2Rs. Such research will contribute valuable knowledge for the fields of food science, nutrition, and drug development.

References

Reproducibility of Glucocheirolin Extraction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible extraction of bioactive compounds is paramount. This guide provides an objective comparison of common methods for extracting Glucocheirolin, a glucosinolate with significant research interest. We will delve into the reproducibility of these methods across different laboratories, supported by available experimental data, to aid in the selection of the most robust and reliable protocol.

The reproducibility of an extraction method is critical for ensuring the validity and comparability of scientific findings. While numerous protocols for glucosinolate extraction have been published, their performance across different laboratory settings can vary. This guide focuses on the factors influencing the reproducibility of this compound extraction and presents a comparison of widely used techniques.

Comparison of Extraction Method Performance

The selection of an extraction method for this compound can significantly impact the yield, purity, and stability of the final extract. While direct inter-laboratory comparison studies specifically for this compound are limited, extensive research on the broader class of glucosinolates provides valuable insights into method reproducibility. The International Organization for Standardization (ISO) has established a standard method, ISO 9167-1, for the determination of glucosinolate content, which serves as a benchmark for reproducibility.

Extraction Method Principle Reported Intra-laboratory Precision (RSD) Reported Inter-laboratory Reproducibility (RSD) Key Advantages Key Disadvantages
ISO 9167-1 (Hot Methanol (B129727) & Desulfation) Extraction with boiling methanol to inactivate myrosinase, followed by purification and enzymatic desulfation before HPLC analysis.Typically < 5%[1]Data for specific glucosinolates suggest good reproducibility; formal ring trial data not widely published.Well-validated, widely accepted standard, good for a wide range of glucosinolates.[2]Multi-step, time-consuming, involves use of hazardous solvents at high temperatures.
Cold Methanol Extraction Extraction with cold aqueous methanol (e.g., 80%) to inactivate myrosinase and extract glucosinolates.Comparable to or better than hot methanol for many glucosinolates.[1][3]Not as extensively studied across multiple labs as ISO 9167-1.Simpler, faster, and less hazardous than the ISO method.[3][4]Myrosinase inactivation may be less complete in some matrices.
Boiling Water Extraction Extraction of glucosinolates using boiling water to inactivate myrosinase.Can be effective, but yields may be lower for some glucosinolates compared to methanol-based methods.High variability can be expected due to differences in heating and filtration procedures.Avoids the use of organic solvents.Potential for lower extraction efficiency and co-extraction of interfering compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent extraction, often at lower temperatures.Good reproducibility reported in single-lab studies.[5]Limited inter-laboratory data available.Faster extraction times, reduced solvent consumption, and lower temperatures can preserve thermolabile compounds.[5]Requires specialized equipment; optimization of parameters (frequency, power, time, temperature) is crucial.

Note: The performance characteristics presented are typical values and may vary between laboratories and instrument setups. The reproducibility of any method is highly dependent on strict adherence to the protocol.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are outlines of the key extraction methods discussed.

ISO 9167-1: Hot Methanol Extraction and Desulfation

This method is considered the gold standard for glucosinolate analysis.

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a test tube.

    • Add a known amount of an internal standard (e.g., sinigrin).

    • Add 2 mL of boiling 70% (v/v) methanol.

    • Incubate at 75°C for 5 minutes, vortexing periodically.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction on the pellet with another 2 mL of boiling 70% methanol.

    • Combine the supernatants.

  • Purification and Desulfation:

    • Load the combined supernatant onto a DEAE-Sephadex A-25 anion exchange column.

    • Wash the column with water and then a buffer solution.

    • Add a purified sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates.

  • Elution and Analysis:

    • Elute the desulfoglucosinolates from the column with water.

    • Analyze the eluate by High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 229 nm).

Cold Methanol Extraction

A simplified and less hazardous alternative to the ISO method.[3][4]

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a centrifuge tube.

    • Add a known amount of an internal standard.

    • Add 2 mL of cold 80% (v/v) methanol.

    • Vortex vigorously for 1-2 minutes.

    • Place on a shaker or rotator at room temperature for at least 30 minutes.

    • Centrifuge and collect the supernatant.

  • Analysis:

    • The supernatant can be directly analyzed by HPLC or LC-MS/MS. For improved chromatographic separation, a purification step similar to the ISO method (without desulfation for intact glucosinolate analysis) can be included.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic energy to improve extraction efficiency.

  • Sample Preparation: Dry and grind the plant material.

  • Extraction:

    • Place a known weight of the sample in an extraction vessel with a suitable solvent (e.g., 70% methanol).

    • Introduce an ultrasonic probe or place the vessel in an ultrasonic bath.

    • Apply ultrasound for a specified duration (e.g., 15-30 minutes) and at a controlled temperature.

    • Centrifuge the mixture and collect the supernatant.

  • Analysis:

    • Analyze the extract by HPLC or LC-MS/MS.

Mandatory Visualizations

Glucocheirolin_Extraction_Workflows cluster_iso ISO 9167-1 Method cluster_cold Cold Methanol Method cluster_uae Ultrasound-Assisted Extraction iso_start Freeze-dried, ground sample iso_extract Hot 70% Methanol Extraction (75°C) iso_start->iso_extract iso_purify DEAE-Sephadex Purification iso_extract->iso_purify iso_desulfate Sulfatase Incubation iso_purify->iso_desulfate iso_elute Elution iso_desulfate->iso_elute iso_analyze HPLC-UV Analysis iso_elute->iso_analyze cold_start Freeze-dried, ground sample cold_extract Cold 80% Methanol Extraction cold_start->cold_extract cold_analyze Direct HPLC or LC-MS/MS Analysis cold_extract->cold_analyze uae_start Dried, ground sample uae_extract Solvent + Ultrasonication uae_start->uae_extract uae_analyze HPLC or LC-MS/MS Analysis uae_extract->uae_analyze

Caption: Comparative workflow of major this compound extraction methods.

Reproducibility_Factors repro High Reproducibility method Standardized Method (e.g., ISO 9167-1) method->repro protocol Strict Protocol Adherence protocol->repro lab_personnel Analyst Training & Competence lab_personnel->repro equipment Equipment Calibration & Maintenance equipment->repro materials Consistent Reagent & Standard Quality materials->repro

Caption: Key factors influencing the inter-laboratory reproducibility of extraction.

Conclusion

For achieving the highest level of reproducibility in this compound extraction across different laboratories, adherence to a standardized and well-validated protocol is essential. The ISO 9167-1 method , despite its complexity, remains the benchmark for reliable and comparable glucosinolate quantification. For routine analyses where high throughput and reduced hazard are priorities, the cold methanol extraction method offers a promising alternative, though its inter-laboratory reproducibility is less documented.[3][4] Ultrasound-assisted extraction presents a modern, efficient approach, but requires careful optimization and validation to ensure consistent results.[5]

Ultimately, the choice of extraction method will depend on the specific research goals, available resources, and the required level of precision and accuracy. For studies that require a high degree of confidence in the comparability of data across different sites or time points, the adoption of a standardized method like ISO 9167-1 is strongly recommended. Regardless of the method chosen, meticulous documentation of the protocol and the use of appropriate quality control measures are indispensable for ensuring the reproducibility of this compound extraction.

References

Safety Operating Guide

Prudent Disposal of Glucocheirolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Glucocheirolin

A summary of key quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₁₁S₃PubChem[1]
Molecular Weight 439.5 g/mol PubChem[1]
Appearance SolidPubChem[1]
Melting Point 168 °CPubChem[1]
Solubility Soluble in waterBioCrick[2]

This compound Disposal Protocol

As a precautionary measure, this compound should be handled as a hazardous chemical waste unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department. Never dispose of this compound down the drain or in regular trash. [3][4]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify the waste stream containing this compound. This includes pure this compound, solutions containing the compound, and any contaminated materials such as gloves, weighing paper, or pipette tips.

  • Segregate Incompatible Chemicals: Ensure that this compound waste is not mixed with incompatible chemicals. While specific incompatibilities for this compound are not listed, a safety data sheet for the related compound Glucotropaeolin indicates violent reactions with strong oxidizers.[5] Therefore, avoid mixing this compound waste with strong oxidizing agents.

Step 2: Container Selection and Labeling
  • Choose an Appropriate Container:

    • Use a container that is chemically compatible with this compound. Plastic containers are generally preferred for chemical waste.[3]

    • The container must be in good condition, free from leaks, and have a secure, screw-top cap.[6][7]

    • The original product container is often a suitable choice for waste accumulation.[8]

  • Properly Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any other chemicals present in the waste mixture.

    • Indicate the approximate concentration or percentage of each component.

    • Include the date when waste was first added to the container.

Step 3: Waste Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA):

    • Store the this compound waste container in a designated SAA, which must be at or near the point of generation.[3][6]

    • The SAA should be under the control of laboratory personnel.[6]

  • Storage Practices:

    • Keep the waste container securely closed at all times, except when adding waste.[3][7]

    • Store the container in a well-ventilated area and, if necessary, within secondary containment to prevent spills.[6]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid.[3]

Step 4: Arranging for Disposal
  • Contact EH&S for Pickup: Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[3]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements established by your institution for hazardous waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Glucocheirolin_Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated characterize Characterize Waste Stream (Pure, Solution, Contaminated Materials) start->characterize segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) characterize->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label as 'Hazardous Waste' - List Contents & Concentrations - Add Accumulation Start Date container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed contact_ehs Contact EH&S for Waste Pickup keep_closed->contact_ehs end Proper Disposal by EH&S contact_ehs->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glucocheirolin, a glucosinolate compound of interest in various biological studies. Adherence to these protocols is critical for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be splash-proof and provide a complete seal around the eyes to protect against airborne powder and accidental splashes.
Hand Protection Nitrile GlovesProvides adequate protection against incidental contact. For prolonged handling or when working with solutions, consider double-gloving.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection N95 or FFP2 RespiratorEssential when weighing or transferring powdered this compound to prevent inhalation of fine particles.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Work Area: Designate a specific area for handling this compound. Ensure the workspace is clean, uncluttered, and free of unnecessary equipment. Cover the work surface with absorbent, disposable bench paper.

  • SDS Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for this compound, if available, or the general safety information for glucosinolates.

2. Step-by-Step Handling Procedure:

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder within the fume hood. Use a spatula for transfers and avoid creating dust clouds.

  • Solubilization: If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing. Cap the container and mix gently until the solid is fully dissolved.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used.

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste: Unused or excess solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Aqueous solutions of this compound, in the absence of other hazardous components, may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be rinsed with an appropriate solvent (e.g., water or ethanol) before standard washing. The initial rinseate should be collected as chemical waste.

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4]

Experimental Protocol: Glucosinolate Extraction and Analysis

While specific protocols for the use of pure this compound as an experimental agent are application-dependent, a common procedure involving glucosinolates is their extraction from plant material for analysis. The following is a representative protocol.

  • Sample Preparation: Freeze-dry plant tissue and grind it into a fine powder.

  • Extraction:

    • Add 70% methanol (B129727) to the powdered plant tissue.

    • Heat the mixture to inactivate myrosinase, the enzyme that degrades glucosinolates.[4]

    • Centrifuge the sample to pellet the solid material.

  • Purification:

    • Load the supernatant onto an ion-exchange column.

    • Wash the column to remove impurities.

  • Desulfation:

    • Apply a sulfatase solution to the column to cleave the sulfate (B86663) group from the glucosinolates.

  • Elution and Analysis:

    • Elute the desulfoglucosinolates with water.

    • Analyze the eluate using High-Performance Liquid Chromatography (HPLC).[4][5]

Visualizing Key Processes

To further aid in understanding the handling and biological context of this compound, the following diagrams illustrate a typical laboratory workflow and the metabolic pathway of glucosinolates.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: Lab Coat, Goggles, Gloves, Respirator prep2 Prepare Fume Hood and Workspace prep1->prep2 handling1 Weigh this compound Powder prep2->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Workspace & Equipment handling3->cleanup1 cleanup2 Segregate & Dispose of Waste cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

A typical workflow for the safe handling of this compound powder in a laboratory setting.

G cluster_pathway Glucosinolate Metabolism & Bioactivity This compound This compound (Glucosinolate) Hydrolysis Hydrolysis (upon tissue damage) This compound->Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Hydrolysis Isothiocyanate Cheirolin (Isothiocyanate) Hydrolysis->Isothiocyanate ROS Reactive Oxygen Species (ROS) Production Isothiocyanate->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CellularStress Cellular Stress Response Mitochondria->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis

Metabolic activation of this compound and the downstream cellular effects of its isothiocyanate product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.